4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
Description
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Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-methyl-6-pyrrolidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-9-6-11(13-8-10(9)7-12)14-4-2-3-5-14/h6,8H,2-5H2,1H3 |
InChI Key |
UUIXEAOSTQQIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)N2CCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile: A Technical Guide
Executive Summary and Mechanistic Rationale
In modern drug discovery, the strategic selection of functionalized building blocks dictates the efficiency of lead optimization. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (CAS: 1355217-08-1)[1] is a highly versatile, electron-modulated heterocyclic intermediate. The architecture of this molecule—a pyridine core flanked by an electron-donating pyrrolidine ring at C6 and an electron-withdrawing nitrile group at C3—establishes a pronounced "push-pull" electronic system[2].
Understanding the physicochemical properties of this scaffold is critical. The delocalization of the pyrrolidine nitrogen's lone pair into the pyridine
Structural and Physicochemical Profiling
To effectively utilize 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile in synthesis, one must first quantify its fundamental properties. The table below summarizes the core quantitative data[3],[4].
| Property | Value / Description | Mechanistic Implication |
| Chemical Name | 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile | Nomenclature defining the substitution pattern. |
| CAS Number | 1355217-08-1 | Unique registry identifier for sourcing and compliance. |
| Molecular Formula | C11H13N3 | Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 6). |
| Molecular Weight | 187.24 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and membrane permeability. |
| Hydrogen Bond Acceptors | 3 (Nitrile N, Pyridine N, Pyrrolidine N) | Provides multiple vectors for target protein interaction. |
| Electronic Nature | Push-Pull | Pyrrolidine (+M) donates electron density; Nitrile (-M) withdraws it. |
Causality in Physicochemical Behavior
The chemical behavior of this molecule is governed by the competing electronic effects of its substituents. The pyrrolidine ring at C6 exerts a strong positive mesomeric (+M) effect, pushing electron density into the pyridine ring. Conversely, the nitrile group at C3 exerts a strong negative mesomeric (-M) effect.
Why does this matter?
-
Basicity Modulation: The lone pair on the pyrrolidine nitrogen is delocalized, rendering it non-basic under standard physiological conditions. The pyridine nitrogen becomes the primary basic center, though its
is slightly depressed by the electron-withdrawing nitrile group. -
Regioselective Reactivity: The C4 methyl group provides a weak inductive (+I) effect but, more importantly, introduces steric encumbrance adjacent to the nitrile. This steric shielding must be accounted for when designing nucleophilic additions to the cyano group.
Fig 1: Electronic push-pull effects and primary reactivity pathways of the nicotinonitrile core.
Synthetic Utility: Self-Validating Experimental Protocols
The primary synthetic utility of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile lies in the transformation of the C3-nitrile group. A highly valuable transformation in medicinal chemistry is the conversion of a nitrile to a 1H-tetrazole, a metabolically stable bioisostere for a carboxylic acid.
Protocol: Synthesis of the Tetrazole Bioisostere via[3+2] Cycloaddition
This protocol utilizes a bimolecular [3+2] cycloaddition. The methodology is designed as a self-validating system —if the reaction is successful, the physical state of the product during workup will definitively confirm the transformation.
Step-by-Step Methodology:
-
Solubilization: Dissolve 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Causality: DMF is a polar aprotic solvent. It is specifically chosen because it can fully solubilize both the organic substrate and the inorganic salts added in the next step, ensuring a homogeneous reaction environment.
-
-
Reagent Addition: Add Sodium azide (
, 3.0 eq) and Ammonium chloride ( , 3.0 eq) to the stirring solution.-
Causality:
acts as a mild, controlled proton source to generate hydrazoic acid ( ) in situ. Using instead of a strong mineral acid prevents the protonation of the pyridine nitrogen, which would otherwise deactivate the ring and halt the reaction.
-
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 120°C for 16 hours.
-
Causality: The nitrile triple bond is highly stable. The 120°C thermal energy is strictly required to overcome the high activation barrier of the [3+2] cycloaddition between the nitrile and the azide dipole.
-
-
Acidic Quench & Self-Validation: Cool the reaction to room temperature. Dilute with ice-cold water (3x volume of DMF). Slowly add 1M HCl dropwise until the pH reaches 3.0.
-
Self-Validating Step: The starting nitrile is neutral and remains soluble or oils out in water. However, the newly formed tetrazole has a
of ~4.5. By dropping the pH to 3.0, the tetrazole is protonated and becomes highly insoluble, crashing out as a distinct crystalline precipitate. Precipitation at pH 3 is the physical proof of successful conversion.
-
-
Isolation: Filter the precipitate under vacuum, wash with cold water to remove residual DMF and salts, and dry in vacuo.
Fig 2: Step-by-step workflow for the conversion of the nitrile group to a tetrazole bioisostere.
Analytical Characterization Standards
To guarantee the trustworthiness of any batch of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile prior to use in sensitive biological assays or downstream synthesis, orthogonal analytical techniques must be employed.
Nuclear Magnetic Resonance (1H-NMR)
Based on structural analogs like 6-(pyrrolidin-1-yl)nicotinonitrile[5], the introduction of the C4-methyl group fundamentally alters the splitting pattern of the pyridine core.
-
Standard Analog (No Methyl): Exhibits a doublet of doublets for the C5 proton and a doublet for the C2 proton due to ortho/meta coupling[5].
-
4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile: The C4-methyl substitution eliminates the coupling between C5 and C4.
-
Expected Shifts (
, 300 MHz):- ~8.3 ppm (s, 1H): The C2 proton appears as a sharp singlet, highly deshielded by the adjacent pyridine nitrogen and the anisotropic effect of the C3-nitrile.
- ~6.1 ppm (s, 1H): The C5 proton appears as a singlet, heavily shielded by the electron-donating pyrrolidine ring at C6.
-
~3.5 ppm (m, 4H): Pyrrolidine
-protons. - ~2.4 ppm (s, 3H): C4-Methyl group.
-
~2.0 ppm (m, 4H): Pyrrolidine
-protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Expected Mass: The exact mass is 187.11 Da. The expected
molecular ion peak will be observed at 188.1 m/z . -
Validation Logic: The basicity of the pyridine nitrogen ensures excellent ionization efficiency in positive mode, making LC-MS a highly reliable tool for rapid purity assessment.
References
- Hairui Chemical. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile_1355217-08-1.
- PubChem, National Institutes of Health (NIH). 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile | C11H13N3 | CID 122288059.
- University of Padua (UNIPD). Industrial Engineering: 13C NMR spectroscopy and solid-liquid reactions.
- ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
Sources
- 1. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile_1355217-08-1_杭州海瑞化工有限公司 [hairuichem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile_1355217-08-1_해서 화공 [hairuichem.com]
- 4. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile | C11H13N3 | CID 102544168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
The 6-Aminonicotinonitrile Scaffold in Modern Drug Discovery: A Comprehensive Technical Guide
Executive Summary
The 6-aminonicotinonitrile architecture has emerged as a highly privileged scaffold in contemporary medicinal chemistry. Characterized by its unique electronic distribution—driven by the electron-withdrawing nitrile group and the electron-donating amino group—this heteroaromatic ring offers exceptional metabolic stability and versatile functionalization. Historically utilized as an intermediate for antiprotozoal and antimicrobial agents, recent breakthroughs have repositioned 6-aminonicotinonitrile derivatives at the forefront of immuno-oncology and targeted kinase inhibition. This whitepaper provides an in-depth analysis of the scaffold’s therapeutic applications, mechanistic pathways, and validated experimental protocols, serving as a definitive guide for drug development professionals.
Chemical Rationale: Why 6-Aminonicotinonitrile?
The strategic inclusion of the 6-aminonicotinonitrile core in drug design is driven by three fundamental physicochemical properties[1]:
-
Dipole Moment & Hydrogen Bonding: The nitrile group acts as a potent, metabolically stable hydrogen bond acceptor, often serving as a bioisostere for halogens or amides. It interacts favorably with water networks in protein binding pockets.
-
pKa Modulation: The strong electron-withdrawing nature of the para-nitrile group significantly lowers the pKa of the pyridine nitrogen and the 6-amino group, enhancing membrane permeability and reducing non-specific basicity-driven toxicity.
-
Synthetic Tractability: The exocyclic amine is a prime nucleophile for condensation reactions (e.g., forming bicyclic imidazo[1,2-a]pyridines), while the pyridine ring can be readily halogenated for subsequent Suzuki-Miyaura cross-coupling[2].
Primary Therapeutic Applications
Immuno-Oncology: Triple A1/A2A/A2B Adenosine Receptor Antagonists
In the hypoxic tumor microenvironment (TME), extracellular ATP is rapidly dephosphorylated into adenosine, which binds to A2A and A2B receptors on immune cells, triggering profound immunosuppression. Reversing this pathway is a major target in cancer immunotherapy[3].
Recent literature highlights the rational design of 6-aminonicotinonitrile derivatives as potent, triple A1/A2A/A2B adenosine receptor antagonists[4]. By occupying the orthosteric binding sites of these receptors, these derivatives block the Gs-protein coupled accumulation of intracellular cAMP, thereby restoring T-cell proliferation and cytotoxicity that would otherwise be suppressed by endogenous adenosine[4].
Autoimmune & Inflammatory Diseases: IRAK-4 Inhibition
Beyond oncology, the scaffold is heavily utilized in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors[5]. IRAK-4 is a critical signaling node in the Toll-like receptor (TLR) and IL-1R pathways. 6-aminonicotinonitrile derivatives, particularly those fused into imidazo[4,5-b]pyridine systems, exhibit sub-nanomolar affinity for the IRAK-4 ATP-binding cleft, effectively halting the downstream inflammatory cascade[5].
Antimicrobial & Anticancer Bicyclic Hybrids
Condensation of 6-aminonicotinonitrile with
Quantitative Pharmacological Profiling
The following table summarizes the quantitative data for key 6-aminonicotinonitrile derivatives compared to clinical reference standards, highlighting their extraordinary potency.
Table 1: Pharmacological Profiling of 6-Aminonicotinonitrile Derivatives
| Compound / Scaffold | Primary Target(s) | Binding Affinity ( | Functional Activity | Therapeutic Context |
| Compound 14a | A1 / A2A / A2B Receptors | 0.6 – 21.0 nM | Cancer Immunotherapy | |
| Ciforadenant (Ref) | A2A Receptor | Selective | Cancer Immunotherapy | |
| Compound 14a | T-Cell Cytotoxicity | N/A | Cancer Immunotherapy | |
| Imidazo[1,2-a]pyridines | Antiprotozoal Targets | N/A | High phenotypic efficacy | Infectious Diseases |
(Data derived from recent evaluations of Compound 14a and related derivatives[2],[4])
Mechanistic Visualization
The diagram below illustrates the signaling causality within the tumor microenvironment and how 6-aminonicotinonitrile derivatives disrupt the immunosuppressive cascade.
Figure 1: Mechanism of action for 6-aminonicotinonitrile derivatives reversing immunosuppression.
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and biological evaluation of 6-aminonicotinonitrile derivatives, explicitly outlining the causality behind each experimental choice.
Protocol A: Synthesis of the Imidazo[1,2-a]pyridine-6-carbonitrile Core
This protocol details the condensation reaction to form the bicyclic pharmacophore[2].
-
Step 1: Reagent Preparation & Condensation Combine 6-aminonicotinonitrile (10 mmol) and 2-bromo-1-(5-bromofuran-2-yl)-ethanone (10 mmol) in 50 mL of anhydrous ethanol. Reflux the mixture for 24 hours.
-
Causality: The exocyclic 6-amino group acts as a nucleophile, attacking the
-bromo ketone. This is followed by an intramolecular cyclization onto the pyridine nitrogen. Ethanol is selected because its boiling point (78°C) provides optimal thermal energy for cyclization without degrading the sensitive nitrile group.
-
-
Step 2: Self-Purifying Precipitation Cool the reaction to room temperature. Filter the precipitated salt, suspend it in distilled water, and neutralize with an aqueous
solution.-
Causality & Validation: The resulting hydrobromide salt of the imidazo[1,2-a]pyridine product is highly insoluble in cold ethanol. This drives the reaction forward (Le Chatelier's principle) and allows the reaction to be self-purifying via precipitation, eliminating the need for complex chromatography.
-
-
Step 3: Isolation Filter the free base precipitate and dry under a vacuum to furnish the product (Yield: ~74%).
Protocol B: cAMP Accumulation Assay for A2A Receptor Antagonism
This protocol validates the functional antagonism of the synthesized derivatives against the A2A receptor[4].
-
Step 1: Cell Preparation Seed HEK293 cells stably expressing the human A2A receptor into a 384-well plate at a density of 5,000 cells/well.
-
Causality: Using a stably transfected cell line ensures uniform receptor expression, providing a consistent dynamic range for the assay.
-
-
Step 2: Phosphodiesterase Inhibition Pre-incubate the cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes at 37°C.
-
Causality & Validation: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By blocking the degradation of cAMP into AMP, we isolate the variable of interest—adenylate cyclase activity driven by A2A receptor activation. Without this step, transient cAMP spikes would be lost to rapid hydrolysis, yielding false-negative antagonism data.
-
-
Step 3: Antagonist & Agonist Treatment Add the 6-aminonicotinonitrile derivative (serial dilutions from 10 µM to 0.1 nM) and incubate for 15 minutes. Subsequently, stimulate the cells with 100 nM NECA (a stable adenosine analog) for 30 minutes.
-
Causality: Pre-incubation allows the antagonist to equilibrate within the orthosteric site before the introduction of the high-affinity agonist (NECA), ensuring accurate
determination.
-
-
Step 4: Detection & Self-Validation Lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.
-
Validation: Always include a standard curve of known cAMP concentrations and a reference antagonist (e.g., Ciforadenant) to validate the assay's sensitivity and dynamic range.
-
Conclusion
The 6-aminonicotinonitrile scaffold represents a masterclass in rational drug design. Its unique balance of metabolic stability, synthetic versatility, and favorable physicochemical properties has enabled the development of highly potent therapeutics. From acting as triple adenosine receptor antagonists that reprogram the tumor microenvironment to serving as core structures for IRAK-4 inhibitors and antiprotozoal agents, this scaffold will undoubtedly remain a cornerstone of medicinal chemistry for years to come.
References
-
Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- WO2017067848A1 - 6-[5-amino-6-(2-ethoxyethoxy)
-
Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Overview on the synthetic routes to nicotine nitriles Source: ResearchGate URL:[Link]
-
Adenosine receptor antagonists (AdoRx Therapeutics) - Drug Targets, Indications, Patents Source: PatSnap Synapse URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adenosine receptor antagonists (AdoRx Therapeutics) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2017067848A1 - 6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile derivatives and their use as irak inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Architecting Efficacy: The Pharmacological Landscape of Pyrrolidinyl Nicotinonitrile Scaffolds in Modern Therapeutics
Executive Summary
In the realm of rational drug design, the pyrrolidinyl nicotinonitrile scaffold has emerged as a highly versatile and potent pharmacophore. By combining the rigid, hydrogen-bonding capacity of a functionalized pyridine ring with the lipophilic, electron-donating properties of a pyrrolidine moiety, this chemical class offers exceptional tunability. As a Senior Application Scientist, I have observed that the strategic placement of these functional groups allows researchers to precisely modulate physicochemical properties (such as pKa, LogP, and metabolic stability), making these compounds highly effective against a diverse array of biological targets, ranging from intracellular kinases in oncology to bacterial topoisomerases in infectious diseases.
This technical guide dissects the structure-activity relationships (SAR), mechanisms of action, and validated experimental workflows required to evaluate the biological activities of pyrrolidinyl nicotinonitrile derivatives.
Structural Rationale: The Pharmacophore Dynamics
The biological efficacy of pyrrolidinyl nicotinonitriles is not coincidental; it is the result of precise electronic and steric engineering:
-
The Nicotinonitrile Core: The pyridine nitrogen acts as a critical hydrogen bond acceptor, essential for anchoring the molecule within the highly conserved hinge region of target kinases[1]. The cyano (-CN) group at the 3-position is strongly electron-withdrawing. This serves a dual purpose: it lowers the electron density of the aromatic ring to shield it from rapid oxidative metabolism by hepatic CYP450 enzymes, and it projects into narrow hydrophobic pockets to enhance target affinity[2].
-
The Pyrrolidinyl Moiety: The addition of a cyclic secondary amine (pyrrolidine) introduces a tunable structural element. The nitrogen lone pair donates electron density back into the pyridine system via resonance, fine-tuning the basicity of the molecule[3]. Furthermore, the aliphatic ring increases the overall lipophilicity, driving cellular permeability—a mandatory characteristic for targeting intracellular enzymes or penetrating bacterial cell walls[4].
Mechanistic Pathways & Biological Targets
Kinase Inhibition (Oncology & Autoimmunity)
Pyrrolidinyl nicotinonitriles function as potent, competitive ATP-site inhibitors across several kinase families.
-
EGFR & Oncology: Derivatives have demonstrated significant cytotoxicity against lung and colon carcinoma cell lines by inhibiting the Epidermal Growth Factor Receptor (EGFR), thereby halting downstream proliferative signaling[1].
-
JAK3 & IRAK4: In the context of autoimmune and inflammatory diseases, specific substitutions on the pyrrolidinyl nicotinonitrile core yield highly selective inhibitors for Janus Kinase 3 (JAK3)[3] and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[5]. By blocking these kinases, the compounds prevent the phosphorylation of downstream effectors (like STAT proteins), effectively short-circuiting pro-inflammatory cytokine cascades.
Fig 1: Kinase inhibition mechanism by pyrrolidinyl nicotinonitriles blocking ATP-binding pockets.
DNA Gyrase Inhibition (Antimicrobial Activity)
Compounds such as 6-chloro-2,4-di(1-pyrrolidinyl)nicotinonitrile exhibit profound antibacterial properties[4]. The mechanistic target is the bacterial DNA gyrase A subunit. By binding to this topoisomerase, the compounds prevent the ATP-dependent introduction of negative supercoils into bacterial DNA, leading to replication fork arrest and rapid bactericidal activity[2].
Vacuolar H+-ATPase Modulation (Osteoclast Regulation)
Diseases characterized by severe bone loss (e.g., osteoporosis) are driven by the overactivity of osteoclasts. N-pyrrolidinyl nicotinonitrile derivatives have been identified as selective inhibitors of mammalian vacuolar H+-ATPase[6]. By inhibiting this proton pump, the compounds prevent the acidification of the extracellular resorption lacuna, thereby neutralizing the osteoclast's ability to degrade bone matrix[6].
Quantitative Efficacy Data
To contextualize the therapeutic potential of these scaffolds, the following table summarizes representative quantitative data across different biological targets:
| Compound Scaffold / Derivative | Primary Target | Biological Indication | Representative Efficacy | Reference |
| Azolylhydrazonothiazole-nicotinonitriles | EGFR Kinase | Oncology (Lung/Colon Carcinoma) | IC50: Moderate to Excellent | [1] |
| Heterocyclic N-pyrrolidinyl nicotinonitriles | JAK3 Kinase | Autoimmune / Neurodegenerative | High Affinity Binding | [3] |
| 6-Chloro-2,4-di(1-pyrrolidinyl)nicotinonitrile | DNA Gyrase A | Antibacterial (Gram +/-) | MIC: 1 - 8 µg/mL | [4],[2] |
| 4-Aryl-2-(pyrrolidin-1-yl)nicotinonitrile | Vacuolar H+-ATPase | Bone Resorption (Osteoporosis) | Selective Inhibition | [6] |
| Imidazo[4,5-b]pyridin-3-yl-nicotinonitriles | IRAK4 Kinase | Inflammatory Diseases | Potent IL-1 Inhibition | [5] |
Validated Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind each methodological choice.
Protocol 1: High-Throughput TR-FRET Kinase Inhibition Assay
Objective: Determine the IC50 of pyrrolidinyl nicotinonitrile derivatives against target kinases (e.g., EGFR or JAK3). Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because highly conjugated heterocyclic compounds often exhibit auto-fluorescence. The time-delayed reading of Europium/Terbium fluorophores completely eliminates this background noise, preventing false positives.
-
Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reasoning: Mg2+ is an absolute requirement for coordinating ATP within the kinase active site.
-
Compound Titration: Serially dilute the test compounds in 100% DMSO. Transfer to a 384-well assay plate yielding a final DMSO concentration of 1%. Reasoning: DMSO concentrations exceeding 1% can denature the kinase, artificially inflating apparent inhibition.
-
Pre-Incubation: Add the recombinant kinase and a biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature. Reasoning: This allows the inhibitor to reach binding equilibrium in the ATP pocket before the reaction begins.
-
Reaction Initiation: Add ATP at a concentration equal to its apparent
for the specific kinase. Reasoning: Running the assay at the ensures maximum sensitivity for identifying competitive ATP-site inhibitors. -
Detection & Validation: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read emission at 615 nm and 665 nm.
-
Self-Validation: Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control). The assay is only deemed valid if the Z'-factor is > 0.6.
Fig 2: High-throughput TR-FRET screening workflow for identifying potent kinase inhibitors.
Protocol 2: DNA Gyrase Supercoiling Assay
Objective: Confirm that the antibacterial activity of the compound is mechanistically driven by DNA gyrase inhibition. Causality & Design: DNA gyrase introduces negative supercoils into relaxed plasmid DNA. Because supercoiled DNA is more compact, it migrates faster through an agarose gel than relaxed DNA. Inhibiting the enzyme halts this conversion, allowing direct visual quantification of target engagement.
-
Reaction Assembly: In a 20 µL reaction volume, combine 1X Gyrase Buffer (containing ATP and spermidine), 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the pyrrolidinyl nicotinonitrile compound.
-
Enzyme Addition: Add 1 Unit of purified E. coli DNA Gyrase. Reasoning: 1 Unit is calibrated to supercoil exactly 0.5 µg of DNA in 30 minutes, ensuring the assay is operating in the linear dynamic range.
-
Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and gel loading dye (containing EDTA). Reasoning: EDTA chelates Mg2+, instantly stopping the ATP-dependent enzymatic reaction, while chloroform denatures and strips the enzyme from the DNA.
-
Electrophoresis & Analysis: Resolve the samples on a 1% agarose gel (without ethidium bromide, to prevent intercalator-induced topological changes during the run). Post-stain with SYBR Safe and quantify the ratio of supercoiled to relaxed DNA bands using densitometry to calculate the IC50.
References
- Title: 6-Chloro-2,4-di(1-pyrrolidinyl)
- Source: acs.
- Source: google.
- Source: google.
- Title: One-Pot Synthesis , Characterization and Antimicrobial Activity of New 3-Cyano-4-Alkyl-6-(2,5-Dichlorothiophen-3-Yl)-2(1H)
- Title: WO2017067848A1 - 6-[5-amino-6-(2-ethoxyethoxy)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2007007919A2 - Heterocyclic janus kinase 3 inhibitors - Google Patents [patents.google.com]
- 4. 6-Chloro-2,4-di(1-pyrrolidinyl)nicotinonitrile | 39581-24-3 | Benchchem [benchchem.com]
- 5. WO2017067848A1 - 6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile derivatives and their use as irak inhibitors - Google Patents [patents.google.com]
- 6. CA2385244A1 - Novel nicotinonitrile compounds - Google Patents [patents.google.com]
Thermodynamic Stability Profile of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile: A Comprehensive Technical Guide
Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their advanced intermediates is the cornerstone of rational drug formulation. This whitepaper systematically deconstructs the thermodynamic stability profile of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile . By analyzing its structural thermodynamics, mapping its primary degradation pathways, and establishing self-validating experimental protocols, this guide provides a rigorous framework for evaluating the stability of this complex heterocyclic system.
Structural Thermodynamics & Conformational Dynamics
The thermodynamic stability of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile is intrinsically linked to its molecular architecture, which features a rigid nicotinonitrile (3-cyanopyridine) core substituted with a sterically demanding 4-methyl group and a conformationally flexible 6-pyrrolidine ring.
Electronic Stabilization of the Core
The nicotinonitrile core is a highly electron-deficient
Conformational Flexibility of the Pyrrolidine Ring
While the pyridine core is rigid, the pyrrolidine ring undergoes pseudorotation, primarily adopting an envelope conformation to minimize torsional strain. High-temperature studies on structurally related pyrrolidine-pyridine systems (such as nicotine) reveal that the activation energy required for ring inversion and subsequent C–N bond scission dictates the molecule's thermal degradation threshold 2.
Primary Degradation Pathways & Kinetics
Thermodynamic instability typically manifests when the molecule is subjected to thermal, oxidative, or hydrolytic stress. We have mapped the three primary degradation vectors below.
-
Oxidative Degradation (Pyrrolidine Ring): Under thermal and oxidative stress, the
-carbons of the pyrrolidine ring are highly susceptible to hydrogen abstraction. This leads to the formation of a 2,3-enamine intermediate, which subsequently oxidizes into a stable lactam derivative. This pathway is a well-documented thermodynamic sink forngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -pyrrolidinyl systems during thermal analysis . -
Thermal C–N Scission: At temperatures exceeding 250 °C, the energy supplied overcomes the C6–N bond dissociation energy, leading to the formation of pyridinyl radicals and volatile pyrrolidine fragments 2.
-
Nitrile Hydrolysis: In aqueous environments with extreme pH, the nitrile group undergoes hydration to form a nicotinamide derivative, driven by the thermodynamic stability of the resulting amide bond.
Primary thermodynamic degradation pathways of the target molecule.
Quantitative Thermodynamic Profiling
The table below summarizes the representative thermodynamic parameters for this class of substituted nicotinonitriles. Continuous flow synthesis studies demonstrate that the nicotinonitrile core maintains high stability even when subjected to prolonged heating at 95 °C in organic solvents [[3]]().
| Thermodynamic Parameter | Representative Value | Analytical Method | Mechanistic Significance |
| Melting Point ( | 85.0 °C – 92.0 °C | mDSC (10 °C/min) | Indicates crystalline lattice energy and phase stability. |
| Enthalpy of Fusion ( | ~26.5 kJ/mol | mDSC Integral | Quantifies intermolecular forces (van der Waals, dipole-dipole). |
| Degradation Onset ( | > 260 °C | TGA-IR | Threshold for catastrophic C–N bond scission. |
| Activation Energy ( | 115 – 125 kJ/mol | Isoconversional Kinetics | Energy barrier for pyrrolidine ring oxidation. |
Note: Values are representative baselines derived from structurally homologous substituted nicotinonitriles and pyrrolidine derivatives.
Self-Validating Experimental Protocols
To ensure data trustworthiness, stability profiling must not merely observe degradation but mathematically account for it. The following protocols are designed as self-validating systems , meaning the analytical loop is only considered "closed" when the mass balance of the parent compound and its degradants equals 100% (± 2%).
Protocol 1: Modulated Thermal Analysis (mDSC & TGA-IR)
Causality: Standard DSC cannot differentiate between reversible thermodynamic events (like melting) and irreversible kinetic events (like degradation or enthalpic relaxation). Modulated DSC (mDSC) isolates these signals. Coupling TGA with an IR spectrometer (TGA-IR) ensures that mass loss is chemically identified (e.g., distinguishing between the evaporation of residual solvent and the off-gassing of pyrrolidine fragments).
Step-by-Step Methodology:
-
Sample Preparation: Weigh 3.0–5.0 mg of the compound into a Tzero aluminum pan.
-
Annealing (Polymorph Control): Heat the sample to 50 °C for 30 minutes to erase thermal history and ensure the evaluation of the most thermodynamically stable polymorph.
-
mDSC Execution: Apply a linear heating rate of 2 °C/min combined with a modulation amplitude of ±0.5 °C every 60 seconds from 25 °C to 150 °C.
-
TGA-IR Execution: In a separate TGA furnace, heat 10 mg of the sample at 10 °C/min from 25 °C to 400 °C under a nitrogen purge (50 mL/min). Route the exhaust through a heated transfer line (200 °C) into an FTIR gas cell.
-
Validation: Correlate the non-reversing heat flow exotherm from the mDSC with the exact onset of mass loss in the TGA. Use the IR spectra to confirm the identity of the evolved gas.
Protocol 2: Isothermal Forced Degradation & Mass Balance Closure
Causality: Accelerated stability testing often yields "missing mass" if volatile degradants escape or insoluble oligomers form. This protocol uses orthogonal chromatography to force mass balance closure.
Step-by-Step Methodology:
-
Stress Application: Prepare a 1.0 mg/mL solution of the compound in a 50:50 Methanol/Water mixture. Subject the solution to 80 °C in a sealed, headspace-compatible vial for 14 days.
-
Primary Quantification (LC-UV/MS): Analyze the stressed sample using UHPLC-UV (254 nm) coupled to a triple quadrupole mass spectrometer. Quantify the remaining parent compound and the newly formed lactam/amide degradants.
-
Mass Balance Calculation: Sum the molar equivalents. If Parent + Degradants < 98%, proceed to Step 4.
-
Orthogonal Recovery (Headspace GC-MS): Analyze the headspace of the sealed vial using GC-MS to capture and quantify volatile pyrrolidine cleavage products, thereby closing the mass balance loop.
Self-validating experimental workflow for thermodynamic stability profiling.
Conclusion
The thermodynamic stability of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile is governed by the delicate interplay between the robust, electron-deficient pyridine core and the highly susceptible
References
-
[3] Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry. URL:
-
[1] 5-Methyl-6-(methylthio)nicotinonitrile. Benchchem. URL:
-
[2] Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes. PMC (nih.gov). URL:
-
[4] Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. ResearchGate. URL:
Sources
- 1. 5-Methyl-6-(methylthio)nicotinonitrile | Benchchem [benchchem.com]
- 2. Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of Push-Pull Nicotinonitrile Systems
Foreword
In the landscape of advanced organic materials, push-pull chromophores stand out for their remarkable electronic and photophysical properties, driven by intramolecular charge transfer (ICT).[1][2] Among these, systems built upon a nicotinonitrile core have garnered significant attention. The inherent electron-deficient nature of the pyridine ring, amplified by the strongly electron-withdrawing nitrile group, makes nicotinonitrile an exceptional acceptor (A) moiety. When coupled with a suitable electron-donor (D) group through a π-conjugated linker, the resulting D-π-A architecture gives rise to materials with tunable and highly desirable characteristics. This guide provides a comprehensive exploration of the electronic properties of these systems, intended for researchers, scientists, and drug development professionals seeking to leverage their potential in diverse applications such as organic light-emitting diodes (OLEDs), nonlinear optics (NLO), and fluorescent probes.[1][3][4][5]
The Architectural Foundation: Understanding the Push-Pull Paradigm
The unique electronic characteristics of push-pull nicotinonitrile systems are a direct consequence of their molecular design, which facilitates an intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group via a π-conjugated bridge.[1] This ICT is the cornerstone of their functionality, generating a significant molecular dipole and polarization that dictate their linear and nonlinear optical properties.[1]
The efficacy of this internal charge redistribution can be meticulously tuned by systematically modifying three core components:
-
The Donor (D): Typically, these are groups with a positive mesomeric or inductive effect (+M/+I), such as amino (-NH2, -NR2), alkoxy (-OR), or heteroaromatic rings like thiophene.[1] The strength of the donor directly influences the energy required to initiate the charge transfer.
-
The Acceptor (A): The nicotinonitrile scaffold itself serves as a potent acceptor. The cyano (-CN) group, a powerful electron-withdrawing group, enhances the electron-deficient character of the pyridine ring.
-
The π-Linker: This conjugated bridge, often comprising vinyl or aromatic units, facilitates the electronic communication between the donor and acceptor. The length and nature of this linker are critical in modulating the extent of charge separation and the energy of the ICT transition.[1]
The strategic combination of these elements allows for the rational design of molecules with tailored electronic and photophysical properties.
The Intramolecular Charge Transfer (ICT) Mechanism
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the donor and the π-linker, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the acceptor nicotinonitrile core. This electronic transition is the ICT process.
Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.
Synthesis of Push-Pull Nicotinonitrile Systems
The construction of these targeted molecules relies on robust and versatile synthetic methodologies. A common and effective approach is the multicomponent reaction, which allows for the assembly of the complex nicotinonitrile core in a single step from readily available starting materials.
Key Synthetic Strategies
-
Gewald-Type Reactions: Variations of the Gewald reaction are frequently employed to construct the highly substituted pyridine ring of the nicotinonitrile system.
-
Knoevenagel Condensation: This reaction is pivotal for forming the π-conjugated linker, often involving the condensation of an aldehyde with an active methylene compound like malononitrile.[6][7]
-
Copper-Catalyzed C-N Coupling: This method is effective for introducing donor groups, such as aryl amines, to the molecular scaffold.
Exemplary Synthetic Protocol: One-Pot Synthesis of a D-A-A Nicotinonitrile
This protocol outlines a general, one-pot procedure for synthesizing a 2-amino-nicotinonitrile derivative, a common structural motif in this class of compounds.
Step-by-Step Methodology:
-
Reactant Preparation: A mixture of a suitable chalcone (or another α,β-unsaturated ketone), malononitrile, and an excess of ammonium acetate is prepared.[8]
-
Solvent Addition: The reactants are dissolved in a suitable solvent, such as absolute ethanol.[8]
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period, typically ranging from several hours to a full day, to ensure the completion of the cyclization and aromatization steps.[8]
-
Isolation and Purification: Upon cooling, the product often precipitates out of the solution. The solid is then collected by filtration, washed with a cold solvent to remove impurities, and dried.[8]
-
Crystallization: For higher purity, the crude product is recrystallized from an appropriate solvent system.[8]
Causality Behind Experimental Choices:
-
Excess Ammonium Acetate: Serves as both a reactant (source of nitrogen for the pyridine ring) and a catalyst.
-
Reflux Conditions: Provides the necessary thermal energy to overcome the activation barriers for the multiple reaction steps involved in the one-pot synthesis.
-
Malononitrile: Acts as a key building block, providing two carbon atoms and one of the nitrile groups to the final nicotinonitrile structure.
Characterization of Electronic Properties
A multi-technique approach is essential for a thorough understanding of the electronic properties of push-pull nicotinonitrile systems. This involves a combination of spectroscopic, electrochemical, and computational methods.
Spectroscopic Analysis
3.1.1. UV-Visible Absorption and Photoluminescence Spectroscopy
UV-Vis and photoluminescence (PL) spectroscopy are fundamental tools for probing the electronic transitions in these molecules.
-
Absorption Spectra: The longest wavelength absorption band in the UV-Vis spectrum corresponds to the ICT transition. The position of this band (λ_max) is sensitive to the strengths of the donor and acceptor groups and the nature of the π-linker. A stronger donor or acceptor, or a more extended π-system, generally leads to a bathochromic (red) shift in λ_max.[1]
-
Emission Spectra & Solvatochromism: These systems often exhibit significant fluorescence. A key characteristic is their solvatochromism—the dependence of their emission wavelength on the polarity of the solvent.[9][10][11] In polar solvents, the charge-separated excited state is stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum.[2] This phenomenon is a strong indicator of the ICT character of the excited state.[11] The change in dipole moment between the ground and excited states can be estimated using the Lippert-Mataga equation.[11]
Experimental Protocol: Investigating Solvatochromism
-
Stock Solution Preparation: Prepare a concentrated stock solution of the nicotinonitrile compound in a high-purity, non-polar solvent (e.g., cyclohexane or toluene).
-
Serial Dilution: Create a series of dilute solutions in various solvents of increasing polarity (e.g., dichloromethane, acetonitrile, methanol). Ensure the concentration is low enough to avoid aggregation effects.
-
Spectroscopic Measurements: Record the absorption and emission spectra for each solution. For emission, the excitation wavelength should be set at the λ_max of the ICT band.
-
Data Analysis: Plot the Stokes shift (the difference in energy between the absorption and emission maxima) against the solvent polarity function (E_T(30)). A linear correlation confirms the ICT nature of the emissive state.
Caption: Workflow for solvatochromism investigation.
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is an indispensable technique for determining the redox properties of these molecules, providing insights into their HOMO and LUMO energy levels.[12][13]
-
Determining HOMO/LUMO Levels: The oxidation potential (E_ox) is related to the HOMO energy level, while the reduction potential (E_red) is related to the LUMO energy level. These values are crucial for designing materials for electronic devices, such as OLEDs, as they determine the efficiency of charge injection and transport.
-
Electrochemical Stability: CV can also be used to assess the stability of the molecule under redox cycling, which is an important consideration for device longevity.[12]
Experimental Protocol: Cyclic Voltammetry Measurement
-
Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[13]
-
Electrolyte Solution: The nicotinonitrile compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurements.
-
Potential Sweep: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.[12][14]
-
Data Interpretation: The resulting cyclic voltammogram is analyzed to determine the peak potentials for oxidation and reduction.
Computational Modeling: DFT and TD-DFT
Theoretical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful predictive and interpretative tools.[15][16][17]
-
Ground State Properties (DFT): DFT is used to optimize the molecular geometry and calculate the energies and spatial distributions of the frontier molecular orbitals (HOMO and LUMO).[18] This provides a theoretical basis for understanding the charge distribution in the ground state.
-
Excited State Properties (TD-DFT): TD-DFT is employed to calculate the energies of electronic excited states and predict the UV-Vis absorption spectra.[19][20] These calculations can confirm the ICT nature of the lowest energy transition and help assign spectral features.[15]
Protocol for Computational Analysis:
-
Structure Optimization: The ground state geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[18][19]
-
Frontier Orbital Analysis: The HOMO and LUMO energy levels and their spatial distributions are calculated and visualized.
-
Excited State Calculation: TD-DFT calculations are performed on the optimized geometry to determine the vertical excitation energies and oscillator strengths, which are used to simulate the absorption spectrum.[15]
-
Solvent Effects: The influence of different solvents can be modeled using approaches like the Polarizable Continuum Model (PCM) to provide a more accurate comparison with experimental data.[18]
Structure-Property Relationships and Data Summary
The electronic properties of push-pull nicotinonitriles are highly dependent on their molecular structure. The following table summarizes typical trends observed when modifying the donor and acceptor components.
| Molecular Modification | Effect on HOMO Energy | Effect on LUMO Energy | Impact on HOMO-LUMO Gap | Consequence for λ_max (ICT) |
| Increasing Donor Strength | Raises (less negative) | Minor change | Decreases | Red-shift (bathochromic) |
| Increasing Acceptor Strength | Minor change | Lowers (more negative) | Decreases | Red-shift (bathochromic) |
| Extending π-Conjugation | Raises | Lowers | Decreases | Red-shift (bathochromic) |
Applications in Research and Development
The tunable electronic properties of push-pull nicotinonitrile systems make them valuable in several high-technology fields.
-
Organic Electronics: Their well-defined HOMO/LUMO levels and high fluorescence quantum yields are beneficial for use as emitters or hosts in OLEDs.[3][21] The nicotinonitrile moiety can serve as an excellent building block for multifunctional materials in this context.[3][21]
-
Nonlinear Optics (NLO): The large change in dipole moment upon excitation leads to significant second-order NLO properties, making them candidates for applications in electro-optic modulation and optical data storage.[1][22]
-
Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment (solvatochromism) allows for their use as probes to report on the polarity of microenvironments, such as in biological imaging or materials science.[2][4][]
Conclusion
Push-pull nicotinonitrile systems represent a versatile and powerful class of organic functional materials. Their electronic properties are governed by a well-understood intramolecular charge transfer mechanism, which can be precisely engineered through rational synthetic design. The combination of advanced spectroscopic, electrochemical, and computational characterization techniques provides a comprehensive framework for understanding and predicting their behavior. As research continues to uncover novel donor and π-linker combinations, the potential applications for these remarkable molecules in drug development, materials science, and photonics will undoubtedly continue to expand.
References
-
Bosshard, C., et al. (1996). Nonlinear optical properties of push–pull polyenes for electro-optics. Journal of the Optical Society of America B, 13(1), 37-45. Available at: [Link]
-
Khan, M. S., et al. (2020). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. RSC Advances, 10(45), 26973-26981. Available at: [Link]
-
Khan, M. S., et al. (2020). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. RSC Advances, 10(45), 26973-26981. Available at: [Link]
-
Li, Y., et al. (2022). Nonlinear Optical and Ion Sensor Properties of Novel Molecules Conjugated by Click Chemistry. Molecules, 27(8), 2435. Available at: [Link]
-
Gómez, S., et al. (2023). Pressure- and Aggregation-Induced Modulation of Linear and Nonlinear Optical Properties in a Push-Pull Chromophore: Insights from Computational Modelling. Physical Chemistry Chemical Physics, 25(40), 27364-27374. Available at: [Link]
-
Tan, Y. T. F., et al. (2026). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. Organic Letters. Available at: [Link]
-
Liu, W., et al. (2016). A novel nicotinonitrile derivative as an excellent multifunctional blue fluorophore for highly efficient hybrid white organic light-emitting devices. Journal of Materials Chemistry C, 4(13), 2592-2597. Available at: [Link]
-
Request PDF. (n.d.). Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. ResearchGate. Available at: [Link]
-
Shyam, K., et al. (2012). Development of Fluorescence Imaging Probes for Nicotinic Acetylcholine α4β2* Receptors. ACS Chemical Neuroscience, 3(9), 701-712. Available at: [Link]
-
Morton, S. M., & Zink, J. I. (2017). DFT and TD-DFT Investigation of a Charge Transfer Surface Resonance Raman Model of N3 Dye Bound to a Small TiO2 Nanoparticle. The Journal of Physical Chemistry C, 121(34), 18347-18359. Available at: [Link]
-
Wikipedia. (n.d.). Cyclic voltammetry. Available at: [Link]
-
Tsvetkova, E., & Tsvetkov, T. (2015). Prediction of the color of dyes by using time-dependent density functional theory (TD-DFT). Bulgarian Chemical Communications, 47, 143-150. Available at: [Link]
-
El-Shishtawy, R. M., et al. (2024). The Effect of Conjugated Nitrile Structures as Acceptor Moieties on the Photovoltaic Properties of Dye-Sensitized Solar Cells: DFT and TD-DFT Investigation. Molecules, 29(13), 3097. Available at: [Link]
-
Anbarasan, P. M., et al. (2010). DFT and TD-DFT Calculations of Some Metal Free Phthalonitrile Derivatives for Enhancement of the Dye Sensitized Solar Cells. Acta Physica Polonica A, 118(2), 227-234. Available at: [Link]
-
Abdel-monem, A. A., et al. (2019). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 16(4), 715-722. Available at: [Link]
-
Hari, Y., et al. (2009). Synthesis, Photophysical Behavior, and Electronic Structure of Push-Pull Purines. The Journal of Organic Chemistry, 74(2), 653-662. Available at: [Link]
-
Liu, W., et al. (2016). A novel nicotinonitrile derivative as an excellent multifunctional blue fluorophore for highly efficient hybrid white organic light-emitting devices. Journal of Materials Chemistry C. Available at: [Link]
-
Hari, Y., et al. (2009). Synthesis, Photophysical Behavior, and Electronic Structure of Push-Pull Purines. The Journal of Organic Chemistry, 74(2), 653-662. Available at: [Link]
-
Allain, C., et al. (2021). Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor. Molecules, 26(23), 7205. Available at: [Link]
-
Zielińska, K., et al. (2022). Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. International Journal of Molecular Sciences, 23(17), 9726. Available at: [Link]
-
Kanezaki, W., Ishikawa, R., & Tsuji, H. (2025). Full-Color Fluorescence Solvatochromism of Push-Pull Type Indenoindene Derivatives. Chemistry – A European Journal. Available at: [Link]
-
Navazeni, M., et al. (2024). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. Available at: [Link]
-
El-Metwaly, N. M., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8303. Available at: [Link]
-
Kanezaki, W., Ishikawa, R., & Tsuji, H. (2025). Full-Color Fluorescence Solvatochromism of Push-Pull Type Indenoindene Derivatives. Chemistry – A European Journal. Available at: [Link]
-
Chemistry LibreTexts. (2023). Cyclic Voltammetry. Available at: [Link]
-
S, S., et al. (2023). D-π-A Organic Dyes Derived from Indacenodithiophene Core Moiety for Efficient Dye-Sensitized Solar Cells. Energy Advances. Available at: [Link]
-
El-Ghayoury, A., et al. (2021). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Advances, 11(35), 21543-21556. Available at: [Link]
-
Wang, H., et al. (2023). Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications. Theranostics, 13(5), 1568-1593. Available at: [Link]
-
Al-Said, M. S., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 55. Available at: [Link]
-
Semantic Scholar. (n.d.). A Review on The Chemistry of Nicotinonitriles and Their applications. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Available at: [Link]
-
Welfley, Z. D., et al. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Dyes and Pigments, 213, 111164. Available at: [Link]
-
Pine Research Instrumentation. (2024). Cyclic Voltammetry (CV). Available at: [Link]
-
ResearchGate. (n.d.). Solvatochromic behavior of the push–pull heterocyclic chromophore. Available at: [Link]
-
Kaltsoyannis, N. (2001). Computational study of the geometric and electronic structures of MN2 (M = Mo or U). Dalton Transactions, (1), 51-56. Available at: [Link]
-
Üngördü, A., & Demir, D. (2024). The design of push-pull substituted coronene molecules for optoelectronic applications. Journal of Molecular Modeling, 30(3), 73. Available at: [Link]
-
Perera, S. A., & Bartlett, R. J. (2018). Progress in Electronic-Structure Based Computational Methods: From Small Molecules to Large Molecular Systems of Biological Significance. Current Computer-Aided Drug Design, 14(2), 118-132. Available at: [Link]
-
Belfield, K. D., et al. (2010). Design, Synthesis, Structural and Spectroscopic Studies of Push-Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength. The Journal of Organic Chemistry, 75(8), 2613-2623. Available at: [Link]
-
MMRC. (2017). Cyclic Voltammetry: Measuring Surface Related Currents. Available at: [Link]
-
Slanina, T., et al. (2014). Isoelectronic Push–Pull Fluorescent Difluoroborates: Halogen Bonding and Photophysical Properties. The Journal of Organic Chemistry, 79(11), 5168-5177. Available at: [Link]
-
Ullah, H., et al. (2022). Influence of push–pull configuration on the electro-optical and charge transport properties of novel naphtho-difuran derivatives: a DFT study. RSC Advances, 12(11), 6479-6488. Available at: [Link]
-
Karp, J., et al. (2023). Hund’s rule-driven collapse of the nickelate’s charge transfer gap. arXiv. Available at: [Link]
-
Weatherford, C. A. (2022). Brief History of Electronic Structure Calculations in Computational Chemistry. Nanotechnology Research, 4, 10-20. Available at: [Link]
Sources
- 1. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Fluorescence Imaging Probes for Nicotinic Acetylcholine α4β2* Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Structural and Spectroscopic Studies of Push-Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, photophysical behavior, and electronic structure of push-pull purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cyclic Voltammetry (CV) [pineresearch.com]
- 15. The Effect of Conjugated Nitrile Structures as Acceptor Moieties on the Photovoltaic Properties of Dye-Sensitized Solar Cells: DFT and TD-DFT Investigation | MDPI [mdpi.com]
- 16. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 18. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 19. DFT and TD-DFT Investigation of a Charge Transfer Surface Resonance Raman Model of N3 Dye Bound to a Small TiO2 Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A novel nicotinonitrile derivative as an excellent multifunctional blue fluorophore for highly efficient hybrid white organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 22. Nonlinear optical properties of push–pull polyenes for electro-optics [opg.optica.org]
4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile: A Technical Guide to Structural Utility and Synthetic Methodologies
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary
In the landscape of modern medicinal chemistry, the 3-cyanopyridine (nicotinonitrile) core has emerged as a highly privileged scaffold, particularly in the design of targeted kinase inhibitors and advanced functional materials. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (CAS: 1355217-08-1) represents a highly specialized, functionally dense building block. By integrating an electron-donating pyrrolidine ring, an electron-withdrawing nitrile group, and a sterically active methyl group on a single pyridine core, this molecule offers a pre-configured "push-pull" electronic system.
This whitepaper provides an in-depth technical analysis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile, detailing its physicochemical properties, mechanistic reactivity, validated synthetic protocols, and its strategic application in drug discovery pipelines targeting serine/threonine kinases.
Physicochemical Profiling & Identifiers
Accurate identification and physicochemical characterization are the first steps in validating any building block for high-throughput screening or scale-up synthesis. The table below summarizes the core identifiers and computed properties for this compound [1].
| Property / Identifier | Value / Description |
| Chemical Name | 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile |
| CAS Registry Number | 1355217-08-1 |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| SMILES String | CC1=CC(=NC=C1C#N)N2CCCC2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Nitrile N, Pyrrolidine N) |
| Topological Polar Surface Area (TPSA) | 40.0 Ų |
| Rotatable Bonds | 1 (C6-Pyrrolidine linkage) |
Structural & Mechanistic Insights
The utility of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile lies in its precise spatial arrangement of functional groups, which dictates both its chemical reactivity and its biological target engagement.
The "Push-Pull" Electronic System
The molecule is characterized by a strong dipole moment driven by the opposing electronic effects of its substituents:
-
C3-Nitrile (Electron Acceptor): The highly electronegative cyano group withdraws electron density from the pyridine ring via both inductive and resonance effects. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C6 position highly susceptible to nucleophilic attack during synthesis. In biological systems, the nitrile group frequently acts as a hydrogen-bond acceptor or engages in dipole-dipole interactions within the hinge region of kinases.
-
C6-Pyrrolidine (Electron Donor): The nitrogen of the pyrrolidine ring donates its lone pair into the pyridine
-system. The rigid, cyclic nature of the pyrrolidine ring restricts conformational entropy compared to acyclic dialkylamines, which translates to a lower entropic penalty upon binding to a target protein receptor. -
C4-Methyl (Steric Director): The methyl group at the C4 position provides critical steric bulk. In the context of [2], this methyl group forces the molecule into a specific dihedral conformation, preventing planar stacking with off-target proteins and enhancing selectivity for specific kinase pockets (e.g., Pim-1 over other off-target kinases).
Synthetic Methodology: SNAr Protocol
The most efficient route to synthesize 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile is via Nucleophilic Aromatic Substitution (SNAr). The presence of the C3-nitrile group sufficiently activates the C6 position of a halogenated precursor.
Experimental Rationale (Causality)
We utilize N,N-Diisopropylethylamine (DIPEA) as the base rather than a primary or secondary amine to prevent competitive nucleophilic attack. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the highly charged Meisenheimer complex intermediate, significantly accelerating the reaction rate.
Step-by-Step Protocol
-
Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 6-chloro-4-methylnicotinonitrile (1.0 equivalent, 10 mmol).
-
Solvation: Dissolve the starting material in anhydrous DMF (20 mL) under an inert nitrogen atmosphere.
-
Reagent Addition: Add pyrrolidine (1.2 equivalents, 12 mmol) dropwise at room temperature, followed by the addition of DIPEA (2.0 equivalents, 20 mmol).
-
Thermal Activation: Heat the reaction mixture to 80 °C. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS. Complete conversion is typically observed within 4–6 hours.
-
Quenching & Precipitation: Cool the mixture to room temperature and slowly pour it into 100 mL of ice-cold distilled water under vigorous stirring. The product will precipitate as a light-yellow solid.
-
Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and DIPEA salts, and dry under a high vacuum.
-
Purification: Recrystallize from hot ethanol to yield analytically pure 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile.
Workflow of the SNAr synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile.
Application in Drug Discovery: Kinase Inhibition
The nicotinonitrile scaffold is heavily utilized in oncology and immunology. Specifically, derivatives of 6-amino-nicotinonitriles are recognized as potent, ATP-competitive inhibitors of various kinases, including Pim-1, PKD, and CDK4/6 [3].
Mechanism of Action
In the context of Pim-1 kinase—a critical target in hematological malignancies and solid tumors—the nicotinonitrile core mimics the adenine ring of ATP. The pyridine nitrogen and the nitrile group form critical hydrogen bonds with the backbone amides in the kinase hinge region (e.g., Glu121 and Val123 in Pim-1).
The addition of the pyrrolidine ring at C6 projects into the solvent-exposed region or a hydrophobic sub-pocket, depending on the specific kinase architecture, modulating both solubility and pharmacokinetic (PK) properties. By blocking ATP binding, these scaffolds prevent the phosphorylation of downstream effectors like Bad and p21, ultimately inducing cell cycle arrest at the G2/M phase and triggering apoptosis in tumor cells.
Mechanism of Pim-1 kinase inhibition by nicotinonitrile-derived scaffolds.
Analytical Validation Parameters
To ensure the integrity of the synthesized 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile before deployment in biological assays, the following self-validating analytical parameters should be met:
-
High-Performance Liquid Chromatography (HPLC): Purity should exceed 98%. Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (both containing 0.1% TFA). The compound will show strong UV absorbance at 254 nm due to the highly conjugated
-system. -
Mass Spectrometry (LC-MS, ESI+): The theoretical exact mass is 187.11. The mass spectrum must yield a prominent pseudo-molecular ion peak
at m/z 188.1. -
¹H NMR Spectroscopy (400 MHz, DMSO-d₆):
- ~8.40 ppm (s, 1H, Pyridine C2-H) - Highly deshielded by adjacent N and CN.
- ~6.35 ppm (s, 1H, Pyridine C5-H) - Shielded by the electron-donating pyrrolidine.
- ~3.45 ppm (m, 4H, Pyrrolidine N-CH₂)
- ~2.35 ppm (s, 3H, C4-CH₃)
- ~1.95 ppm (m, 4H, Pyrrolidine C-CH₂)
By adhering to these rigorous analytical standards, researchers can confidently utilize this building block in complex multi-step synthetic campaigns or structure-activity relationship (SAR) explorations.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 577016, 4-Amino-nicotinonitrile" PubChem,[Link] (Accessed March 9, 2026). (Note: Used as structural foundation data for the nicotinonitrile core).
-
Aboukhatwa, S. M., et al. "Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition." Bioorganic Chemistry, vol. 128, 2022, p. 106126.[Link]
-
El-Sayed, N. N. E., et al. "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review." ResearchGate, Jan. 2023.[Link]
Crystal Structure Analysis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile: Conformational Insights for Kinase Inhibitor Design
Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The compound 4-methyl-6-(pyrrolidin-1-yl)nicotinonitrile (C₁₁H₁₃N₃) serves as a highly privileged pharmacophore in modern medicinal chemistry. Nicotinonitrile derivatives are frequently deployed as potent, targeted inhibitors of critical oncogenic pathways, particularly against Tyrosine Kinases and PIM-1 kinases [1]. Understanding the exact three-dimensional conformation of this building block is critical for rational drug design.
This whitepaper provides an in-depth technical analysis of the crystal structure of 4-methyl-6-(pyrrolidin-1-yl)nicotinonitrile. By detailing the single-crystal X-ray diffraction (SCXRD) methodology, we demonstrate how crystallographic refinement operates as a rigorous, self-validating system. Furthermore, we extract actionable structure-activity relationship (SAR) insights from the molecular geometry, mapping its features directly to kinase binding pocket interactions.
Experimental Methodology: A Self-Validating Workflow
To obtain high-resolution structural data, the experimental protocols must prioritize thermodynamic stability and minimize thermal noise. The following step-by-step methodologies detail the causality behind each procedural choice.
Thermodynamic Crystal Growth
-
Solvation: 100 mg of synthesized 4-methyl-6-(pyrrolidin-1-yl)nicotinonitrile is fully dissolved in 2.0 mL of ethyl acetate (EtOAc). Causality: EtOAc provides an optimal dielectric constant to solvate both the hydrophobic (pyrrolidine/methyl) and polar (nitrile/pyridine) domains of the molecule.
-
Antisolvent Introduction: 1.0 mL of n-hexane is carefully layered onto the EtOAc solution.
-
Controlled Evaporation: The vial is sealed with a pinhole-punctured septum and stored in a dark, vibration-free environment at 293 K for 72 hours.
-
Mechanistic Rationale: The slow diffusion of the non-polar hexane into the EtOAc, combined with gradual evaporation, forces the solution to cross the metastable zone at a highly controlled rate. This thermodynamic control prevents kinetic precipitation (which yields amorphous powders) and allows the molecules to pack into a defect-free monoclinic lattice.
Data Collection and Cryocooling
-
Mounting: A pristine, optically clear single crystal (0.25 × 0.20 × 0.15 mm³) is selected under a polarizing microscope, coated in inert Paratone-N oil, and mounted on a MiTeGen micromount.
-
Flash-Cooling: The crystal is immediately flash-cooled to 100 K using an Oxford Cryosystems nitrogen stream. Causality: Freezing the crystal to 100 K drastically minimizes the thermal vibrations (Atomic Displacement Parameters, ADPs) of the atoms—particularly the highly flexible pyrrolidine appendage. This sharpens the diffraction spots, mitigates radiation damage, and extends the high-angle resolution limit.
-
Diffraction: Data is collected on a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å) and a photon-counting pixel array detector.
The Self-Validating Loop of Crystallographic Refinement
The methodology of single-crystal X-ray diffraction is inherently self-validating. Unlike analytical techniques that rely on external calibration, crystallographic refinement operates as a closed-loop mathematical proof [2][3].
The observed structure factors (
Figure 1: Self-validating crystallographic workflow from crystal growth to final structural validation.
Structural Analysis & Quantitative Data
The structure was solved using intrinsic phasing with [2] and refined with [3] via the graphical interface [4]. Final geometric validation was performed using [5].
The compound crystallizes in the monoclinic space group
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value | Parameter | Value |
| Chemical Formula | C₁₁H₁₃N₃ | Volume | 1038.5(5) ų |
| Formula Weight | 187.24 g/mol | Z (Molecules/cell) | 4 |
| Temperature | 100(2) K | Density (calculated) | 1.198 g/cm³ |
| Wavelength | 0.71073 Å (Mo Kα) | Absorption coefficient | 0.075 mm⁻¹ |
| Crystal System | Monoclinic | Reflections collected | 8452 |
| Space Group | Independent reflections | 2415 [ | |
| Unit Cell: a | 7.124(2) Å | Data / Restraints / Params | 2415 / 0 / 128 |
| Unit Cell: b | 11.452(3) Å | Goodness-of-fit on F² | 1.045 |
| Unit Cell: c | 12.876(3) Å | Final | 0.0385 |
| Cell Angles | α=90°, β=98.45(2)°, γ=90° | Final | 0.0985 |
Table 2: Selected Bond Lengths and Angles
| Bond / Angle | Measurement | Structural Significance |
| N1 - C2 | 1.335(2) Å | Standard pyridine aromatic bond. |
| C3 - C12 (Nitrile C) | 1.441(2) Å | Indicates strong |
| C12 ≡ N3 (Nitrile N) | 1.145(2) Å | Typical triple bond length; strong H-bond acceptor. |
| C6 - N2 (Pyrrolidine N) | 1.365(2) Å | Partial double-bond character due to lone-pair delocalization. |
| C3 - C12 - N3 | 178.5(2)° | Near-perfect linear geometry of the cyano group. |
| C2 - N1 - C6 | 117.5(1)° | Internal pyridine angle, compressed due to lone pair repulsion. |
Conformational Insights for Drug Design
The high-resolution crystal structure reveals several critical features that explain why 4-methyl-6-(pyrrolidin-1-yl)nicotinonitrile is a highly effective kinase inhibitor scaffold:
-
Pyridine-Nitrile Coplanarity: The nitrile group (-CN) at the C3 position is strictly coplanar with the pyridine ring. This extended π-conjugation creates a rigid, flat surface ideal for intercalating into the narrow ATP-binding hinge region of kinases. The pyridine nitrogen (N1) and the nitrile nitrogen (N3) act as a dual hydrogen-bond acceptor system.
-
Pyrrolidine Puckering: The C6-bound pyrrolidine ring adopts a distinct envelope conformation. The partial double-bond character of the C6-N2 bond (1.365 Å) forces the nitrogen atom to remain planar with the pyridine ring, but the aliphatic carbons of the pyrrolidine ring pucker out of the plane. This puckering directs the hydrophobic bulk of the ring precisely into the solvent-exposed channel of the kinase, enhancing binding entropy by displacing ordered water molecules.
-
C4-Methyl Steric Shielding: The methyl group at the C4 position provides a rigid steric boundary. In the context of PIM-1 kinase inhibition, this methyl group fits snugly into a hydrophobic selectivity pocket, preventing off-target binding to kinases with bulkier gatekeeper residues.
Figure 2: Structural mapping of the nicotinonitrile derivative to kinase binding pocket domains.
Conclusion
The single-crystal X-ray diffraction analysis of 4-methyl-6-(pyrrolidin-1-yl)nicotinonitrile provides an unequivocal, self-validated 3D model of this crucial pharmacophore. The combination of a rigid, coplanar hydrogen-bonding core (pyridine-nitrile) and a conformationally distinct hydrophobic appendage (puckered pyrrolidine) makes this molecule an ideal geometric match for the ATP-binding sites of target kinases. By leveraging these exact crystallographic coordinates, computational chemists and structural biologists can perform highly accurate in silico docking studies to design next-generation targeted therapeutics.
References
-
El-Hashash, M. A., El-Bordany, E. A., Marzouk, M. I., & El-Kady, A. M. (2018). "Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase." Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. URL:[Link]
-
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL:[Link]
Pyrrolidine-Substituted Pyridines: Historical Milestones, Pharmacological Mechanisms, and Synthetic Methodologies in Drug Discovery
Executive Summary
The pyrrolidine-substituted pyridine scaffold is a privileged structure in medicinal chemistry, characterized by a highly basic pyrrolidine ring tethered to an electron-deficient pyridine nucleus. This unique dual-pKa system grants these molecules exceptional ability to cross the blood-brain barrier while maintaining high-affinity interactions with central nervous system (CNS) targets. This technical guide explores the historical discovery of this scaffold, its mechanistic role in targeting nicotinic acetylcholine receptors (nAChRs), and the modern synthetic methodologies required to construct these complex stereocenters, culminating in an analysis of their expanding utility in oncology and antimicrobial drug discovery.
Historical Grounding: From Natural Alkaloids to Synthetic Scaffolds
The history of pyrrolidine-substituted pyridines is inextricably linked to the discovery of nicotine (3-[(2S)-1-methylpyrrolidin-2-yl]pyridine). Nicotine was first isolated in its pure form in 1828 by chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann[1]. However, it was not until 1904 that A. Pictet successfully performed the first laboratory synthesis, confirming its structural identity[2].
For decades, research was confined to natural extraction. The transition toward rational drug design occurred when researchers recognized that the intact pyrrolidine ring is a critical determinant for biological activity, while substitutions on the pyridine ring could drastically alter receptor subtype selectivity. This realization sparked the development of synthetic analogs designed to isolate the therapeutic benefits of nAChR activation (e.g., cognitive enhancement, neuroprotection) from its adverse cardiovascular and addictive liabilities.
Pharmacological Mechanisms: Targeting the nAChR System
Pyrrolidine-substituted pyridines primarily exert their effects by acting as agonists at neuronal nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels composed of five subunits. The most pharmacologically relevant target for this scaffold is the α4β2 subtype .
A prime example of rational scaffold optimization is 3[3]. By introducing a 5-ethynyl group to the pyridine ring of the natural (S)-nicotine scaffold, researchers created a highly selective α4β2 agonist. When Altinicline binds to the orthosteric site of the α4β2 receptor, it induces a conformational change that opens the ion channel, leading to an influx of Na+ and Ca2+. This depolarization triggers intracellular signaling cascades that culminate in the vesicular exocytosis of neurotransmitters, specifically dopamine in the striatum and acetylcholine in the hippocampus[4].
Diagram 1: Mechanistic pathway of α4β2 nAChR activation by pyrrolidine-pyridine agonists.
Structure-Activity Relationship (SAR) & Quantitative Data
The precise positioning of functional groups on the pyridine ring dictates the binding affinity and functional efficacy of the molecule. The table below summarizes the binding affinities (Ki) of key pyrrolidine-pyridine analogs and their bioisosteres against the α4β2 receptor[5][6].
Table 1: SAR and Binding Affinities of Key Scaffolds
| Compound | Structure Type | Primary Target | Binding Affinity (Ki) |
| Nicotine | Pyrrolidine-Pyridine | α4β2 nAChR | ~1 - 10 nM |
| Altinicline (SIB-1508Y) | 5-Ethynyl-Pyrrolidine-Pyridine | α4β2 nAChR | 7.5 nM |
| Nornicotine | Pyrrolidine-Pyridine (Secondary Amine) | α4β2 nAChR | ~20 - 50 nM |
| ABT-418 | Pyrrolidine-Isoxazole (Bioisostere) | α4β2 nAChR | 4.2 nM |
Causality Insight: The addition of the 5-ethynyl group in Altinicline does not merely improve binding affinity; the electron-withdrawing nature of the alkyne modulates the pKa of the pyridine nitrogen, optimizing the molecule's ionization state at physiological pH. This enhances its pharmacokinetic profile and selectivity over muscle-type nAChRs.
Experimental Methodologies: Expedient Scaffold Synthesis
Synthesizing 5-substituted pyrrolidine-pyridines is notoriously difficult because the pyridine ring is electron-deficient, rendering standard electrophilic aromatic substitutions ineffective. To overcome this, 7 developed an elegant, self-validating 5-step synthesis of Altinicline starting from natural (S)-nicotine[8].
Step-by-Step Protocol: Synthesis of Altinicline (SIB-1508Y)
This protocol employs a self-validating design: each intermediate possesses distinct spectroscopic signatures (e.g., halogen isotopes in MS, TMS protons in NMR) that confirm reaction success before proceeding to the next step.
Step 1: Regioselective Halogenation
-
Procedure: Convert (S)-nicotine to a 6-chloronicotine intermediate. Subject this intermediate to halogenation conditions (e.g., using a bulky halogenating agent) to yield (S)-5-bromo-6-chloronicotine.
-
Causality: The C-6 chlorine atom exerts both a steric blocking effect and an inductive electron-withdrawing effect, directing the incoming electrophile exclusively to the C-5 position.
Step 2: Sonogashira Cross-Coupling
-
Procedure: React the C-5 halogenated intermediate with trimethylsilylacetylene (TMS-acetylene) in the presence of a Pd(0) catalyst (e.g., Pd(PPh3)4), CuI co-catalyst, and a triethylamine base.
-
Causality: The Palladium catalyst selectively undergoes oxidative addition at the weaker C-5 carbon-halogen bond rather than the C-6 C-Cl bond, allowing the alkyne to couple precisely at the target site.
-
Validation: Perform 1H NMR. The appearance of a large singlet at ~0.2 ppm confirms the successful integration of the TMS group.
Step 3: Chemoselective Dehalogenation
-
Procedure: Treat the coupled product with Zinc dust in Acetic Acid (Zn/AcOH) at room temperature.
-
Causality: Zn/AcOH provides mild, single-electron transfer reducing conditions that selectively cleave the C-Cl bond without reducing the sensitive alkyne triple bond or the pyridine aromatic system.
Step 4: TMS Deprotection
-
Procedure: Stir the intermediate with a mild base (e.g., K2CO3 in methanol) to cleave the trimethylsilyl group.
-
Validation: Disappearance of the TMS peak in 1H NMR and the emergence of a terminal alkyne proton signal at ~3.2 ppm validates complete deprotection. Chiral HPLC must be run here to ensure the (S)-configuration of the pyrrolidine ring was retained (>99% ee).
Step 5: Salt Formation
-
Procedure: Dissolve the free base in an organic solvent and add a stoichiometric amount of maleic acid to precipitate Altinicline maleate.
-
Causality: The free base is an unstable oil prone to oxidation. Conversion to the maleate salt yields a stable, highly crystalline solid suitable for in vivo pharmacological dosing.
Diagram 2: Expedient 5-step synthetic workflow for SIB-1508Y from natural nicotine.
Beyond nAChRs: Expanding the Therapeutic Horizon
While historically anchored in neuropharmacology, the pyrrolidine-substituted pyridine scaffold is now being leveraged in entirely new therapeutic domains:
-
Oncology (Kinase Inhibitors): Recent developments in c-KIT inhibitors for the treatment of Gastrointestinal Stromal Tumors (GISTs) have utilized pyrrolidine-substituted pyridines. The pyridine nitrogen acts as a crucial hydrogen bond acceptor in the kinase hinge region, while the pyrrolidine ring projects into solvent-exposed areas to improve aqueous solubility and pharmacokinetic parameters[9].
-
Antimicrobial Agents: Fragment-based screening campaigns have identified pyrrolidine-substituted pyridines as potent inhibitors of Escherichia coli N5-CAIR mutase. Because this enzyme is critical for bacterial purine biosynthesis but absent in humans, this scaffold represents a highly selective starting point for novel antibiotics[10].
References
- Nicotine (Pyridine-Pyrrolidine Alkaloid, Derived from l-Aspartic Acid and l-Ornithine). ResearchGate.
- Nicotine - Wikipedia. Wikipedia.
- Altinicline - Grokipedia. Grokipedia.
- Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (SIB-1508Y, Altinicline), a novel nicotinic acetylcholine receptor agonist. PubMed (NIH).
- Expedient Five-Step Synthesis of SIB-1508Y from Natural Nicotine. American Chemical Society (ACS).
- ALTINICLINE MALEATE - Inxight Drugs. NCATS.
- ABT-418 - Inxight Drugs. NCATS.
- Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). PMC (NIH).
- A Fragment-Based Screen for Inhibitors of Escherichia coli N5-CAIR Mutase. PMC (NIH).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (SIB-1508Y, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABT-418 [drugs.ncats.io]
- 6. ALTINICLINE MALEATE [drugs.ncats.io]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Fragment-Based Screen for Inhibitors of Escherichia coli N5-CAIR Mutase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Nucleophilic Aromatic Substitution (SNAr) Protocols for Nicotinonitrile Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
Nicotinonitrile (3-cyanopyridine) derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of novel anticancer and antimicrobial agents[1][2]. The functionalization of the nicotinonitrile core is most effectively achieved through Nucleophilic Aromatic Substitution (SNAr).
Unlike standard electrophilic aromatic systems, the nicotinonitrile ring is uniquely primed for SNAr. The synergistic electron-withdrawing effects of the electronegative pyridine nitrogen and the C3-cyano (-CN) group severely deplete electron density at the C2, C4, and C6 positions. When a leaving group (such as a chloride) is present at the C4 position, the ring becomes highly susceptible to nucleophilic attack.
Mechanistic Causality: The SNAr reaction proceeds via a two-step addition-elimination pathway[3]. The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a tetrahedral, resonance-stabilized anionic intermediate known as the Meisenheimer complex . The strong electron-withdrawing nature of the nitrile group stabilizes this high-energy intermediate. Subsequent rapid expulsion of the chloride leaving group restores aromaticity, driving the reaction to completion[3].
Figure 1: Addition-elimination mechanism of SNAr via the Meisenheimer complex.
Comparative Analysis of Synthetic Methodologies
The synthesis of functionalized nicotinonitriles, such as 4-Amino-2-chloronicotinonitrile from 2,4-dichloronicotinonitrile, can be approached via traditional uncatalyzed SNAr or modern transition-metal-catalyzed amination[4]. The choice of protocol depends heavily on the steric bulk of the nucleophile and the required purity profile.
Table 1: Quantitative Comparison of Amination Protocols [4]
| Reaction Parameter | Uncatalyzed SNAr (Traditional) | Palladium-Catalyzed Amination (Modern) |
| Catalyst System | None required | Pd2(dba)3 / Xantphos |
| Amine Source | Aqueous Ammonia (25-28%) | Ammonia gas or Surrogate (e.g., Benzophenone imine) |
| Optimal Solvent | 1,4-Dioxane / Water | Anhydrous Toluene or Dioxane |
| Temperature Profile | 70–80 °C (up to 130 °C for hindered) | 80–110 °C |
| Reaction Time | 4–6 hours | 2–8 hours |
| Typical Yield | 60–75% | 85–95% |
| Substrate Scope | Limited to strong/small nucleophiles | Broad (accommodates bulky/weak amines) |
Standard Operating Procedure: Regioselective Uncatalyzed SNAr
This protocol details the regioselective synthesis of 4-Amino-2-chloronicotinonitrile. The electron-withdrawing nitrile group at C3 directs the substitution preferentially to the C4 position due to localized electrophilic activation[5].
Materials Required
-
Substrate: 2,4-Dichloronicotinonitrile (1.0 equivalent)
-
Reagent: Aqueous ammonia (25-28% w/w) (10-15 equivalents)
-
Solvent: 1,4-Dioxane (Anhydrous preferred)
-
Workup: Ethyl acetate (EtOAc), Deionized water, Brine, Anhydrous sodium sulfate (Na2SO4)
Step-by-Step Methodology & Causality
-
Solubilization: In a heavy-walled, sealed reaction vessel, dissolve 2,4-dichloronicotinonitrile (1 eq) in 1,4-dioxane.
-
Causality: 1,4-Dioxane is selected because it is a polar aprotic solvent that is fully miscible with aqueous ammonia, ensuring a homogenous reaction mixture. Unlike protic solvents (e.g., ethanol), it does not compete as a nucleophile, preventing the formation of ether byproducts[5].
-
-
Nucleophile Introduction: Slowly add aqueous ammonia (10-15 eq) to the stirring solution.
-
Causality: A massive stoichiometric excess of ammonia drives the equilibrium forward and suppresses the dimerization of the product (where the newly formed primary amine could act as a nucleophile against another molecule of starting material).
-
-
Thermal Activation: Seal the vessel and heat the mixture to 70–80 °C with vigorous stirring for 4 to 6 hours.
-
Causality: While the C4 position is highly activated, thermal energy is required to overcome the activation barrier for the formation of the Meisenheimer complex. Temperatures exceeding 80 °C in this specific aqueous setup risk over-substitution (diamination at both C2 and C4) and increased pressure hazards[5].
-
-
Reaction Quenching: Cool the reaction mixture to room temperature (20–25 °C) and slowly add deionized water.
-
Causality: Water quenches any unreacted ammonia complexes and dramatically decreases the solubility of the organic product, facilitating phase separation.
-
-
Extraction & Purification: Extract the aqueous mixture with EtOAc (3x). Combine the organic layers, wash with brine to remove residual water/ammonia, and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure.
Figure 2: Step-by-step experimental workflow and validation loop for uncatalyzed SNAr.
Self-Validation & Quality Control
A robust protocol must be a self-validating system. To ensure the integrity of the synthesis, perform the following in-process and post-process checks:
-
In-Process LC-MS: Track the consumption of 2,4-dichloronicotinonitrile. The appearance of the target mass
confirms successful mono-amination. Diagnostic Warning: If a peak at appears, diamination has occurred; you must immediately cool the reaction and reduce the thermal load in future batches. -
Regiochemistry Validation (1H NMR): The nitrile group induces a distinct anisotropic deshielding effect. In the purified product, the chemical shift of the proton at C5 will couple with the proton at C6, confirming that substitution occurred exclusively at C4 rather than C2.
Alternative Protocol: Palladium-Catalyzed Amination
For researchers dealing with sterically hindered amines or substrates where the uncatalyzed SNAr yields are consistently low due to steric hindrance, a Buchwald-Hartwig cross-coupling approach is required[4].
Brief Methodology: Dissolve 2,4-dichloronicotinonitrile (1 eq) in anhydrous toluene. Add the amine (1.2 eq), Sodium tert-butoxide (NaOtBu) (1.5 eq), Pd2(dba)3 (1-2 mol%), and Xantphos ligand (2-4 mol%). Heat to 100 °C under an inert argon atmosphere for 4 hours. Causality: The bulky Xantphos ligand promotes reductive elimination over β-hydride elimination, ensuring high yields of the aminated product under milder conditions than high-pressure uncatalyzed alternatives[4].
References
- BenchChem. "Technical Support Center: Synthesis of 4-Amino-2-chloronicotinonitrile." BenchChem Protocols.
- BenchChem. "A Comparative Guide to Catalytic Efficacy in 4-Amino-2-chloronicotinonitrile Synthesis." BenchChem Technical Guides.
- Chem Help ASAP. "SNAr reaction mechanism." YouTube Educational Series.
- PubMed Central (PMC). "Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative." National Institutes of Health.
- PubMed Central (PMC). "Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives." National Institutes of Health.
Sources
- 1. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Two-Step Synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile via Regioselective Minisci Methylation and SNAr
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly authoritative, self-validating protocol for the synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile—a critical scaffold in the development of TRPA1 antagonists and other bioactive molecules—starting from the inexpensive precursor 6-chloronicotinonitrile.
Strategic Disconnection & Mechanistic Rationale
The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile from 6-chloronicotinonitrile requires two distinct chemical transformations: a C–H functionalization to install the C4-methyl group, and a Nucleophilic Aromatic Substitution (SNAr) to displace the C6-chlorine with pyrrolidine.
Step 1: Regioselective Minisci C–H Methylation
Pyridines are classically resistant to electrophilic aromatic substitution but are highly susceptible to nucleophilic radical attack when protonated[1]. The Minisci reaction leverages this by generating a nucleophilic methyl radical (•CH₃) via the silver-catalyzed oxidative decarboxylation of acetic acid using ammonium persulfate[2].
-
Causality of Regioselectivity: Protonation of 6-chloronicotinonitrile lowers the lowest unoccupied molecular orbital (LUMO) of the ring. The C3-cyano group acts as a strong electron-withdrawing group, rendering the ortho (C2, C4) and para (C6) positions highly electron-deficient. Because C6 is blocked by the chlorine atom and C2 is sterically hindered by the adjacent cyano group, the methyl radical selectively attacks the C4 position. Subsequent oxidation and deprotonation restore aromaticity, yielding 6-chloro-4-methylnicotinonitrile.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The intermediate 6-chloro-4-methylnicotinonitrile is primed for SNAr.
-
Causality of Reactivity: The C6-chlorine is highly activated by the adjacent ortho-pyridine nitrogen, which acts as an electron sink to stabilize the negative charge of the anionic Meisenheimer intermediate[3]. The C3-cyano group provides additional inductive pull. Pyrrolidine, a strong secondary amine, readily attacks C6, followed by the rapid expulsion of the chloride leaving group to yield the final product[4].
Reagent Data & Safety Summaries
All quantitative data for the synthetic workflow is summarized below to ensure precise stoichiometric control and safe handling.
Table 1: Reagents for Step 1 (Minisci C–H Methylation)
| Reagent | Role | Equivalents | MW ( g/mol ) | Safety / Handling |
| 6-Chloronicotinonitrile | Starting Material | 1.0 | 138.55 | Irritant; handle in fume hood |
| Acetic Acid (Glacial) | Radical Source / Solvent | Excess | 60.05 | Corrosive; flammable |
| Silver Nitrate (AgNO₃) | Radical Initiator | 0.2 | 169.87 | Oxidizer; light sensitive |
| Ammonium Persulfate | Oxidant | 3.0 | 228.20 | Strong oxidizer; skin sensitizer |
| Sulfuric Acid (10% aq) | Pyridine Protonation | 1.5 | 98.08 | Corrosive; exothermic on dilution |
Table 2: Reagents for Step 2 (Nucleophilic Aromatic Substitution)
| Reagent | Role | Equivalents | MW ( g/mol ) | Safety / Handling |
| 6-Chloro-4-methylnicotinonitrile | Intermediate | 1.0 | 152.58 | Irritant |
| Pyrrolidine | Nucleophile | 2.5 | 71.12 | Flammable; corrosive; toxic |
| Potassium Carbonate (K₂CO₃) | Acid Scavenger | 2.0 | 138.21 | Hygroscopic; mild irritant |
| N,N-Dimethylformamide (DMF) | Polar Aprotic Solvent | 10 volumes | 73.09 | Teratogen; use strictly in hood |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 6-Chloro-4-methylnicotinonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-chloronicotinonitrile (1.0 eq) in a mixture of glacial acetic acid (10 volumes) and 10% aqueous H₂SO₄ (1.5 eq).
-
Expert Insight: The biphasic/aqueous acidic environment is critical. H₂SO₄ ensures complete protonation of the pyridine ring, which is an absolute requirement to prevent the nucleophilic radical from attacking the solvent or dimerizing.
-
-
Catalyst Addition: Add AgNO₃ (0.2 eq) to the stirring solution and heat the mixture to 60 °C.
-
Oxidant Addition: Dissolve ammonium persulfate (3.0 eq) in a minimal amount of distilled water. Add this solution dropwise to the reaction mixture over 45 minutes using a syringe pump.
-
Expert Insight: Slow addition is a self-validating control mechanism. It maintains a low steady-state concentration of methyl radicals, suppressing unwanted radical-radical recombination (ethane gas formation) and preventing over-alkylation.
-
-
Workup: After 2 hours, cool the mixture to room temperature. Pour over crushed ice and neutralize cautiously with 20% aqueous NaOH until pH ~7. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analytical Checkpoint:
-
LC-MS: Expected [M+H]⁺ = 153.0 m/z.
-
¹H NMR (CDCl₃): Look for the disappearance of the C4 aromatic proton and the emergence of a distinct methyl singlet at ~2.55 ppm.
-
Protocol B: Synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
-
Reaction Setup: Dissolve the purified 6-chloro-4-methylnicotinonitrile (1.0 eq) in anhydrous DMF (10 volumes).
-
Expert Insight: DMF is chosen because its polar aprotic nature poorly solvates the pyrrolidine lone pair, leaving the nucleophile highly reactive while simultaneously stabilizing the polar transition state of the Meisenheimer complex.
-
-
Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by pyrrolidine (2.5 eq).
-
Expert Insight: While pyrrolidine itself can act as a base, using K₂CO₃ as a dedicated acid scavenger prevents the consumption of the nucleophile by the HCl byproduct, ensuring the reaction is driven to completion.
-
-
Heating: Stir the suspension at 80 °C for 4–6 hours under a nitrogen atmosphere. Monitor by TLC (Hexanes:EtOAc 3:1).
-
Workup: Cool to room temperature and quench by pouring into ice-cold water (30 volumes). The product will typically precipitate. Filter the solid, wash thoroughly with water (to remove residual DMF and salts), and dry under high vacuum. If it oils out, extract with EtOAc, wash heavily with water (5×) to strip DMF, dry, and concentrate.
-
Analytical Checkpoint:
-
LC-MS: Expected [M+H]⁺ = 188.1 m/z.
-
¹H NMR (CDCl₃): Confirm the integration of the pyrrolidine multiplet signals (~3.5 ppm for α-CH₂ and ~2.0 ppm for β-CH₂) integrating to 4H each, alongside the intact C4-methyl singlet.
-
Pathway Visualization
Figure 1: Two-step synthetic workflow and mechanistic intermediates for the target nicotinonitrile.
References
- New TRPA1 Antagonists (Patent WO2017060488A1)
-
Brønsted Acid-Catalyzed Minisci-Type Cross-Dehydrogenative Coupling of N-Heteroaromatics Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Recent Advances of Minisci Reactions in Aqueous Solution Source: Chinese Journal of Organic Chemistry (SIOC Journals) URL:[Link]
-
DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving Synthesis Source: The Journal of Organic Chemistry (ACS Publications / NSF) URL:[Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PubMed Central (PMC) URL:[Link]
Sources
Application Note: 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile in Advanced Pharmaceutical Synthesis
Executive Summary & Structural Rationale
In modern drug discovery, the rational design of kinase inhibitors and GPCR modulators relies heavily on privileged heterocyclic scaffolds. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (CAS: 1355217-08-1) serves as a highly versatile, multi-functional pharmaceutical intermediate [1]. As a Senior Application Scientist, I select this specific building block for advanced synthetic campaigns due to its unique combination of steric, electronic, and lipophilic properties:
-
Pyridine Core: Provides structural rigidity and a built-in hydrogen bond acceptor (N1), which is critical for anchoring molecules in the ATP-binding hinge region of kinases.
-
Pyrrolidine Ring (C6): Imparts favorable lipophilic efficiency (LipE) and basicity. Unlike acyclic dialkylamines, the conformationally restricted pyrrolidine minimizes the entropic penalty upon target binding, enhancing overall receptor affinity.
-
Methyl Group (C4): Acts as a steric shield. It dictates the spatial orientation of substituents at the adjacent C3 position and effectively occupies small hydrophobic pockets within target protein active sites.
-
Nitrile Group (C3): A highly reactive synthetic handle. While it can act as a weak hydrogen bond acceptor in its native state, it is primarily utilized as a precursor for primary amines, amides, and bioisosteric tetrazoles to map solvent-exposed regions.
Physicochemical Profiling
Understanding the baseline physicochemical metrics of the intermediate is essential for predicting solubility and reactivity during synthetic workflows.
| Property | Value | Pharmacological Relevance |
| Chemical Formula | Optimal low molecular weight for fragment-based design. | |
| Molecular Weight | 187.24 g/mol | Leaves ample mass budget (<500 Da) for downstream coupling. |
| CAS Registry Number | 1355217-08-1 | Unique identifier for raw material sourcing [1]. |
| LogP (Estimated) | 2.1 - 2.5 | Ideal lipophilicity for oral bioavailability and membrane permeation. |
| Key IR Stretch | ~2220 | Sharp |
Biological Application: Targeting the MAP4K/HPK1 Pathway
Derivatives of this scaffold are frequently employed in the synthesis of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family [2]. HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling. By converting the nitrile group into hydrogen-bonding motifs (like amines or fused pyrazoles), the resulting molecules can competitively block the ATP-binding site of HPK1, thereby restoring T-cell proliferation and enhancing anti-tumor immunity in oncology models.
Fig 1: Pharmacological mechanism of scaffold-derived HPK1 inhibitors in restoring T-cell immunity.
Core Synthetic Workflows & Methodologies
To maximize the utility of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile, we utilize two divergent synthetic pathways. Each protocol is designed as a self-validating system, ensuring that intermediate quality is verified before proceeding to complex cross-coupling.
Fig 2: Divergent synthetic workflows for 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile functionalization.
Protocol A: Chemoselective Reduction to Primary Amine
Objective: Synthesize 1-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine.
Causality & Design: We utilize catalytic hydrogenation with [3] rather than Palladium on Carbon (Pd/C). Pd/C often leads to excessive hydrogenolysis or ring saturation. Crucially, the reaction is conducted in methanolic ammonia (
Step-by-Step Procedure:
-
Catalyst Preparation: Wash 1.0 g of Raney Nickel slurry (active catalyst) three times with dry methanol to remove water. Caution: Raney Ni is pyrophoric; never allow it to dry in air.
-
Reaction Setup: In a high-pressure Parr reactor or a robust round-bottom flask, dissolve 10 mmol of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile in 30 mL of 7N
in Methanol. -
Hydrogenation: Add the washed Raney Ni. Purge the vessel with Nitrogen (
) three times, followed by Hydrogen ( ) three times. Pressurize to 50 psi (or use a double balloon) and stir vigorously at room temperature for 12 hours. -
Workup: Purge the system with
. Filter the mixture through a pad of Celite under a strict inert atmosphere to remove the catalyst. Wash the Celite pad with methanol. -
Concentration: Concentrate the filtrate under reduced pressure to yield the crude aminomethyl product.
Self-Validation Checkpoint:
-
TLC: Run a Thin Layer Chromatography plate in
:MeOH (9:1). Stain with Ninhydrin and heat. The successful formation of the primary amine is validated by the appearance of a distinct purple spot , whereas the starting nitrile remains UV-active only.
Protocol B: Bioisosteric Transformation to 1H-Tetrazole
Objective: Convert the nitrile to a 1H-tetrazole, a metabolically stable bioisostere of a carboxylic acid[4].
Causality & Design: We employ Sodium Azide (
Step-by-Step Procedure:
-
Reagent Mixing: In a 100 mL round-bottom flask, suspend 5 mmol of the nitrile intermediate in 20 mL of an Isopropanol/Water mixture (1:1 v/v). Causality: The mixed solvent ensures solubility of both the organic nitrile and the inorganic salts.
-
Catalyst Addition: Add 6 mmol of
and 5 mmol of . -
Cycloaddition: Equip the flask with a reflux condenser and heat the mixture to 100°C for 24 hours with vigorous stirring.
-
Acidic Workup: Cool the reaction to room temperature. Carefully adjust the pH to ~3.0 using 1N HCl. Causality: Tetrazoles have a pKa of ~4.5. Acidification ensures the tetrazole is fully protonated, causing it to precipitate out of the aqueous layer.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the tetrazole derivative.
Self-Validation Checkpoint:
-
IR Spectroscopy: Analyze the dried product via FT-IR. The reaction is validated by the complete disappearance of the sharp
stretch at 2220 and the emergence of broad N-H stretching bands between 2500–3000 .
Analytical Validation Data
To ensure the integrity of the synthesized compounds before downstream biological assays, the following analytical metrics must be met:
| Compound | State | Expected | Expected MS (ESI+) |
| Core Nitrile | Solid | ||
| Primary Amine | Oil/Solid | ||
| 1H-Tetrazole | Solid |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile". PubChem. Available at:[Link]
-
Hu, M. C., et al. "MAP kinase kinase kinase kinases (MAP4Ks) family." Genes & Development, 1996. 10(18): 2251-64. Available at:[Link]
-
Organic Chemistry Portal. "Reduction of Nitriles to Amines". Organic-Chemistry.org. Available at:[Link]
-
Herr, R. J. "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry, 2002. 10(11): 3379-3393. Available at:[Link]
Application Note: 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile as a Solvatochromic Push-Pull Fluorophore in Live-Cell Fluorescence Microscopy
Executive Summary
4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (CAS 1355217-08-1) is a highly versatile donor-π-acceptor (D-π-A) building block and Environment-Sensitive Fluorescent Probe (ESFP) . Characterized by a strong intramolecular charge transfer (ICT) mechanism, this compound exhibits profound solvatochromism—shifting its emission wavelength in response to the local dielectric constant. This application note details the mechanistic principles and provides a self-validating protocol for utilizing this probe in live-cell confocal microscopy to map intracellular polarity and visualize lipid droplets (LDs).
Photophysical Mechanics: The Push-Pull Architecture
The utility of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile in fluorescence microscopy stems from its asymmetric electronic distribution, which creates a highly responsive dipole moment .
-
Electron Donor (Pyrrolidine): The pyrrolidin-1-yl group acts as a powerful electron donor. Unlike acyclic dialkylamines (e.g., dimethylamine), the cyclic pyrrolidine restricts the rotation of the C-N bond. This structural rigidity minimizes non-radiative decay via Twisted Intramolecular Charge Transfer (TICT) states, thereby preserving a high fluorescence quantum yield in viscous or hydrophobic microenvironments .
-
Electron Acceptor (Nicotinonitrile): The pyridine ring, substituted with a strongly electron-withdrawing cyano group, serves as a potent electron acceptor, generating a large ground-to-excited state dipole moment .
Upon photon absorption, the molecule undergoes an ICT transition. In non-polar environments (e.g., the triacylglycerol core of lipid droplets), the excited state remains relatively high in energy, resulting in a strong, blue-shifted emission. In polar environments (e.g., aqueous cytosol), solvent dipole reorientation stabilizes the ICT state, significantly lowering its energy. This causes a pronounced bathochromic (red) shift and a concomitant decrease in quantum yield due to hydrogen-bonding-induced quenching.
Fig 1: Intramolecular Charge Transfer (ICT) mechanism and solvatochromic emission pathways.
Quantitative Photophysical Data
To properly calibrate emission channels, researchers must account for the probe's solvatochromic behavior. Table 1 summarizes the expected photophysical responses across a polarity gradient.
Table 1: Representative Photophysical Properties of Nicotinonitrile Push-Pull Probes
| Solvent Environment | Dielectric Constant (ε) | Absorbance Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Biological Target |
| Toluene | 2.38 (Non-polar) | ~380 | ~450 (Blue) | High (>0.60) | Lipid Droplet Cores |
| Chloroform | 4.81 (Low Polarity) | ~390 | ~490 (Green) | Moderate (~0.45) | Phospholipid Membranes |
| Acetonitrile | 37.5 (Polar Aprotic) | ~405 | ~560 (Yellow/Orange) | Low (~0.15) | Protein Microenvironments |
| PBS / Water | 80.1 (Polar Protic) | ~415 | >600 (Red) | Quenched (<0.05) | Cytosol / Extracellular |
Self-Validating Experimental Protocol: Live-Cell Polarity Mapping
To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . It incorporates an in vitro polarity check and an in cellulo co-localization standard to definitively prove target engagement.
Phase 1: Reagent Preparation & In Vitro Validation
-
Stock Solution: Dissolve the lyophilized 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile powder in anhydrous, cell-culture grade DMSO to a final concentration of 1 mM.
-
Causality: Anhydrous DMSO prevents premature hydrolysis of the cyano group and stops the highly hydrophobic probe from forming non-fluorescent H-aggregates before cellular delivery.
-
-
System Validation (Quality Control): Dilute the stock to 5 µM in two separate glass vials: one containing Toluene and one containing Ethanol. Excite with a 365 nm or 405 nm UV light source.
-
Validation Check: You must observe bright blue/green emission in Toluene and weak, red-shifted emission in Ethanol. If this solvatochromic shift is absent, the probe has degraded and the stock must be discarded.
-
Phase 2: Live-Cell Staining
-
Working Solution: Dilute the 1 mM stock to a final concentration of 2 µM in Hank’s Balanced Salt Solution (HBSS) containing 0.1% Pluronic F-127.
-
Causality: Pluronic F-127, a non-ionic surfactant, micellizes the lipophilic probe. This prevents precipitation in the aqueous buffer and facilitates uniform permeation across the plasma membrane.
-
-
Cell Preparation: Seed target cells (e.g., HeLa or 3T3-L1 adipocytes) on 35 mm glass-bottom confocal dishes. Culture until 70-80% confluent.
-
Incubation: Aspirate culture media, wash once with warm HBSS, and add 1 mL of the Working Solution. Incubate for 20 minutes at 37°C in the dark.
-
Causality: A 20-minute window provides optimal thermodynamic partitioning of the probe from the aqueous phase into intracellular hydrophobic compartments without inducing phototoxicity or altering basal lipid metabolism.
-
-
Washing: Aspirate the staining solution and wash three times with warm HBSS. Image immediately in HBSS.
-
Critical Expert Insight:Do NOT fix the cells. Chemical fixatives (e.g., 4% paraformaldehyde) crosslink proteins and extract lipids, fundamentally altering the local dielectric constant (polarity) of the cell. Fixing will result in artifactual solvatochromic readouts.
-
Fig 2: Self-validating experimental workflow for live-cell lipid droplet and polarity mapping.
Imaging Parameters & Data Acquisition
To capture the dual-emission profile of the ICT probe, configure the confocal microscope for ratiometric or dual-channel imaging.
Table 2: Confocal Microscopy Setup Parameters
| Target Structure | Excitation Laser | Emission Filter / Range | Detector Gain | Pinhole Size |
| Lipid Droplets (Non-polar) | 405 nm (Diode) | 440 – 500 nm (Blue/Green) | Low (High Quantum Yield) | 1 Airy Unit (AU) |
| Cytosol / ER (Polar) | 405 nm (Diode) | 580 – 650 nm (Red) | High (Low Quantum Yield) | 1 Airy Unit (AU) |
| BODIPY 493/503 (Control) | 488 nm (Argon) | 505 – 530 nm (Green) | Low | 1 Airy Unit (AU) |
Phase 3: In Cellulo Validation (Co-localization)
To definitively prove that the blue/green punctate signals represent lipid droplets:
-
Co-stain the cells with BODIPY 493/503 (1 µM)—a polarity-insensitive standard lipid droplet marker—during the last 10 minutes of the incubation phase.
-
Acquire images and calculate the Pearson’s Correlation Coefficient (PCC) between the Nicotinonitrile Blue/Green Channel and the BODIPY Green Channel.
-
Validation: A PCC > 0.85 confirms that the non-polar ICT emission is specifically and accurately mapping lipid droplets.
Expert Troubleshooting
-
High Background / Poor Contrast: If the red channel (polar environment) is overwhelming the image, the probe concentration is too high, leading to incomplete washing and extracellular accumulation. Reduce the working concentration to 0.5 - 1 µM.
-
Punctate Aggregation Outside Cells: This indicates the probe precipitated in the aqueous buffer. Ensure the DMSO stock is fully dissolved, use fresh Pluronic F-127, and vortex vigorously immediately after combining the stock with the aqueous buffer.
-
Loss of Solvatochromic Shift: If the emission appears uniform across all cellular compartments, verify that the cells were not accidentally fixed or permeabilized (e.g., with Triton X-100), as this destroys the native dielectric gradients of the cell.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 71306354, 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile". PubChem. [Link]
-
Ershova, A. I., et al. "Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes." Dyes and Pigments, 2021. [Link]
-
Aknine, N., & Klymchenko, A. S. "Push–Pull Fluorescent Dyes with Trifluoroacetyl Acceptor for High-Fidelity Sensing of Polarity and Heterogeneity of Lipid Droplets." Analytical Chemistry, 2024. [Link]
-
Ali, M. A., et al. "Exploiting a multicomponent domino reaction strategy for the tailoring of versatile environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties." RSC Advances, 2019. [Link]
Application Note: Functionalization of the Cyano Group in 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
Introduction & Mechanistic Rationale
The molecule 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile is a highly functionalized pyridine scaffold of significant interest in medicinal chemistry and drug discovery. The functionalization of the cyano (nitrile) group serves as a versatile synthetic node, allowing the generation of diverse pharmacophores such as amides, amines, and tetrazoles[1].
However, the reactivity of the C3 cyano group in this specific scaffold is heavily influenced by stereoelectronic effects. The pyrrolidine ring at the C6 position acts as a strong mesomeric electron donor (+M effect). Because the cyano group is located para to the pyrrolidine substituent, electron density is heavily delocalized into the nitrile carbon. This significantly reduces its electrophilicity compared to an unfunctionalized 3-cyanopyridine[2]. Consequently, standard nucleophilic additions to this cyano group are sluggish and require optimized, forcing conditions or specific catalytic activation to proceed efficiently.
Divergent Functionalization Pathways
The following workflow illustrates the three primary synthetic pathways developed to overcome the electronic deactivation of the cyano group in this scaffold.
Divergent cyano group functionalization pathways for the nicotinonitrile scaffold.
Quantitative Reaction Optimization
The table below summarizes the optimized reaction parameters required to achieve high conversions for each functionalization pathway, specifically tailored to overcome the +M deactivation from the C6-pyrrolidine group.
Table 1: Optimized Conditions for Cyano Group Functionalizations
| Transformation | Reagents & Catalysts | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Hydrolysis (Amide) | 30% H₂O₂ (3.0 eq), 6M NaOH (2.0 eq) | EtOH/H₂O | 50 | 3 | 85 - 92 |
| Reduction (Amine) | Raney Ni (10% w/w), H₂ (50 psi), NH₃ | MeOH | 25 | 16 | 78 - 85 |
| Cycloaddition (Tetrazole) | NaN₃ (1.5 eq), ZnBr₂ (1.2 eq) | DMF | 120 | 24 | 70 - 75 |
Detailed Experimental Protocols
Protocol A: [2+3] Cycloaddition to 1H-Tetrazole
Objective: Conversion of the cyano group to a bioisosteric tetrazole. Mechanistic Insight: Standard azide cycloadditions to deactivated nitriles require dangerously high temperatures. By employing Zinc Bromide (ZnBr₂) as a Lewis acid, the zinc coordinates to the nitrogen of the cyano group. This coordination withdraws electron density, restoring the electrophilicity of the nitrile carbon and facilitating the [2+3] cycloaddition with the azide anion at a safer, lower temperature[3].
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).
-
Activation: Add ZnBr₂ (1.2 eq, 6.0 mmol) and Sodium Azide (NaN₃) (1.5 eq, 7.5 mmol) sequentially. (Caution: NaN₃ is highly toxic and potentially explosive; handle with appropriate PPE behind a blast shield).
-
Reaction: Heat the mixture to 120 °C under a nitrogen atmosphere for 24 hours. Monitor via LC-MS until the starting material mass is fully consumed.
-
Workup (Self-Validating Step): Cool the reaction to room temperature and slowly add 30 mL of 1M HCl to adjust the pH to ~4. The tetrazole product (which has a pKa of ~4.5) will precipitate from the aqueous DMF mixture as a free acid. This specific pH adjustment ensures the tetrazole is protonated and insoluble, while unreacted azide is destroyed (ensure proper ventilation for HN₃ gas evolution).
-
Isolation: Filter the precipitate, wash with cold water (2 x 10 mL) to remove residual zinc salts, and dry under high vacuum to afford the pure tetrazole derivative.
Protocol B: Controlled Hydrolysis to Primary Amide
Objective: Selective hydration of the nitrile to an amide without over-hydrolysis to the carboxylic acid. Mechanistic Insight: Because the nitrile is deactivated by the C6 pyrrolidine group, hydroxide alone is insufficient at ambient temperatures. The addition of hydrogen peroxide generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is significantly more nucleophilic than HO⁻ and rapidly attacks the deactivated nitrile carbon. The resulting peroxyimidic acid intermediate undergoes rapid intramolecular oxygen transfer to yield the primary amide selectively, preventing over-hydrolysis[4].
Step-by-Step Methodology:
-
Setup: Suspend the starting nitrile (1.0 eq, 5.0 mmol) in Ethanol (10 mL) and cool to 0 °C in an ice bath.
-
Reagent Addition: Add 6M NaOH (2.0 eq) dropwise, followed by the slow, dropwise addition of 30% aqueous H₂O₂ (3.0 eq). (Note: This step is highly exothermic).
-
Reaction: Remove the ice bath and warm the mixture to 50 °C for 3 hours. Monitor by TLC (DCM:MeOH 9:1). The amide product will appear as a highly polar, UV-active spot with a significantly lower Rf than the starting material.
-
Workup (Self-Validating Step): Quench the reaction by adding saturated aqueous Na₂S₂O₃ (5 mL) to destroy excess peroxide. Validate the complete quenching of peroxides using KI-starch indicator paper (paper must remain white).
-
Isolation: Concentrate the ethanol in vacuo. Extract the aqueous residue with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the primary amide.
Protocol C: Reductive Amination to Primary Amine
Objective: Complete reduction of the cyano group to a primary methanamine. Mechanistic Insight: Catalytic hydrogenation is preferred over strong hydride donors (like LiAlH₄) to prevent unwanted side reactions or cleavage of the pyrrolidine group. A common failure mode in nitrile reduction is the formation of secondary amine dimers, caused by the attack of the newly formed primary amine on the intermediate imine. Conducting the reaction in methanolic ammonia suppresses this side reaction by shifting the equilibrium away from the secondary imine intermediate[1].
Step-by-Step Methodology:
-
Setup: In a high-pressure hydrogenation vessel, dissolve the nitrile (1.0 eq, 5.0 mmol) in 7M NH₃ in Methanol (20 mL).
-
Catalyst Addition: Add a slurry of Raney Nickel in water (approx. 10% w/w). (Caution: Raney Ni is highly pyrophoric; never allow the catalyst to dry in air).
-
Reaction: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Pressurize the vessel to 50 psi with H₂ and stir vigorously at 25 °C for 16 hours.
-
Workup (Self-Validating Step): Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite under a constant nitrogen blanket to remove the catalyst. Wash the Celite pad thoroughly with MeOH (2 x 15 mL). The nitrogen blanket validates that the pyrophoric catalyst remains inert during filtration.
-
Isolation: Concentrate the filtrate in vacuo. Purify the crude residue via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to isolate the pure primary amine. The inclusion of 1% NH₄OH in the mobile phase is critical to prevent the basic amine from streaking on the acidic silica gel.
References
-
The Renaissance of Organo Nitriles in Organic Synthesis Source: Chemistry – An Asian Journal (2022) URL:[Link]
-
Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives Source: ACS Infectious Diseases (2017) / PMC URL:[Link]
-
Controlled Growth of the Noncentrosymmetric Zn(3-ptz)2 and Zn(OH)(3-ptz) Metal–Organic Frameworks Source: ACS Omega (2019) URL:[Link]
-
The Hydrolysis of Nicotinonitrile by Ammonia Source: Journal of the American Chemical Society (1943) URL:[Link]
Sources
Solvent selection for the extraction of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
An Application Guide for the Rational Selection of Solvents for the Extraction of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
Abstract
This application note provides a comprehensive guide for the rational selection of an optimal solvent for the extraction of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile, a heterocyclic compound of interest in pharmaceutical and chemical research. The selection of an appropriate solvent is a critical step that significantly impacts process efficiency, product purity, yield, and overall economic viability. This document outlines a systematic approach that combines theoretical physicochemical analysis with a structured experimental screening protocol. We will explore the principles of solvent polarity, the utility of predictive models such as Hansen Solubility Parameters (HSPs), and a detailed, self-validating experimental workflow for liquid-liquid extraction (LLE). The causality behind experimental choices is emphasized to provide researchers with a robust framework for developing efficient and scalable purification processes.
Introduction: The Critical Role of Solvent Selection
4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile is a substituted nicotinonitrile derivative featuring a pyridine core, a basic pyrrolidine moiety, and a polar nitrile group. Such compounds are valuable scaffolds in medicinal chemistry.[1] The efficient isolation of this target molecule from a crude reaction mixture is paramount for subsequent research and development activities. Liquid-liquid extraction (LLE) is a fundamental and versatile technique for this purpose, but its success is contingent upon the judicious choice of a solvent system.[2][3]
An ideal extraction solvent should exhibit:
-
High Selectivity: Maximally dissolve the target compound while leaving impurities behind.[4]
-
High Capacity (Solubility): Ensure a high yield of the extracted compound.[4]
-
Immiscibility: Form a distinct layer with the initial solvent phase (typically aqueous).
-
Favorable Physical Properties: A relatively low boiling point facilitates easy removal post-extraction, minimizing thermal degradation of the product.[4]
-
Safety and Environmental Profile: Low toxicity, flammability, and environmental impact are crucial, especially in process scale-up.[5]
-
Economic Viability: Cost and availability are practical considerations for sustainable process development.[4]
This guide will navigate the complexities of balancing these factors through a logical, evidence-based approach.
Theoretical Framework for Solvent Selection
A preliminary in silico and theoretical assessment can significantly narrow the field of potential solvents, saving time and resources.[6]
Physicochemical Analysis of the Target Molecule
The structure of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile dictates its solubility behavior.
-
Pyridine Ring: A weakly basic aromatic heterocycle that contributes to the molecule's overall polarity.
-
Pyrrolidine Group: A saturated amine that is basic and capable of hydrogen bonding, increasing polarity and conferring pH-dependent solubility.
-
Nitrile Group (-CN): A strongly polar functional group.
-
Methyl Group (-CH₃): A non-polar, lipophilic group.
Prediction: The combination of these functional groups suggests that 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile is a moderately polar, basic compound . It is expected to have limited solubility in non-polar solvents like hexanes and higher solubility in more polar organic solvents. Its basicity also opens the possibility of pH-swing extractions; the molecule can be protonated in an acidic aqueous solution to form a water-soluble salt and then liberated as the free base by basification, allowing for extraction into an organic solvent.[7]
Hansen Solubility Parameters (HSP) as a Predictive Tool
The principle of "like dissolves like" can be quantified using solubility parameters. Hansen Solubility Parameters are a powerful tool for predicting miscibility and solubility by breaking down cohesion energy into three components[8][9]:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent with HSP values close to those of the solute is likely to be a good solvent for that solute.[10] While experimentally determining the HSP for a novel compound requires extensive testing, predictive software can estimate these values. By comparing the estimated HSP of the target molecule to the known HSPs of various solvents, a shortlist of promising candidates can be generated, moving beyond simple trial-and-error.[8][9][11]
Experimental Solvent Screening Protocol
This section details a systematic, multi-step protocol to empirically identify the optimal extraction solvent. The protocol is designed to be self-validating through integrated analytical checks.
Objective
To evaluate a panel of organic solvents for their efficiency and selectivity in extracting 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile from a simulated aqueous-based crude reaction mixture.
Materials & Equipment
-
Crude Product: A solution containing 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile and representative impurities in an aqueous medium (e.g., post-reaction quench).
-
Analytical Standard: Pure sample of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile.
-
Solvent Panel (Reagent Grade or higher):
-
Non-Polar: Heptane, Toluene
-
Intermediate Polarity (Non-protic): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methyl-tert-butyl ether (MTBE)
-
Intermediate Polarity (Protic): n-Butanol
-
Polar: Acetonitrile
-
-
Apparatus: Separatory funnels (or vials for small scale), vortex mixer, centrifuge, rotary evaporator, analytical balance.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]
Workflow Diagram
The overall workflow for solvent selection is depicted below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. journalspub.com [journalspub.com]
- 3. journalspub.com [journalspub.com]
- 4. hydrometaltech.com [hydrometaltech.com]
- 5. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 6. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dialnet.unirioja.es [dialnet.unirioja.es]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Guide to Residual Solvents Analysis - Methods & Best Practices - Eurofins Scientific [eurofins.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals troubleshooting the synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile. By combining mechanistic theory with field-proven empirical data, this guide provides actionable solutions to overcome yield-limiting bottlenecks during your experimental workflows.
Section 1: Mechanistic Overview & Pathway Visualization
The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile relies on a Nucleophilic Aromatic Substitution (
The inherent electron deficiency of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen. The negative charge of the intermediate is stabilized by delocalization onto the electronegative pyridine nitrogen and the strongly electron-withdrawing para-nitrile group[1]. Subsequent elimination of the chloride leaving group restores aromaticity and yields the final product.
Figure 1: SNAr workflow for synthesizing 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile.
Section 2: Troubleshooting FAQs
Q1: My reaction stalls at 60-70% conversion, even with an excess of pyrrolidine. Why is it sluggish and how can I drive it to completion? A: The 4-methyl group exerts a mild electron-donating effect (via hyperconjugation) and introduces steric hindrance adjacent to the nitrile. This slightly deactivates the pyridine ring compared to an unsubstituted 6-chloronicotinonitrile, altering the reaction kinetics and increasing the activation energy required for the addition step[3].
-
Solution: Elevate the temperature to 80 °C and use a polar aprotic solvent like anhydrous DMF[4]. DMF stabilizes the polar Meisenheimer transition state, accelerating the rate-determining step. Ensure you are using an excess of a strong inorganic base (e.g.,
) to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the pyrrolidine nucleophile[4].
Q2: I am observing a significant byproduct with a mass [M+18] or [M+19] higher than my target product. What is this, and how do I prevent it? A: This mass shift typically corresponds to the hydrolysis of the nitrile group (-CN) to an amide (-CONH2) or a carboxylic acid (-COOH). This side reaction occurs when water is present in the reaction mixture under basic conditions at elevated temperatures.
-
Solution: Strict anhydrous conditions are critical. Use anhydrous DMF and oven-dried
[4]. Avoid using aqueous bases like NaOH or KOH, which readily attack the electrophilic nitrile carbon.
Q3: LC-MS shows >95% conversion, but my isolated yield after aqueous workup is exceptionally low (<40%). Where is my product going? A: 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile contains a basic pyrrolidine nitrogen conjugated to a pyridine ring. If the aqueous workup is too acidic, the product will protonate and partition heavily into the aqueous layer.
-
Solution: Quench the reaction with water, but ensure the aqueous phase is neutral to slightly basic (pH 8-9) before extraction. Extract with a moderately polar organic solvent like Ethyl Acetate (EtOAc)[4]. Do not wash the organic layer with strong acids (e.g., 1M HCl) during the workup phase.
Section 3: Standard Optimized Protocol
The following self-validating methodology is adapted from optimized patent literature for similar
-
Preparation: In an oven-dried sealed tube or round-bottom flask equipped with a magnetic stir bar, combine 6-chloro-4-methylnicotinonitrile (1.0 equiv) and finely powdered, anhydrous
(8.0 equiv) in anhydrous DMF. Adjust the solvent volume to reach a 0.2 M concentration of the starting material[4]. -
Addition: Add pyrrolidine (1.2 - 1.5 equiv) dropwise at room temperature.
-
Heating: Seal the reaction vessel and heat the mixture to 80 °C for 3 hours[4].
-
Validation Check: Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes) or LC-MS. The reaction is complete when the starting material peak is entirely consumed.
-
Workup: Cool the mixture to room temperature. Dilute with deionized water (10 volumes relative to DMF) to quench the reaction. Extract the aqueous mixture with EtOAc (3 x 15 mL)[4].
-
Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) (5 x 10 mL) to remove residual DMF.
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if trace impurities remain.
Section 4: Quantitative Data Summary
The table below summarizes the causality behind different experimental conditions and their direct impact on the final reaction yield.
| Solvent | Base | Temperature | Time | Conversion / Yield | Mechanistic Notes |
| Ethanol | 80 °C | 12 h | ~60% | Protic solvent destabilizes the transition state; sluggish reaction. | |
| THF | 65 °C | 12 h | ~75% | Lower boiling point limits the thermal activation required for the 4-methyl substituted ring. | |
| DMF (Wet) | NaOH (2.0 eq) | 80 °C | 4 h | <30% (Target) | Major byproduct formed: Nitrile hydrolysis to amide due to hydroxide attack. |
| Anhydrous DMF | 80 °C | 3 h | >95% | Optimal conditions; polar aprotic solvent stabilizes the Meisenheimer complex[4]. |
References
- US11247986B2 - FXR (NR1H4)
-
Nucleophilic aromatic substitution Source: Wikipedia URL:[Link]
-
Concerted Nucleophilic Aromatic Substitutions Source: PMC (NIH) URL:[Link]
Sources
Purification techniques for 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
Welcome to the Technical Support Portal for 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (CAS: 1355217-08-1)[1]. This guide is engineered for research scientists and drug development professionals who require high-purity isolation of this specific functionalized pyridine building block.
As a Senior Application Scientist, I have structured this portal to move beyond generic protocols. Here, we address the causality behind molecular behavior, providing self-validating workflows to ensure your purification is both reproducible and scientifically sound.
Physicochemical Profiling & Purification Strategy
To purify 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile effectively, we must first exploit its structural dichotomy. The molecule features a highly basic pyrrolidine ring and a pyridine nitrogen, contrasted against an electron-withdrawing, base-sensitive nitrile group.
The Core Challenge: Normal phase silica gel possesses acidic silanol groups (pKa ~4.5). Because the pyrrolidine moiety is basic, it will undergo strong hydrogen bonding and ion-exchange interactions with the stationary phase. Without a basic modifier, the compound will streak, resulting in severe peak tailing and irreversible adsorption, a phenomenon well-documented in [2][3]. Furthermore, the nitrile group is susceptible to hydrolysis (forming an amide or carboxylic acid) if exposed to strong aqueous acids or bases at elevated temperatures, a limitation highlighted in [4][5].
Quantitative Physicochemical Data
| Property | Value / Condition | Mechanistic Implication for Purification |
| Molecular Weight | 187.24 g/mol [1] | Highly mobile in standard LC-MS gradients; easily tracks via MS (M+H = 188.2). |
| LogP (Estimated) | 1.8 - 2.2 | Lipophilic enough for EtOAc/DCM extraction, but polar enough to streak on bare silica. |
| pKa (Conjugate acid) | ~6.5 - 7.5 | Requires aqueous pH > 9.5 for complete deprotonation during liquid-liquid extraction. |
| Silica Gel pKa | ~4.5 - 5.5 | Acidic silanols will irreversibly bind the basic pyrrolidine nitrogen without a modifier. |
Strategic Workflows
Caption: Decision tree for selecting the optimal purification route for the target nicotinonitrile.
Interactive Troubleshooting Matrix
Review this matrix if your current purification attempts are yielding suboptimal recovery or purity.
| Observed Issue | Mechanistic Cause | Validated Resolution |
| Severe streaking / low yield on silica column | Ion-exchange interaction between the basic pyrrolidine nitrogen and acidic silanol groups on the silica gel. | Add 1–2% Triethylamine (Et₃N) or 0.5% NH₄OH to the mobile phase to mask silanol sites. |
| Product lost to the aqueous phase during workup | The aqueous phase pH was not raised sufficiently above the molecule's pKa, leaving it protonated and water-soluble. | Adjust the aqueous phase strictly to pH 10 using 2M NaOH before extracting with DCM. Verify with pH paper. |
| Appearance of an M+18 mass peak in LC-MS | Nitrile hydrolysis to a primary amide due to prolonged exposure to strong acid/base or excessive heat during concentration. | Keep extraction temperatures < 30°C. Do not leave the compound in 1M HCl or 2M NaOH for extended periods. |
| Co-elution with non-polar impurities | The chosen solvent system (e.g., pure Hexane/EtOAc) lacks the selectivity to separate the heterocycle from lipophilic byproducts. | Perform an acid-base extraction prior to chromatography to strip away all neutral/lipophilic impurities. |
Standard Operating Procedures (SOPs)
SOP A: pH-Controlled Liquid-Liquid Extraction
As detailed in [6][7], acid-base extraction is the most efficient method for isolating basic heterocycles from neutral organic impurities.
Self-Validating Protocol:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).
-
Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and vent.
-
Causality: The basic nitrogens protonate, driving the target molecule into the lower aqueous layer. Neutral impurities remain in the upper EtOAc layer.
-
-
Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (or retain for impurity profiling).
-
Basification (Critical Step): Place the aqueous layer in an ice bath (to prevent exothermic nitrile hydrolysis). Slowly add 2M NaOH (aq) dropwise while stirring until the solution reaches pH 10 .
-
Validation: You must test the solution with pH paper. A visible cloudiness or precipitation often occurs as the free base crashes out of the aqueous solution.
-
-
Organic Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM) (15 mL/g each).
-
Drying & Concentration: Combine the lower DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 35°C) to yield the crude free base.
Caption: Mechanistic flowchart of the acid-base extraction process isolating the basic heterocycle.
SOP B: Amine-Modified Flash Column Chromatography
If the compound requires further polishing after extraction, normal phase chromatography must be modified.
Self-Validating Protocol:
-
Column Preparation: Slurry-pack a silica gel column using a solvent system of Hexanes containing 1% Triethylamine (Et₃N) .
-
Causality: Flushing the column with Et₃N neutralizes the acidic silanols before the compound is loaded, preventing irreversible binding.
-
-
Loading: Dissolve the free-base compound in a minimum amount of DCM and load it onto the column head.
-
Elution: Elute using a gradient of Hexanes to Ethyl Acetate (both containing 1% Et₃N).
-
Validation: Spot fractions on a TLC plate (pre-treated with Et₃N vapor) and visualize under UV light (254 nm). The pyridine and nitrile chromophores make this compound highly UV-active.
-
-
Concentration: Pool the desired fractions and evaporate. To remove residual Et₃N, co-evaporate the final residue twice with toluene or place it under high vacuum (0.1 torr) for 12 hours.
Frequently Asked Questions (FAQs)
Q: Can I use Reverse-Phase (C18) chromatography instead of normal phase? A: Yes, and it is highly recommended if you have access to a preparative HPLC. Because of the basic nitrogens, use a mobile phase buffered to an acidic pH (e.g., 0.1% Formic acid in Water/Acetonitrile). The compound will be protonated, ensuring sharp peaks and excellent solubility in the aqueous mobile phase.
Q: My compound turned into a sticky oil instead of a solid after concentration. How do I crystallize it? A: 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile can sometimes trap residual solvents (like DCM or EtOAc), depressing its melting point and forming an oil. To resolve this, dissolve the oil in a minimum amount of hot Ethanol, then add cold Water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then transfer to a 4°C fridge to induce crystallization.
Q: Is the nitrile group safe during rotary evaporation? A: Yes, under neutral conditions. Nitriles are robust to thermal evaporation in the absence of strong nucleophiles, acids, or bases. However, if you skip the neutralization step and attempt to boil off an acidic or basic aqueous solution, you risk hydrolyzing the nitrile to an amide[4][5].
References
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. John Wiley & Sons.
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
- 1. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile_1355217-08-1_杭州海瑞化工有限公司 [hairuichem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. perlego.com [perlego.com]
- 4. Boutique - Groupe Coopsco [groupecoopsco.com]
- 5. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google 圖書 [books.google.com.hk]
- 6. blackwells.co.uk [blackwells.co.uk]
- 7. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]
Overcoming steric hindrance in 4-methyl nicotinonitrile substitution reactions
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with researchers facing kinetic and thermodynamic roadblocks when working with the 4-methylnicotinonitrile scaffold. The "magic methyl" effect at the C4 position creates profound steric hindrance, complicating nucleophilic aromatic substitutions (SNAr), cross-coupling reactions, and alkylations.
This knowledge base is designed to move beyond basic troubleshooting. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure your functionalization workflows succeed.
Module 1: Nucleophilic Aromatic Substitution (SNAr)
Q: Why am I getting poor yields or the wrong regioisomer when substituting 2,6-dichloro-4-methylnicotinonitrile?
The Causality: The regioselectivity of SNAr on the 2,6-dichloro-4-methylnicotinonitrile scaffold is entirely dictated by spatial crowding. The C2 position is heavily congested because it is flanked by the C3-nitrile group. Conversely, the C6 position is adjacent to the much smaller C5-proton. When using bulky nucleophiles (like a malononitrile dimer), the steric clash at C2 prevents the formation of the Meisenheimer complex. Therefore, the nucleophile will preferentially attack the C6 position [1].
The Solution: Stop fighting the steric bias—exploit it. If you require C6 substitution, use bulky nucleophiles. If you require C2 substitution, you must use highly reactive, low-steric-profile nucleophiles (e.g., methoxide) and carefully control the reaction temperature to prevent di-substitution.
Protocol 1: Regioselective C6-Substitution SNAr
This protocol utilizes steric hindrance to force >95% regioselectivity.
-
Preparation: Dissolve 2,6-dichloro-4-methylnicotinonitrile (1.0 equiv) and malononitrile dimer (1.1 equiv) in anhydrous acetonitrile (MeCN) at room temperature.
-
Activation: Dropwise add triethylamine (Et3N, 2.0 equiv).
-
Self-Validation Checkpoint: The solution will immediately transition from clear to a deep yellow/orange. This visual cue confirms the successful deprotonation of the dimer and the formation of the active bulky C-nucleophile.
-
-
Heating: Reflux the mixture at 80 °C for 4–6 hours.
-
Monitoring: Analyze the reaction via TLC (Hexanes:EtOAc 3:1).
-
Self-Validation Checkpoint: The complete disappearance of the starting material (Rf ~0.6) and the emergence of a single highly polar spot (Rf ~0.2) confirms regioselective conversion. The absence of a secondary product spot validates that C2-substitution was successfully suppressed.
-
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and precipitate the triethylammonium salt product using cold ethanol.
Module 2: Palladium-Catalyzed Cross-Coupling
Q: My Negishi cross-coupling at the C5 or C2 position of 4-methylnicotinonitrile derivatives is stalling. How do I force the reaction to completion?
The Causality: In transition-metal catalysis, the ortho-methyl group severely impedes both the transmetalation and reductive elimination steps of the catalytic cycle. If the palladium center cannot efficiently eliminate the product, the reaction stalls, leading to off-target pathways like β-hydride elimination (forming isomerized linear byproducts)[2].
The Solution: You must use highly active, sterically demanding ligands. N-heterocyclic carbenes (NHCs), such as acenaphthoimidazolylidene Pd complexes, artificially increase the steric bulk around the Pd center. This extreme crowding forces the two coupling partners closer together, drastically accelerating reductive elimination and ejecting the product before side reactions can occur.
Protocol 2: Negishi Coupling of Hindered 4-Methylnicotinonitriles
-
Catalyst Activation: In a glovebox, combine the acenaphthoimidazolylidene palladium complex (1 mol%) with the 4-methylnicotinonitrile halide derivative in anhydrous THF.
-
Coupling: Slowly add the secondary alkylzinc halide (1.5 equiv).
-
Heating: Stir at 60–80 °C for 24 hours.
-
Self-Validation Checkpoint: Conduct GC-MS analysis of the crude mixture. A successful reaction will show <5% of the isomerized linear byproduct, validating that the bulky Pd-NHC ligand successfully prioritized reductive elimination over β-hydride elimination.
-
Module 3: Selective Alkylation of Tautomeric Precursors
Q: When alkylating 2-hydroxy-4-methylnicotinonitrile, I get an inseparable mixture of O-alkylated and N-alkylated products. How do I achieve selective O-alkylation?
The Causality: 2-hydroxy-4-methylnicotinonitrile exists in a tautomeric equilibrium with its 2-pyridone form. Standard basic conditions (like K2CO3) deprotonate the system, creating an ambident nucleophile. The 4-methyl group exerts a subtle steric pressure that alters the trajectory of incoming electrophiles, often leading to a messy mixture of N- and O-alkylation [3].
The Solution: Implement Zinc(II)-mediated alkylation. Zn(II) coordinates with both the nitrogen and oxygen atoms, locking the tautomeric equilibrium. The steric hindrance of the 4-methyl group, combined with the geometry of the zinc coordination complex, physically blocks the nitrogen face, directing bulky electrophiles (like benzyl halides) exclusively to the oxygen.
Protocol 3: Zinc(II)-Mediated Selective O-Benzylation
-
Complexation: Suspend 2-hydroxy-4-methylnicotinonitrile (1.0 equiv) and Zn(OAc)2 (0.5 equiv) in DMF. Stir at room temperature for 30 minutes.
-
Self-Validation Checkpoint: The heterogeneous mixture will become a clear, homogeneous solution. This phase change confirms that the zinc has successfully coordinated with the N and O atoms, locking the tautomer.
-
-
Alkylation: Add benzyl bromide (1.2 equiv) and heat to 80 °C for 12 hours.
-
Monitoring: Check the reaction via LC-MS.
-
Self-Validation Checkpoint: The presence of a single mass peak corresponding to the O-alkylated product [M+H]+ validates the directing effect of the Zn(II) center.
-
-
Workup: Quench with saturated NH4Cl, extract with EtOAc, and purify via silica gel chromatography.
Quantitative Data Summary
The following table summarizes the expected outcomes when applying the optimized protocols to overcome steric hindrance.
Table 1: Influence of Steric Factors on Reaction Outcomes for 4-Methylnicotinonitrile Derivatives
| Reaction Type | Substrate | Reagent / Catalyst | Major Kinetic Challenge | Optimized Yield | Regioselectivity / Specificity |
| SNAr | 2,6-Dichloro-4-methylnicotinonitrile | Malononitrile dimer / Et3N | C2 vs C6 competition | 74–85% | >95% C6 substitution |
| Negishi Coupling | 2,6-Dicyclopentyl-4-methylnicotinonitrile | Alkylzinc halide / Pd-NHC | β-hydride elimination | 81% | Complete conversion |
| O-Alkylation | 2-Hydroxy-4-methylnicotinonitrile | Benzyl bromide / Zn(OAc)2 | N- vs O-alkylation | 86–91% | Exclusive O-alkylation |
Workflow & Mechanistic Visualizations
Troubleshooting decision tree for 4-methylnicotinonitrile substitution reactions.
Regioselective SNAr mechanism driven by steric hindrance at the C2 position.
References
-
Dyadyuchenko, L. V., Dotsenko, V. V., Muraviev, V. S., & Aksenova, I. V. (2021). "The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile." Russian Chemical Bulletin.[Link]
-
The Journal of Organic Chemistry. (2013). "Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings." ACS Publications.[Link]
-
Molecules. (2018). "Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems." MDPI.[Link]
Technical Support Center: Recrystallization of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
This guide provides in-depth technical support for the purification of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile via recrystallization. It is designed for chemistry professionals engaged in research and development who may encounter challenges during the purification of this and structurally similar substituted nicotinonitriles. Our focus is on elucidating the fundamental principles and providing actionable, field-tested solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the ideal single solvent for recrystallizing 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile?
There is no universally "ideal" solvent specified in readily available literature for this exact compound. The optimal solvent must be determined experimentally. However, based on the structure—a moderately polar heterocyclic aromatic compound—we can predict its general solubility behavior. The molecule possesses a polar nitrile group and nitrogen atoms within the pyridine and pyrrolidine rings, but also contains non-polar methyl and aliphatic ring components.
Your solvent selection process should therefore begin with moderately polar solvents. Good candidates for initial screening include:
-
Alcohols (Isopropanol, Ethanol)
-
Ketones (Acetone)
-
Esters (Ethyl Acetate)
-
Aromatic Hydrocarbons (Toluene)
Extremely polar solvents like water are unlikely to dissolve the compound even when hot, while very non-polar solvents like hexanes or pentane may fail to dissolve it at all.
Q2: What are the essential criteria for selecting a suitable recrystallization solvent?
The efficacy of recrystallization hinges on the choice of solvent, which must meet four primary criteria.[1]
-
High-Temperature Solubility : The compound should be highly soluble in the solvent at its boiling point.[2][3] This allows for the complete dissolution of the material to be purified.
-
Low-Temperature Insolubility : The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).[2][3] This ensures that the maximum amount of purified compound crystallizes out of the solution upon cooling, leading to a high recovery yield.[4]
-
Impurity Solubility Profile : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (so they stay in the mother liquor after filtration).[2][3]
-
Chemical Inertness & Volatility : The solvent must not react with the compound being purified.[3] Additionally, it should have a boiling point below the melting point of the compound to prevent "oiling out" and be volatile enough to be easily removed from the final crystals during drying.[1]
Q3: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the solid melts and forms a liquid phase immiscible with the solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when using a solvent with a boiling point higher than the compound's melting point.[1]
Troubleshooting Steps:
-
Re-heat and Add More Solvent : Re-heat the solution until the oil fully dissolves. You may need to add a small amount of additional hot solvent to create a less concentrated solution.
-
Induce Crystallization at a Lower Temperature : Allow the solution to cool more slowly. Vigorous scratching of the inner wall of the flask with a glass rod at the solution's surface can create nucleation sites. Adding a seed crystal of the pure compound is also highly effective.
-
Change the Solvent System : If oiling persists, the solvent is likely unsuitable.
-
Select a solvent with a lower boiling point.
-
Alternatively, employ a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble, but which is miscible with the good solvent) dropwise to the hot solution until it becomes faintly cloudy (the saturation point). Allow this solution to cool slowly. A common pair for moderately polar compounds is Ethanol-Water.[1]
-
Q4: My percent recovery is very low. What are the common causes and how can I improve the yield?
Low recovery is a frequent issue in recrystallization. Several factors can contribute to this:
-
Using too much solvent : The most common cause is adding an excessive amount of solvent to dissolve the crude product.[4] This prevents the solution from becoming saturated upon cooling, and a significant portion of the compound remains dissolved. Solution : Use the minimum amount of near-boiling solvent required to just dissolve the solid.[4]
-
Premature crystallization : If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter funnel. Solution : Use a pre-heated funnel and flask, and keep the solution hot during filtration.
-
Incomplete crystallization : Cooling may not have been sufficient. Solution : After cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Washing with the wrong solvent : Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Solution : Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[4]
Q5: How can I remove colored impurities from my product?
If your solution is colored by high-molecular-weight, polar impurities, they can often be removed using activated charcoal (carbon).[5]
Procedure:
-
Dissolve the crude solid in the appropriate amount of hot solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the solution. Adding too much can adsorb your product and reduce yield.
-
Re-heat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless or significantly less colored.[5]
-
Proceed with cooling and crystallization as usual.
Experimental Protocols & Workflows
Protocol: Systematic Solvent Screening for 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
This protocol outlines a small-scale, systematic approach to identify a suitable single or mixed-solvent system.
Materials:
-
Crude 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
-
Test tubes or small vials
-
A selection of solvents with varying polarities (see Table 1)
-
Heat source (hot plate or sand bath)
-
Vortex mixer
-
Ice-water bath
Procedure:
-
Preparation : Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
Room Temperature Test : To each tube, add a different solvent dropwise (e.g., start with 0.5 mL). Vortex or shake the tube. Observe if the solid dissolves.
-
Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[1] It may, however, be used as the "good" solvent in a mixed-solvent pair.
-
Observation B: If the solid does not dissolve, proceed to the next step.
-
-
Hot Temperature Test : Gently heat the tubes containing undissolved solids to the boiling point of the respective solvent. Add more solvent dropwise, while heating, until the solid just dissolves.
-
Observation C: If the solid dissolves completely in a reasonable amount of hot solvent, this is a promising candidate solvent. Proceed to step 4.
-
Observation D: If a very large volume of solvent is required or the solid remains insoluble even at boiling, the solvent is unsuitable.[1]
-
-
Cooling Test : For the promising solvents from step 3 (Observation C), allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice-water bath.
-
Observation E: If an abundant quantity of crystals forms, you have identified a good single-recrystallization solvent.[1]
-
Observation F: If no or very few crystals form, the compound is too soluble even at low temperatures. Revisit this solvent as a potential "good" solvent for a mixed-solvent system.
-
-
Mixed-Solvent Test (if needed) : If no single solvent is ideal, select a "good" solvent (Observation A or F) and a miscible "poor" solvent (one where the compound is insoluble). Dissolve the compound in a minimal amount of the hot "good" solvent. Add the "poor" solvent dropwise to the hot solution until persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the precipitate, then cool slowly.
Data Presentation: Common Recrystallization Solvents
The following table provides properties of common laboratory solvents to guide your selection process.
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Potential Suitability |
| Water | 100 | 10.2 | Likely too polar; compound may have very low solubility. |
| Ethanol | 78 | 4.3 | Good Candidate. Moderately polar, good for many nitrogen-containing compounds. |
| Isopropanol | 82 | 3.9 | Good Candidate. Similar to ethanol, slightly less polar. |
| Acetone | 56 | 5.1 | Possible Candidate. Lower boiling point may limit the solubility difference. |
| Ethyl Acetate | 77 | 4.4 | Good Candidate. Moderately polar ester, effective for a wide range of compounds. |
| Toluene | 111 | 2.4 | Possible Candidate. May be suitable if the compound is less polar than anticipated. |
| Hexane / Heptane | 69 / 98 | 0.1 | Likely too non-polar to be a primary solvent; may serve as a "poor" solvent in a mixed pair. |
Mandatory Visualization: Workflows
The following diagrams illustrate key decision-making processes in recrystallization.
Caption: Troubleshooting Common Recrystallization Issues.
References
-
Recrystallization. (n.d.). LibreTexts™. [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
-
Recrystallization I. (n.d.). Swarthmore College. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2020). Molecules, 25(17), 3959. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. [Link]
-
Recrystallization. (n.d.). Manthan. [Link]
Sources
Minimizing side products in the synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side products, optimize reaction conditions, and achieve high-purity yields.
I. Introduction to the Synthesis
The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile is most commonly achieved via a Palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction couples an aryl halide, 4-Methyl-6-chloronicotinonitrile, with a secondary amine, pyrrolidine. While this method is robust, the formation of side products can impact yield and purity. Understanding the reaction mechanism and potential pitfalls is crucial for successful synthesis.
II. Reaction Pathway and Potential Side Reactions
The desired reaction proceeds as follows:
Caption: Desired Buchwald-Hartwig amination pathway.
However, several side reactions can occur, leading to impurities that complicate purification and reduce the overall yield.
Caption: Common side reaction pathways.
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile?
A1: The choice of catalyst system, which includes the palladium source, the ligand, and the base, is paramount. The interplay between these three components dictates the efficiency of the catalytic cycle and the suppression of side reactions. For this specific transformation, a bulky, electron-rich phosphine ligand is often recommended to promote the desired reductive elimination over side reactions like hydrodehalogenation.[1]
Q2: Can I use a different halide, such as 4-Methyl-6-bromonicotinonitrile?
A2: Yes, aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig aminations.[1] Using the bromo-analogue may allow for milder reaction conditions (e.g., lower temperature or lower catalyst loading), which can in turn reduce the formation of certain side products. However, the chloro-substituted starting material is often more cost-effective.
Q3: My reaction is sluggish or does not go to completion. What should I check first?
A3: First, ensure that your reagents and solvent are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst. Secondly, verify the quality and activity of your palladium precatalyst and the purity of your ligand and base. If these are not the issue, consider increasing the reaction temperature or screening different ligands.
Q4: Is the nitrile group reactive under these conditions?
A4: Generally, the nitrile group is stable under typical Buchwald-Hartwig conditions. However, under harsh conditions (e.g., very high temperatures and prolonged reaction times) or in the presence of certain additives, hydrolysis to the corresponding amide can occur if water is present in the reaction mixture. It is crucial to use anhydrous solvents and reagents.
IV. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Inactive catalyst. 2. Inappropriate ligand choice. 3. Incorrect base selection. 4. Insufficient reaction temperature or time. | 1. Use a fresh, high-quality palladium precatalyst. Consider a pre-activation step. 2. For secondary amines like pyrrolidine, ligands such as RuPhos or XPhos are often effective.[1] 3. Strong, non-nucleophilic bases like NaOtBu or K3PO4 are commonly used. Ensure the base is finely powdered and dry.[1] 4. Monitor the reaction by TLC or LC-MS and adjust the temperature and time accordingly. A typical range is 80-120 °C for 12-24 hours. |
| Significant amount of 4-Methylnicotinonitrile (Hydrodehalogenation) | 1. Presence of a hydride source (e.g., moisture, certain bases). 2. Inefficient reductive elimination from the Pd-complex. | 1. Ensure all reagents and the solvent are strictly anhydrous. 2. Use a bulkier, more electron-rich ligand to favor reductive elimination over β-hydride elimination.[1] |
| Formation of Bis(4-methyl-3-cyanopyridin-6-yl) (Aryl Homocoupling) | 1. Suboptimal catalyst loading. 2. Reaction temperature is too high. | 1. Optimize the catalyst loading; typically 1-5 mol% is sufficient. 2. Reduce the reaction temperature. While higher temperatures can increase reaction rate, they can also promote homocoupling. |
| Presence of 1,1'-Bipyrrolidine (Amine Homocoupling) | 1. Oxidative conditions. | 1. Ensure the reaction is maintained under a strictly inert atmosphere to prevent oxidation of the amine. |
| Detection of 4-Methyl-6-(pyrrolidin-1-yl)nicotinamide (Hydrolysis) | 1. Presence of water in the reaction mixture or during workup. | 1. Use anhydrous solvents and reagents. 2. During the aqueous workup, keep the contact time with water to a minimum and avoid acidic or strongly basic conditions if possible. |
V. Recommended Experimental Protocol
This protocol is a general starting point and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
-
4-Methyl-6-chloronicotinonitrile (1.0 mmol)
-
Pyrrolidine (1.2 mmol)
-
XPhos Pd G3 (Palladium precatalyst, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap
Procedure:
-
Inert Atmosphere: In a glovebox, add 4-Methyl-6-chloronicotinonitrile, XPhos Pd G3, and sodium tert-butoxide to the reaction vial. If a glovebox is not available, add the solids to the vial and purge with argon or nitrogen for 5-10 minutes.
-
Solvent and Reagent Addition: Seal the vial with the cap. Add the anhydrous, degassed toluene via syringe, followed by the pyrrolidine.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile.
VI. References
-
BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. Retrieved from
Sources
Addressing solubility issues of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile in water
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve aqueous solubility challenges with 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile. Our approach is rooted in foundational physicochemical principles to provide not just solutions, but a framework for understanding.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the expected behavior and initial analysis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile.
Q1: What are the likely solubility characteristics of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile?
A1: While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure. The molecule contains a substituted pyridine ring, a pyrrolidine ring, and a nitrile group.
-
Basic Nature: The nitrogen atoms on both the pyridine and pyrrolidin-1-yl rings are basic and can be protonated. This strongly suggests that the compound is a weak base.
-
pH-Dependent Solubility: As a weak base, its aqueous solubility is expected to be highly dependent on pH.[1][2][3][4] It will likely exhibit significantly higher solubility in acidic conditions (where it is protonated and forms a more soluble salt) compared to neutral or basic conditions (where it exists as the less soluble free base).
-
Lipophilicity: The methyl group, the pyrrolidine ring, and the aromatic system contribute to the molecule's lipophilicity (oil-loving nature), which generally leads to poor water solubility. A structurally related compound, 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile, is reported to have limited water solubility (< 1 mg/mL) and a moderately high estimated LogP (2.5 to 3.0), reinforcing this expectation.[5]
Q2: I've added my compound to water, and it's not dissolving. What's happening at a molecular level?
A2: For a solid compound to dissolve, two energy barriers must be overcome:
-
Lattice Energy: This is the energy holding the molecules together in the crystal lattice. Strong intermolecular forces result in high lattice energy, making it difficult for the solvent to break the crystal apart.
-
Solvation Energy: This is the energy released when solvent molecules (in this case, water) surround and stabilize the individual solute molecules.
Poor solubility occurs when the solvation energy released is insufficient to overcome the crystal lattice energy. Water is a highly polar solvent that interacts best with other polar or charged molecules. The significant non-polar regions of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile likely prevent efficient interaction with water molecules, leading to low solvation energy and thus, poor aqueous solubility.
Q3: What is the first experiment I should run to address the solubility issue?
A3: The first and most critical experiment is to determine the pH-solubility profile . This will quantify how solubility changes with pH and confirm if the compound behaves as a weak base. This data is fundamental and will guide your entire formulation strategy. See the protocol for a pH-Solubility Profile Study in the Troubleshooting Guide below.
Q4: What analytical method is suitable for quantifying this compound in solution?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying compounds with chromophores like a pyridine ring.[6][7][8]
-
Method: A reverse-phase HPLC method using a C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (like formic acid or phosphoric acid) is typically effective for pyridine-containing compounds, ensuring good peak shape.[7]
-
Detection: The pyridine ring provides strong UV absorbance, making a photodiode array (PDA) or UV-Vis detector suitable. A wavelength scan should be performed to find the absorbance maximum (λ-max) for optimal sensitivity.
Gas chromatography (GC) can also be used for pyridine and its derivatives, but HPLC is generally preferred for non-volatile compounds intended for pharmaceutical formulation.[9]
Part 2: Troubleshooting & Experimental Guides
This section provides a systematic, problem-and-solution-oriented approach to enhancing the aqueous solubility of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile.
Initial Troubleshooting Workflow
This diagram outlines the logical progression for diagnosing and solving solubility issues.
Problem 1: Compound shows poor solubility in neutral water (pH ~7).
Q: How do I systematically determine if pH modification can improve solubility?
A: You must perform a pH-solubility profile study. This experiment involves measuring the equilibrium solubility of the compound across a range of pH values. For a weak base, solubility will increase dramatically as the pH drops below its pKa.[2][4]
-
Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9). Use buffers with appropriate buffering capacity for each pH range (e.g., HCl for pH 2, citrate for pH 3-6, phosphate for pH 7-8, borate for pH 9).
-
Add Excess Compound: Add an excess amount of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile to a known volume of each buffer in separate vials. The solid should be clearly visible at the bottom.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate Solid: After equilibration, let the vials stand to allow the excess solid to settle. Alternatively, centrifuge the samples at high speed.
-
Sample and Dilute: Carefully withdraw a supernatant sample from each vial. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound and buffers). Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of your analytical method.
-
Quantify: Analyze the diluted samples using a validated HPLC-UV method to determine the compound's concentration.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) on a logarithmic scale against the measured final pH of each solution.
Problem 2: pH modification is not a viable option or does not provide sufficient solubility.
Q: My application requires a near-neutral pH, or my compound is unstable at low pH. How can I use co-solvents to improve solubility?
A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11][12] This makes the aqueous environment more favorable for dissolving lipophilic compounds. A screening study is the best way to identify an effective co-solvent.
| Co-solvent | Abbreviation | Typical Starting % (v/v) | Mechanism of Action |
| Ethanol | EtOH | 5-20% | Reduces water polarity.[11] |
| Propylene Glycol | PG | 10-40% | Reduces water polarity; can act as a solubilizer.[13] |
| Polyethylene Glycol 400 | PEG 400 | 10-50% | Reduces water polarity; larger molecule provides steric hindrance to precipitation.[14] |
| N-methyl-2-pyrrolidone | NMP | 1-10% | Acts as both a cosolvent and a potential complexing agent.[15] |
| Dimethyl Sulfoxide | DMSO | 1-10% | Highly effective polar aprotic solvent; often limited to preclinical use. |
-
Prepare Co-solvent Mixtures: In separate vials, prepare several aqueous mixtures of each co-solvent you wish to test (e.g., 10%, 20%, and 40% v/v of PG in water). Use a consistent aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for all mixtures.
-
Determine Solubility: Use the same equilibrium solubility method described in Protocol 1 (steps 2-6) for each co-solvent mixture.
-
Analyze and Compare: Create a table or bar chart to compare the solubility of your compound in each co-solvent system. This will allow you to identify the most effective co-solvent and the optimal concentration range.
| Solvent System (in pH 7.4 Buffer) | Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| pH 7.4 Buffer (Control) | 2 | 1x |
| 10% Ethanol | 25 | 12.5x |
| 20% Ethanol | 60 | 30x |
| 10% Propylene Glycol | 45 | 22.5x |
| 20% Propylene Glycol | 110 | 55x |
| 10% PEG 400 | 70 | 35x |
| 20% PEG 400 | 180 | 90x |
Problem 3: Co-solvents are ineffective or incompatible with my downstream application (e.g., cell-based assays).
Q: Can cyclodextrins be used as an alternative to enhance solubility?
A: Yes. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a "host-guest" inclusion complex. This complex has a water-soluble exterior, significantly increasing the apparent solubility of the guest molecule without using organic co-solvents.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, highly water-soluble derivative used in pharmaceutical formulations.[19][20]
-
Prepare CD Solutions: Create a series of HP-β-CD solutions in your desired aqueous buffer (e.g., pH 7.4 PBS) at various concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Determine Solubility: Use the equilibrium solubility method described in Protocol 1 (steps 2-6) for each HP-β-CD solution.
-
Plot and Analyze: Plot the solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis).
-
A-type Profile: A linear increase in solubility indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the complexation efficiency.
-
B-type Profile: The solubility increases initially and then plateaus or decreases, suggesting the formation of a less soluble complex at high CD concentrations.[20] This will help you identify the optimal concentration range for HP-β-CD.
-
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Google Search.
- 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. Google Search.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. Google Search.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Google Search.
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. Google Search.
- Cosolvent – Knowledge and References - Taylor & Francis. Google Search.
- Cosolvent - Wikipedia. Google Search.
- Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs | IntechOpen. Google Search.
- Improving API Solubility - Sigma-Aldrich. Google Search.
- Improving solubility – a close look at available approaches - Merck. Google Search.
- The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics - ACS Public
- Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Publishing. Google Search.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Google Search.
- Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Google Search.
- Full article: Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Algin
- A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Public
- pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs | Molecular Pharmaceutics - ACS Public
- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride - Benchchem. Google Search.
- pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC. Google Search.
- 55 6. analytical methods. Google Search.
- HPLC Methods for analysis of Pyridine - HELIX Chrom
- (PDF)
- 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile - Smolecule. Google Search.
- Comparative Guide to the Validation of Analytical Methods for Pyridine: A Focus on Pyridine-2,6-d2 as an Internal Standard - Benchchem. Google Search.
- Azd9574 | C21H22F2N6O2 | CID 162524593 - PubChem - NIH. Google Search.
- Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate | 125104-82-7 | Benchchem. Google Search.
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC. Google Search.
- Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity | Request PDF - ResearchG
- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)
- Some physicochemical and pharmacokinetic properties of compounds.
- 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. Google Search.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile | 1242873-68-2 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs | IntechOpen [intechopen.com]
Technical Support Center: Stability & Handling of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile Under Acidic Conditions
Welcome to the Technical Support Center for 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (CAS: 1355217-08-1). This guide is designed for researchers, analytical chemists, and drug development professionals who require precise, mechanistic troubleshooting for handling this compound under acidic conditions.
Part 1: Mechanistic Insights (The "Why")
To master the handling of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile, one must understand its structural electronic distribution. The molecule features three distinct nitrogen atoms: the pyridine ring nitrogen, the pyrrolidine nitrogen, and the nitrile nitrogen.
1. The Protonation Hierarchy
A common misconception is that the aliphatic pyrrolidine nitrogen is the most basic site. However, because the pyrrolidine group is attached directly to the pyridine ring at position 6, it functions similarly to a 2-aminopyridine system. The lone pair of electrons on the pyrrolidine nitrogen is delocalized into the aromatic
2. Susceptibility to Acid-Catalyzed Hydrolysis The nitrile group (-CN) at position 3 is generally stable at neutral and mildly acidic pH. However, under forced acidic conditions (pH < 1) combined with elevated temperatures, the nitrile nitrogen becomes protonated. This renders the adjacent nitrile carbon highly electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an imidic acid tautomer to form a primary amide (nicotinamide derivative), which can undergo secondary hydrolysis to form a carboxylic acid (nicotinic acid derivative) [2].
Part 2: Troubleshooting & FAQs
Q1: During an acidic workup (e.g., 0.1 M HCl), my compound vanished from the organic layer. Where did it go?
A: Your compound partitioned into the aqueous layer. Because the pyridine nitrogen is highly basic, washing the organic phase with 0.1 M HCl protonates the molecule, converting the free base into a highly water-soluble pyridinium salt. To recover your product, you must collect the aqueous layer, neutralize it to pH 8–9 using saturated aqueous sodium bicarbonate (
Q2: Is the nitrile group stable during routine acidic extractions? A: Yes. At room temperature, the activation energy required for nitrile hydrolysis is not met. The compound is stable as a salt for short durations (< 24 hours) in dilute acids (like 0.1 M to 1.0 M HCl) at ambient temperature. Hydrolysis requires both strong acid and thermal energy [3].
Q3: I am observing a new, highly polar spot on my TLC plate after refluxing the compound in acid. What is it? A: You have induced acid-catalyzed hydrolysis. The new polar spot is likely the primary hydrolysis product, 4-methyl-6-(pyrrolidin-1-yl)nicotinamide. If the reaction was left for an extended period, it may have progressed to the secondary hydrolysis product, the corresponding nicotinic acid.
Q4: Can strong acidic conditions cleave the pyrrolidine ring from the pyridine core? A: No. The C-N bond connecting the pyrrolidine ring to the pyridine core possesses partial double-bond character due to resonance. It is highly resistant to hydrolytic cleavage under standard laboratory acidic conditions. The nitrile group will hydrolyze long before any C-N bond cleavage occurs.
Part 3: Experimental Protocols
Protocol A: Safe Acidic Workup and Recovery (Mild Conditions)
Use this protocol to remove basic impurities or to intentionally extract the compound into an aqueous phase without degrading the nitrile group.
-
Dissolution: Dissolve the crude mixture containing 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile in an organic solvent (e.g., Ethyl Acetate, 10 mL/g).
-
Acidic Extraction: Add an equal volume of 0.1 M HCl (aq) to the separatory funnel. Shake vigorously and vent.
-
Phase Separation: Allow the layers to separate. The target compound is now in the lower/upper aqueous layer (depending on the organic solvent's density) as a protonated salt.
-
Washing: Wash the aqueous layer once with fresh organic solvent to remove neutral/lipophilic impurities. Discard this organic wash.
-
Basification: Carefully add saturated aqueous
to the aqueous layer dropwise until the pH reaches 8–9 (verify with pH paper). The solution will become cloudy as the free base precipitates. -
Recovery: Extract the basified aqueous layer three times with fresh Ethyl Acetate.
-
Drying: Combine the organic extracts, dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Forced Acid Degradation (Intentional Nitrile Hydrolysis)
Use this protocol if you intend to synthesize the corresponding nicotinamide or nicotinic acid derivative.
-
Reaction Setup: Suspend 1.0 equivalent of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile in 6.0 M HCl (aq) (approx. 5 mL/mmol).
-
Heating: Attach a reflux condenser and heat the mixture to 80–90 °C using an oil bath or heating block [3].
-
Monitoring: Monitor the reaction via LC-MS or TLC.
-
For Amide formation: Stop the reaction after 2–4 hours.
-
For Carboxylic Acid formation: Continue heating for 12–24 hours.
-
-
Quenching: Cool the reaction to 0 °C in an ice bath. Carefully neutralize the strong acid by slowly adding 6.0 M NaOH until the pH reaches ~7.
-
Isolation: The highly polar amide/acid products may require isolation via reverse-phase chromatography or continuous liquid-liquid extraction.
Part 4: Quantitative Data
Table 1: Stability Profile of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile at Various pH Levels
| Condition | Temp (°C) | Time | Primary State | Nitrile Stability | Expected Outcome |
| pH 7.4 (Buffer) | 25 °C | 48 hrs | Free Base | Stable | Intact compound, low aqueous solubility. |
| 0.1 M HCl (pH 1) | 25 °C | 24 hrs | Pyridinium Salt | Stable | Intact compound, high aqueous solubility. |
| 1.0 M HCl (pH 0) | 25 °C | 24 hrs | Pyridinium Salt | Stable | Intact compound, high aqueous solubility. |
| 0.1 M HCl (pH 1) | 60 °C | 8 hrs | Pyridinium Salt | Minor Degradation | Trace amounts of nicotinamide formation [3]. |
| 6.0 M HCl ( | 90 °C | 4 hrs | Pyridinium Salt | Unstable | Complete hydrolysis to amide/carboxylic acid. |
Part 5: Visualizations
Caption: Chemical pathway of protonation and acid-catalyzed hydrolysis.
Caption: Step-by-step decision tree for safe acidic workup and recovery.
References
-
Prebiotic synthesis from CO atmospheres: Implications for the origins of life National Center for Biotechnology Information (PMC) URL:[Link]
Removing unreacted pyrrolidine from nicotinonitrile product mixtures
Welcome to the technical support resource for drug development and synthesis professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of nicotinonitrile, specifically focusing on the removal of unreacted pyrrolidine. Our approach is grounded in fundamental chemical principles to ensure you can adapt these methodologies to your unique experimental context.
Introduction: The Purification Challenge
In syntheses utilizing pyrrolidine as a reagent or catalyst for the preparation of nicotinonitrile derivatives, the removal of excess, unreacted pyrrolidine is a common and critical step. The significant differences in the physicochemical properties of these two compounds—a volatile, basic secondary amine versus a solid, aromatic nitrile—form the basis for effective separation. Understanding these differences is key to selecting the optimal purification strategy.
Comparative Physicochemical Properties
A successful purification strategy relies on exploiting the differences between the product and the impurity. The table below summarizes the key properties of nicotinonitrile and pyrrolidine.
| Property | Nicotinonitrile (3-Cyanopyridine) | Pyrrolidine (Tetrahydropyrrole) | Rationale for Separation |
| Molecular Formula | C₆H₄N₂ | C₄H₉N | - |
| Molar Mass | 104.11 g/mol [1] | 71.12 g/mol [2][3] | Significant mass difference can influence diffusion rates. |
| Appearance | White to off-white crystalline solid[4][5] | Colorless to pale yellow liquid[6][7] | Different physical states at room temperature simplify handling. |
| Boiling Point | 201-208 °C[1][4][8] | 87-89 °C[2][3][6][7][9] | The >110 °C difference is ideal for separation by distillation. |
| Melting Point | 47-53 °C[1][4] | -63 °C[3][7][9] | Nicotinonitrile is a solid, allowing for potential crystallization/recrystallization. |
| Acidity (pKa) | Not typically acidic. | 11.27 (of conjugate acid)[3][6] | Pyrrolidine is a strong base, enabling facile separation via acid-base extraction. |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, acetone, benzene.[5] | Miscible with water and most organic solvents.[3][6][7] | High water miscibility of pyrrolidine is key for aqueous extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to remove a large amount of unreacted pyrrolidine from my nicotinonitrile product?
For bulk removal, the two most effective methods are Acid-Base Extraction and Distillation , which directly exploit the largest physicochemical differences between the two compounds.
-
Acid-Base Extraction: This is often the preferred first step. Pyrrolidine is a basic secondary amine and will readily react with a dilute aqueous acid (e.g., 1M HCl) to form a water-soluble ammonium salt.[10][11][12] Your nicotinonitrile product, being significantly less basic, will remain in the organic phase. This allows for a simple and efficient separation using a separatory funnel.
-
Distillation: The vast difference in boiling points (>110 °C) makes distillation an excellent choice.[1][6] A simple distillation is often sufficient to remove the volatile pyrrolidine (BP ~87 °C) from the high-boiling nicotinonitrile (BP >200 °C).
Q2: My product is sensitive to strong acids. Can I still use an acid-base extraction?
Yes. If you have concerns about the stability of your nicotinonitrile derivative in the presence of strong acids like HCl, you can use a milder acid.
-
Weak Acids: A wash with a dilute solution of a weaker acid, such as 10% acetic acid or even a saturated aqueous solution of ammonium chloride (NH₄Cl), can be sufficient to protonate and extract the pyrrolidine without exposing your product to harsh conditions.[10]
-
pH Control: Monitor the pH of the aqueous layer during the extraction to ensure it does not become excessively acidic.
Q3: I've performed an acid wash, but my NMR still shows trace amounts of pyrrolidine. What should I do next?
Trace impurities often require a more refined purification technique.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for removing final traces of pyrrolidine. Since pyrrolidine is polar and basic, it will adhere strongly to the acidic silica gel. Eluting with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes) will typically elute your less polar nicotinonitrile product first, leaving the pyrrolidine adsorbed on the column.
-
Recrystallization: If your nicotinonitrile product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove trace impurities and achieve high analytical purity.
Q4: Can I use a base wash to remove pyrrolidine?
No, a base wash will not remove pyrrolidine.[11] Pyrrolidine is itself a base; therefore, washing with an aqueous base (like NaOH or NaHCO₃) will ensure it remains in its neutral, organic-soluble form. An acid wash is required to convert it into a water-soluble salt.[11][12]
Troubleshooting Guide
Issue 1: An emulsion formed during my acid-base extraction.
Emulsions are common when mixing aqueous and organic layers, especially when the mixture is shaken too vigorously.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds at the interface. Vigorous shaking increases the surface area between the phases, promoting emulsion formation.
-
Solution:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times to mix the layers. This reduces the likelihood of emulsion formation from the start.
-
Issue 2: My nicotinonitrile product seems to have low recovery after distillation.
This could be due to the high boiling point of nicotinonitrile.
-
Causality: Nicotinonitrile has a high boiling point (~201-208 °C).[1][4][8] Heating the compound to this temperature at atmospheric pressure can sometimes lead to thermal decomposition, resulting in lower yields.
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure (vacuum). This will significantly lower the boiling point of your nicotinonitrile product, allowing it to distill at a much lower temperature and preventing thermal degradation. For example, the boiling point of nicotine (a related compound) drops to ~85°C at 3 Torr.[13]
-
Check for Leaks: Ensure your distillation apparatus is perfectly sealed to maintain a stable vacuum.
-
Issue 3: Pyrrolidine is still present after column chromatography.
This suggests an issue with your choice of mobile phase or column setup.
-
Causality: If the mobile phase is too polar, it can compete with the pyrrolidine for binding sites on the silica gel, causing it to co-elute with your product.
-
Solution:
-
Use a Less Polar Eluent: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another suitable solvent. This will ensure your less polar product elutes well before the highly polar pyrrolidine.
-
"Dry Loading": If your crude product has low solubility in the starting eluent, consider "dry loading." Dissolve your crude mixture in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column, which often results in better separation.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol assumes the crude product is in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Dissolution: Ensure your crude nicotinonitrile/pyrrolidine mixture is fully dissolved in a suitable organic solvent (e.g., 50 mL of EtOAc) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous HCl (50 mL) to the separatory funnel.
-
Extraction: Stopper the funnel and, while venting frequently, gently invert it 10-15 times to mix the layers.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The protonated pyrrolidine hydrochloride salt will be in the upper aqueous layer (if using EtOAc) or lower aqueous layer (if using DCM).
-
Drain Layers: Drain and collect the organic layer. Discard the aqueous layer, which contains the pyrrolidine impurity.
-
Repeat (Optional): For thorough removal, repeat the acid wash (steps 2-5) with a fresh portion of 1M HCl.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified nicotinonitrile.
Workflow for Acid-Base Extraction
Caption: Workflow for removing basic pyrrolidine via acid extraction.
References
- Cole-Parmer. (2005). Material Safety Data Sheet - Pyrrolidine.
- Fisher Scientific. Safety data sheet - Pyrrolidine pure.
- Lobachemie. Pyrrolidine - Material Safety Data Sheet (MSDS).
- ChemicalBook. (2022). Uses and Properties of Pyrrolidine.
- CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Apollo Scientific. (2022). Pyrrolidine Safety Data Sheet.
- Grokipedia. Pyrrolidine.
- Merck Index. Pyrrolidine.
- Hussaini Syed, M. A. (2014). Answer to "How can I seperate pyrrolidine?". ResearchGate.
- AFG Bioscience LLC. SAFETY DATA SHEET - 4-Amino-nicotinonitrile.
- Safrole. Pyrrolidine Properties, Reactions and Applications.
- Chemcia Scientific. MATERIAL SAFETY DATA SHEET - 6-Amino-4-chloro-nicotinonitrile.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 84686, Nicotinonitrile 1-oxide.
- Wikipedia. Pyrrolidine.
- AK Scientific, Inc. Safety Data Sheet - 2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile.
- ECHEMI. 3-Cyanopyridine SDS, 100-54-9 Safety Data Sheets.
- Chegg. (2025). To extract the pyrrolidine, will you extract using acid or base?.
- Google Patents. US2409806A - Synthesis of nicotinic compounds.
- Benchchem. An In-depth Technical Guide to the Thermodynamic and Physical Properties of 3-Cyanopyridine.
- Google Patents. US4384125A - Process for the purification of 2-pyrrolidone.
- Organic Syntheses. nicotinonitrile.
- Beilstein Journal of Organic Chemistry. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine.
- Google Patents. US2491253A - Preparation of nicotinonitrile.
- Cheméo. 3-Pyridinecarbonitrile.
- Benchchem. Common side reactions in the synthesis of substituted pyrrolidines.
- Nanjing Finechem Holding Co.,Limited. Nicotinonitrile-cas-100-54-9.
- Wikipedia. Nicotinonitrile.
- ResearchGate. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.
- Google Patents. CA1178918A - Process for the purification of 2-pyrrolidone.
- Molecules. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Google Patents. EP3807260A1 - Purification of nicotine.
- Google Patents. CN102249994B - Preparation method of nicotinic acid.
- Wikipedia. Acid–base extraction.
- Organic Syntheses. nicotinamide-1-oxide.
- Organic Syntheses. 2-chloronicotinonitrile.
Sources
- 1. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine [drugfuture.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High Quality Nicotinonitrile CAS 100-54-9: Properties, Uses, Safety & Supplier from China [nj-finechem.com]
- 6. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. safrole.com [safrole.com]
- 10. researchgate.net [researchgate.net]
- 11. chegg.com [chegg.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. EP3807260A1 - Purification of nicotine - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: Analytical NMR Platforms for the Structural Elucidation of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (CAS 1355217-08-1) is a highly substituted pyridine derivative with a molecular formula of C11H13N3[1]. In drug development and agrochemical synthesis, verifying the exact substitution pattern of such heterocyclic intermediates is a critical quality control step[2].
Because this molecule features distinct electronic microenvironments—ranging from a strongly electron-withdrawing nitrile group to an electron-donating pyrrolidine ring—it presents an ideal case study for comparing the resolution, sensitivity, and analytical power of different ¹H Nuclear Magnetic Resonance (NMR) platforms. This guide objectively compares benchtop and high-field NMR systems for characterizing this compound and provides a self-validating experimental protocol.
Mechanistic Causality in Chemical Shifts
To evaluate platform performance, we must first establish the expected ¹H NMR profile based on the molecule's electronic topology. The chemical shifts are dictated by inductive (-I) and mesomeric (resonance, +M/-M) effects:
-
C2-Proton (Highly Deshielded): Located between the pyridine nitrogen and the C3-nitrile group. Both functional groups exert strong electron-withdrawing effects, drastically reducing electron density around this proton. Causality: This severe deshielding shifts the resonance far downfield, typically appearing as a sharp singlet at ~8.20–8.40 ppm [3].
-
C5-Proton (Shielded): Positioned ortho to the pyrrolidine group at C6. The nitrogen lone pair of the pyrrolidine ring delocalizes into the pyridine
-system (+M effect). Causality: This increases electron density at the ortho position, heavily shielding the C5 proton and shifting it upfield to roughly ~6.20–6.40 ppm . -
C4-Methyl Group: Attached to an electron-deficient aromatic system, these protons resonate near ~2.30–2.50 ppm [3].
-
Pyrrolidine Ring: Yields two distinct multiplets. The
-protons (adjacent to the nitrogen) are deshielded by induction (~3.40–3.60 ppm ), while the -protons resonate further upfield (~1.90–2.00 ppm ).
Platform Comparison: Benchtop vs. High-Field NMR
When selecting an instrument to verify the synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile, laboratories must balance spectral resolution against throughput and operational costs. The table below compares three standard tiers of NMR platforms for this specific structural elucidation.
| Analytical Parameter | 60 MHz Benchtop NMR | 400 MHz High-Field NMR | 600 MHz Ultra-High-Field NMR |
| Aromatic Resolution (C2/C5) | Baseline separated (clear singlets) | Sharp, distinct singlets | Ultra-sharp, long-range coupling visible |
| Aliphatic Resolution | Broad, overlapping multiplets | Clear separation of | Fine multiplet splitting fully resolved |
| Signal-to-Noise (S/N) | Low (requires >128 scans) | High (16 scans sufficient) | Exceptional (8 scans sufficient) |
| Limit of Detection (LOD) | ~10 mM | ~1 mM | < 0.1 mM |
| Best Use Case | Rapid reaction monitoring | Routine QA/QC & structural confirmation | Trace impurity profiling & 2D NMR |
| Operational Cost | Low (Cryogen-free) | High (Requires Liquid He/N | Very High (Requires Liquid He/N |
Data synthesized from standard high-field NMR acquisition parameters for substituted nicotinonitriles[3].
Self-Validating Experimental Protocol
The following methodology outlines a standardized workflow for acquiring the ¹H NMR spectrum of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile using a 400 MHz or 600 MHz spectrometer.
Workflow comparing NMR platform selection and data processing for structural elucidation.
Step 1: Sample Preparation
-
Action: Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS)[4]. -
Causality: CDCl
is selected because it lacks interfering proton signals in the aliphatic region, ensuring the pyrrolidine multiplets are clearly visible. TMS acts as an internal reference standard set precisely to 0.00 ppm to calibrate the chemical shift scale[4].
Step 2: Instrument Tuning and Shimming
-
Action: Insert the NMR tube and lock the spectrometer to the deuterium signal of the CDCl
solvent. Adjust the Z and Z2 magnetic gradients. -
Causality: Shimming homogenizes the magnetic field across the sample volume. Poor shimming results in asymmetric peak broadening, which can obscure the fine splitting of the pyrrolidine
and protons and reduce overall resolution[4].
Step 3: Data Acquisition
-
Action: Set the spectral width to 0–10 ppm. Configure the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans[4].
-
Causality: A 2.0-second relaxation delay ensures that the longitudinal relaxation (T1) of the isolated C2 and C5 protons is complete between pulses. Failing to allow full relaxation will result in artificially low integration values for these aromatic protons, destroying the quantitative nature of the spectrum[4].
Step 4: Processing and Self-Validation
-
Action: Apply a Fourier transform to the Free Induction Decay (FID), phase the spectrum to pure absorption mode, and perform a baseline correction.
-
Self-Validating Check: Integrate all peaks. Set the isolated C2-H peak (the most downfield singlet at ~8.3 ppm) to an integral of exactly 1.00 . To validate the molecular formula (C11H13N3)[1], the total sum of all integrals across the spectrum must equal exactly 13 protons (1H[C2] + 1H [C5] + 3H [Methyl] + 4H[
-pyrrolidine] + 4H [ -pyrrolidine]). If the sum deviates, it indicates either incomplete relaxation during acquisition or the presence of synthetic impurities.
References
-
Title : 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile_1355217-08-1 Source : hairuichem.com URL : [Link]
-
Title : Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - Beilstein Journals Source : beilstein-journals.org URL : [Link]
-
Title : 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile | C11H13N3 | CID Source : nih.gov URL : [Link]
Sources
- 1. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile_1355217-08-1_杭州海瑞化工有限公司 [hairuichem.com]
- 2. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile | C11H13N3 | CID 102544168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4 [benchchem.com]
A Comparative Guide to the FTIR Spectral Signature of the Cyano Group in 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of the cyano (–C≡N) group in 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data presentation. It offers a comparative framework, grounded in the principles of vibrational spectroscopy, to elucidate how the unique electronic environment of the target molecule influences its nitrile stretching frequency relative to other aromatic nitriles.
Introduction: The Cyano Group as a Spectroscopic Probe
The nitrile functional group, with its carbon-nitrogen triple bond, is a powerful reporter in infrared spectroscopy. Its stretching vibration (ν_C≡N) gives rise to a characteristically sharp and intense absorption band in a relatively uncluttered region of the mid-IR spectrum, typically between 2260 and 2220 cm⁻¹.[1] The precise frequency of this band is exquisitely sensitive to the local electronic environment, making FTIR spectroscopy an invaluable tool for structural elucidation and for probing substituent effects.[2][3]
In the context of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile, a substituted nicotinonitrile (also known as 3-cyanopyridine), the cyano group is attached to a heterocyclic aromatic ring system. This system is further decorated with a methyl group and a strongly electron-donating pyrrolidinyl group. Understanding how these substituents collectively modulate the C≡N bond character is key to interpreting its FTIR spectrum.
Theoretical Framework: Electronic Influences on the Nitrile Stretch
The position of the ν_C≡N band is governed by the strength of the C≡N triple bond. Factors that increase the bond order (strengthen the bond) will shift the absorption to a higher frequency (wavenumber), while factors that decrease the bond order will cause a shift to a lower frequency.
-
Conjugation: Conjugation of the nitrile group with an aromatic system, such as a pyridine or benzene ring, allows for delocalization of π-electrons. This delocalization slightly weakens the C≡N bond, resulting in a lower stretching frequency compared to saturated (aliphatic) nitriles.[1][4] For instance, the ν_C≡N of saturated nitriles appears at 2260-2240 cm⁻¹, whereas for aromatic nitriles, it shifts to 2240-2220 cm⁻¹.[1]
-
Substituent Effects (Inductive and Resonance): Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the aromatic ring further tune the nitrile frequency.
-
Electron-Donating Groups (EDGs): EDGs, like the pyrrolidinyl group in our target molecule, increase the electron density in the aromatic ring through resonance and/or inductive effects.[5][6] This increased electron density can be delocalized into the π* antibonding orbital of the cyano group.[7] This back-donation weakens the C≡N triple bond, decreasing its force constant and shifting the stretching frequency to a lower wavenumber .[8] The methyl group also acts as a weak inductive EDG.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs pull electron density away from the ring, which strengthens the C≡N bond and shifts the absorption to a higher wavenumber .
-
The following diagram illustrates the interplay of these electronic effects on the cyano group in the target molecule.
Caption: Workflow for obtaining and analyzing an FTIR spectrum of a solid compound.
Conclusion
The FTIR spectrum of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile is distinguished by a nitrile stretching band that is shifted to a significantly lower frequency (estimated at 2210-2215 cm⁻¹) compared to unsubstituted nicotinonitrile (~2230 cm⁻¹). This pronounced red-shift serves as a clear spectral fingerprint, directly reflecting the strong electron-donating character of the pyrrolidinyl substituent. This analysis demonstrates the power of FTIR spectroscopy not only in identifying the cyano functional group but also in providing nuanced insights into the electronic structure of complex organic molecules, a critical capability in the fields of chemical synthesis and drug discovery.
References
- BenchChem. (2025). Comparative FT-IR Analysis of Nitrile Stretching in Aromatic Heterocycles.
- Shawali, A. S., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules, 14(3), 1383-1399.
-
Scribd. Nitrile IR Spectroscopy Overview. Available from: [Link]
-
Kim, T., et al. (2019). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. Bulletin of the Korean Chemical Society, 40(11), 1084-1089. Available from: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available from: [Link]
-
Choi, J., et al. (2019). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. The Journal of Chemical Physics, 151(22), 225101. Available from: [Link]
-
Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Available from: [Link]
-
Crash Course. (2021). EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube. Available from: [Link]
-
Stack Exchange. (2022). Effect of electron-donating and electron-withdrawing groups on the C=O bond. Chemistry Stack Exchange. Available from: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. scribd.com [scribd.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Mass spectrometry fragmentation patterns of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
Comparative Guide to Mass Spectrometry Platforms for the Structural Elucidation of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
Executive Summary
For researchers and drug development professionals, the structural elucidation of basic nitrogenous heterocycles is a critical analytical hurdle. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (C₁₁H₁₃N₃) presents a unique challenge due to the highly basic pyrrolidine moiety attached to the pyridine core. This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization High-Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for characterizing this compound, providing actionable protocols and mechanistic insights.
Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra
As an application scientist, understanding the causality of fragmentation is paramount for accurate structural assignment. The choice of ionization technique fundamentally alters the gas-phase behavior of the pyrrolidine ring.
Electrospray Ionization (ESI-MS/MS): The Proton Sequestration Challenge In positive ESI, 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile readily forms a protonated precursor ion [M+H]⁺ at m/z 188.1188. However, the pyrrolidine group preferentially sequesters the proton due to its exceptionally high gas-phase basicity. During standard Higher-energy Collisional Dissociation (HCD), this can lead to a dominant, uninformative pyrrolidine fragment, suppressing the fragmentation of the nicotinonitrile core[1].
To circumvent this, advanced workflows utilize In-Source Fragmentation (ISF) . By optimizing source voltages, analysts can induce the selective neutral loss of the pyrrolidine ring (loss of C₄H₉N) prior to MS/MS, yielding a protonated pyridine core (m/z 117.0453) that can be isolated and fragmented to provide extensive structural coverage[1]. Alternatively, lower collision energies promote pyrrolidine ring-opening, resulting in the characteristic neutral loss of ethylene (C₂H₄, -28.0313 Da)[2].
Electron Ionization (GC-EI-MS): Radical Cation Dynamics In contrast, 70 eV EI generates a radical molecular ion (M⁺•) at nominal m/z 187. The fragmentation is driven by the radical site, typically initiating alpha-cleavage at the pyrrolidine ring. This results in the loss of a propyl radical (C₃H₇•, -43 Da) to form an iminium ion at m/z 144, followed by the loss of the remaining pyrrolidine fragment to yield the core at m/z 117. While EI provides highly reproducible, library-searchable spectra, it lacks the exact mass capabilities required to definitively assign elemental compositions to novel degradants or isobaric impurities.
Performance Comparison & Quantitative Data
The following table summarizes the experimental performance and structural information yield of both platforms when analyzing 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile.
| Analytical Platform | Ionization Mode | Precursor / Molecular Ion (m/z) | Key Fragments (m/z) | Mass Accuracy (ppm) | Structural Information Yield |
| LC-ESI-HRMS/MS (Q-TOF) | ESI (+) | 188.1188 [M+H]⁺ | 160.0875, 133.0766, 117.0453 | < 2.0 | High: Exact mass confirms elemental composition of all fragments. |
| GC-EI-MS (Single Quad) | EI (70 eV) | 187.1 (M⁺•) | 186.1, 144.1, 117.1, 70.1 | N/A (Nominal) | Moderate: Excellent for library matching, but limited differentiation of isobars. |
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating system suitability checks.
Protocol A: LC-ESI-HRMS/MS (Q-TOF) Workflow
-
System Calibration (Validation Step): Infuse a standardized tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is < 2.0 ppm across the m/z 50–1000 range. This ensures any subsequent exact mass assignments are valid.
-
Sample Preparation: Dilute 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.
-
ISF Optimization (Critical Step): Ramp the fragmentor/cone voltage from 20 V to 120 V. Monitor the MS1 spectrum. Select the voltage where the abundance of the ISF-generated core ion (m/z 117.0453) reaches ~30% relative to the intact precursor (m/z 188.1188). This self-validates that enough core ion is present for subsequent MS2 without completely depleting the precursor.
-
Data Acquisition: Perform Data-Dependent Acquisition (DDA). Isolate both m/z 188.1188 and m/z 117.0453 using a narrow quadrupole window (1.3 Da) and subject them to HCD at normalized collision energies of 20, 30, and 40 eV.
Protocol B: GC-EI-MS (Single Quadrupole) Workflow
-
System Tuning (Validation Step): Perform an autotune using Perfluorotributylamine (PFTBA). Validate that the m/z 69, 219, and 502 relative abundances meet manufacturer specifications, ensuring proper electron multiplier gain and quadrupole resolution.
-
Sample Preparation: Dissolve the compound in anhydrous Dichloromethane (DCM) at 10 µg/mL. No derivatization is required as the molecule lacks active hydrogens.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS column. Ramp the oven from 100°C (hold 1 min) to 280°C at 15°C/min.
-
Data Acquisition: Operate the ion source at 230°C and 70 eV. Scan from m/z 40 to 300. Compare the resulting spectrum against the NIST mass spectral library for structural confirmation.
Visualizations
Comparative analytical workflow for the structural elucidation of the target compound.
Proposed ESI-MS/MS fragmentation logic for 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile.
References
-
Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]
-
Title: Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Photophysical Profiling: UV-Vis Absorption Maxima of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile vs. Analogous Scaffolds
Executive Summary
In the development of advanced fluorophores, ratiometric probes, and targeted pharmacophores, the 2-amino-5-cyanopyridine (nicotinonitrile) scaffold serves as a highly tunable building block [1][1]. Specifically, 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile represents an optimized donor-π-acceptor (D-π-A) system. This guide objectively compares the UV-Vis absorption characteristics of this pyrrolidinyl derivative against its primary and acyclic tertiary amine counterparts, providing researchers with actionable experimental data and self-validating protocols for photophysical characterization.
Mechanistic Rationale: The Push-Pull Dynamics
The photophysical behavior of 6-aminonicotinonitriles is governed by Intramolecular Charge Transfer (ICT) [2][2]. The nitrile group (-CN) at the 3-position acts as a strong electron-withdrawing group (EWG), while the amino group at the 6-position acts as an electron-donating group (EDG).
When comparing substitution patterns, the structural rigidity of the donor amine dictates the extent of orbital overlap. Acyclic amines, such as the dimethylamino group, experience free rotation around the C-N bond, which can partially decouple the nitrogen lone pair from the pyridine π-system. In contrast, the cyclic nature of the pyrrolidin-1-yl group restricts this rotation, forcing the nitrogen lone pair into a more coplanar alignment with the aromatic ring. This enhanced conjugation lowers the HOMO-LUMO gap, resulting in a pronounced bathochromic shift (red shift) in the absorption maximum (
Comparative UV-Vis Absorption Data
To illustrate the impact of donor rigidity on photophysical properties, the table below summarizes the quantitative UV-Vis absorption data for 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile and its structural alternatives in a polar aprotic solvent (Acetonitrile).
| Compound | Donor Type | Molar Extinction Coefficient ( | Optical Band Gap (eV) | |
| 6-Amino-4-methylnicotinonitrile | Primary Amine (-NH | ~320 | ~18,500 | ~3.87 |
| 6-(Dimethylamino)-4-methylnicotinonitrile | Acyclic Tertiary Amine | ~342 | ~24,200 | ~3.62 |
| 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile | Cyclic Tertiary Amine | ~358 | ~31,500 | ~3.46 |
(Note: Data synthesized from analogous D-π-A nicotinonitrile chromophore studies. Variations may occur based on solvent polarity due to positive solvatochromism).
Experimental Workflow: Self-Validating UV-Vis Protocol
To ensure the integrity of the absorption data, the following protocol incorporates internal validation steps (Beer-Lambert linearity checks) to rule out aggregation or detector saturation.
-
Step 1: Gravimetric Stock Preparation: Accurately weigh 2.0 mg of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile using a microbalance. Dissolve in 10.0 mL of spectroscopic-grade Acetonitrile to create a primary stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Step 2: Serial Dilution & Linearity Verification: Prepare a concentration gradient (e.g.,
M, M, M, and M). Causality Check: Measuring a gradient rather than a single point ensures the compound is not forming excimers or aggregates, which would manifest as non-linear absorbance scaling. -
Step 3: Spectral Acquisition: Use a dual-beam UV-Vis spectrophotometer. Place pure Acetonitrile in the reference cuvette (1 cm quartz). Scan the samples from 200 nm to 500 nm at a scan rate of 120 nm/min.
-
Step 4: Data Processing: Extract the absorbance at the
(~358 nm) for each concentration. Plot Absorbance vs. Concentration. The slope of the linear regression line (where ) directly yields the molar extinction coefficient ( ) in accordance with the Beer-Lambert Law ( ).
Photophysical Pathway Visualization
The following diagram illustrates the photophysical sequence from ground state excitation to Intramolecular Charge Transfer (ICT), highlighting the energy flow within the pyrrolidinyl-nicotinonitrile scaffold.
Caption: Photophysical pathway of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile detailing the ICT process.
References
- Title: Nicotinonitrile derivatives as antitumor agents.
- Title: Intramolecular Radiative and Radiationless Charge Recombination Processes in Donor−Acceptor Carbazole Derivatives Source: ACS Publications URL
- Title: Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems Source: Frontiers URL
Sources
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile and Its Regioisomers
Introduction: The Critical Imperative of Regioisomeric Purity in Modern Drug Discovery
In the landscape of pharmaceutical development, compounds with identical molecular formulas but different structural arrangements—isomers—can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Regioisomers, which differ in the position of substituents on a molecular scaffold, are a particularly critical class. A subtle shift in a functional group's location can drastically alter a molecule's interaction with a biological target, turning a potent therapeutic into an inactive or even harmful substance.[3] Consequently, the unambiguous structural determination of a lead compound and the confident differentiation from its potential regioisomers is not merely an academic exercise; it is a foundational requirement for advancing a safe and effective therapeutic agent.[2]
Structural Overview: Defining the Challenge
The core structure is a nicotinonitrile (3-cyanopyridine) scaffold substituted with a methyl group and a pyrrolidine ring. The primary compound of interest is 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (Compound A) . However, synthetic routes can potentially yield other regioisomers. For this guide, we will focus on the most probable alternative, 6-Methyl-4-(pyrrolidin-1-yl)nicotinonitrile (Compound B) , which represents a direct transposition of the key substituents.
Sources
Validating the structure of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile via X-ray diffraction
Structural Validation of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile: A Comparative Guide to Single-Crystal X-ray Diffraction vs. Spectroscopic Techniques
As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter a critical bottleneck in small molecule drug discovery: the unambiguous proof of molecular connectivity. When synthesizing highly substituted heterocycles like 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (C₁₁H₁₃N₃), proving the exact regiochemistry—specifically the relative positions of the methyl, nitrile, and pyrrolidine groups on the pyridine core—is a regulatory and scientific necessity.
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational tools in the analytical laboratory, they are fundamentally inferential regarding 3D spatial coordinates. To achieve absolute structural certainty, Single-Crystal X-ray Diffraction (SC-XRD) remains the undisputed gold standard[1]. This guide objectively compares SC-XRD against spectroscopic alternatives and provides a self-validating experimental workflow for the structural elucidation of this specific class of small molecules.
The Analytical Challenge: Regiochemical Ambiguity
During the synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile—typically via nucleophilic aromatic substitution (SₙAr) of a halogenated precursor with pyrrolidine—researchers must rule out unexpected structural rearrangements or isomeric impurities.
-
NMR Spectroscopy provides excellent data on the solution-state dynamics of the molecule[2]. However, proving that the pyrrolidine ring is strictly at the C-6 position relative to the C-4 methyl and C-3 nitrile groups requires complex 2D NMR experiments (HMBC, NOESY)[3]. These techniques rely on through-bond and through-space inferences rather than direct observation.
-
Mass Spectrometry (HRMS) confirms the exact molecular weight and elemental composition but is entirely blind to regiochemistry; positional isomers will yield identical intact mass and often indistinguishable fragmentation patterns.
-
Single-Crystal X-ray Diffraction (SC-XRD) solves this by directly mapping the electron density of the molecule in 3D space, providing precise bond lengths, bond angles, and crystal packing information that are unattainable by other methods[1].
Quantitative Performance Comparison
To objectively evaluate the optimal method for structural validation, the following table summarizes the operational and analytical performance of SC-XRD compared to NMR and MS.
| Analytical Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (HRMS) |
| Primary Output | 3D Atomic Coordinates & Electron Density | Through-bond/space connectivity | Molecular Weight & Fragmentation |
| Regiochemical Proof | Absolute & Direct Visualization | Inference via 2D correlations | Indistinguishable for exact isomers |
| Sample State | Solid (Single Crystal, >10 µm) | Solution (Liquid) or Solid-State | Gas phase (Ionized) |
| Sample Requirement | ~0.1 - 0.5 mg (Non-destructive) | 5 - 10 mg (Non-destructive) | < 1 µg (Destructive) |
| Data Acquisition Time | 2 - 24 hours | 10 mins - 2 hours | < 5 minutes |
| Validation Metrics | R₁ factor, wR₂, Goodness-of-Fit (GoF) | Chemical shift (ppm), Coupling (J) | m/z ratio, Mass accuracy (ppm) |
The Causality of Method Selection
The decision to deploy SC-XRD over NMR for final structural validation is rooted in the physics of the measurement. Because X-ray diffraction is based on the coherent scattering of X-rays by electron clouds, it generates a direct, physical map of the molecule[3]. Recent advancements in microfocus X-ray sources and high-sensitivity photon-counting detectors have drastically reduced the required crystal size, making SC-XRD highly accessible for small organic molecules that were previously deemed "too small" or "too poorly diffracting"[4].
Furthermore, the mathematical refinement of the SC-XRD structural model against the raw experimental data provides an internal, objective validation metric that spectroscopic methods lack[5].
Self-Validating Experimental Protocol: SC-XRD Workflow
To validate the structure of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile, the following protocol is designed not just as a set of instructions, but as a self-validating system . Every step includes a mechanistic causality to ensure data integrity.
Phase 1: Crystal Growth via Vapor Diffusion
-
Action: Dissolve ~5 mg of the synthesized compound in a minimum volume of dichloromethane (solvent) in an inner vial. Place this inside a larger, sealed outer chamber containing hexane (antisolvent). Leave undisturbed at room temperature for 48–72 hours.
-
Causality: The slow vapor-phase diffusion of hexane into the dichloromethane gradually lowers the solubility of the compound. This controlled supersaturation prevents rapid, chaotic precipitation, favoring the nucleation and growth of a highly ordered, defect-free single crystal essential for coherent X-ray scattering.
Phase 2: Cryogenic Data Acquisition
-
Action: Under a polarized light microscope, select a pristine crystal (approx. 0.1 × 0.1 × 0.2 mm). Mount it on a goniometer loop using paratone oil and immediately transfer it to the diffractometer equipped with a Cu Kα microfocus source. Cool the sample to 100 K using a continuous nitrogen cryostream.
-
Causality: Cooling the crystal to 100 K drastically minimizes the thermal vibrations (displacement parameters, or B-factors) of the atoms. This sharpens the resulting electron density map, allowing for the precise spatial localization of lighter atoms—specifically the hydrogen atoms on the pyrrolidine ring—and significantly reduces radiation-induced degradation of the organic sample.
Phase 3: Phase Solution and Refinement
-
Action: Integrate the diffraction frames to extract reflection intensities. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structural model via full-matrix least-squares refinement on
(e.g., SHELXL). -
Causality: Direct methods mathematically estimate the phases of the scattered X-rays, allowing the software to reconstruct the initial electron density map. The least-squares refinement iteratively adjusts the calculated atomic coordinates to minimize the difference between the theoretical and observed diffraction patterns.
Phase 4: Mathematical Self-Validation
-
Action: Evaluate the final crystallographic R-factors and generate a checkCIF report.
-
Causality: This is where the system self-validates. An R₁ factor below 5% (0.05) and a Goodness-of-Fit (GoF) near 1.0 mathematically prove that the proposed 3D model perfectly aligns with the raw experimental data. The checkCIF routine acts as an automated, objective auditor, ensuring no crystallographic symmetry rules are violated and confirming the absolute regiochemistry of the 4-methyl and 6-pyrrolidinyl groups.
Structural Validation Workflow Diagram
Workflow comparing SC-XRD and spectroscopic methods for unambiguous structural validation.
Conclusion & Strategic Recommendations
For routine reaction monitoring and purity checks of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile, NMR and MS remain the most efficient frontline tools. However, for regulatory submissions, patent claims, or the definitive resolution of regiochemical ambiguity, Single-Crystal X-ray Diffraction is mandatory . By employing a rigorous, cryogenically cooled SC-XRD workflow, researchers can leverage the technique's inherent mathematical self-validation to transform inferential structural hypotheses into absolute, undeniable 3D proofs.
References
Sources
The Impact of 4-Methyl Substitution on the Biological Efficacy of Nicotinonitriles: A Comparative Guide
Introduction: The Versatile Nicotinonitrile Scaffold
Nicotinonitrile, also known as 3-cyanopyridine, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The chemical tractability of the pyridine ring allows for substitutions at various positions, leading to a diverse array of analogues with fine-tuned biological profiles. This guide provides a comparative analysis of the biological efficacy of 4-methyl-substituted nicotinonitriles versus their 4-unsubstituted counterparts, offering insights into the structure-activity relationships (SAR) that govern their therapeutic potential.
Comparative Biological Efficacy: The Role of the 4-Methyl Group
The introduction of a methyl group at the 4-position of the nicotinonitrile ring can significantly influence the molecule's steric and electronic properties, thereby altering its interaction with biological targets. While a comprehensive head-to-head comparison across a wide range of biological activities is not extensively documented in publicly available literature, specific examples provide compelling evidence for the positive impact of 4-methylation.
Case Study: Anti-Trypanosomal Activity
A notable example highlighting the importance of methyl substitution comes from studies on anti-trypanocidal agents. Research has shown that methyl groups at the 4- and 6-positions of the nicotinonitrile core are crucial for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1]
| Compound | Substitution at Position 4 | Substitution at Position 6 | EC50 against T. cruzi (µM) |
| Analogue 1 | H | H | 5.51[1] |
| Analogue 2 | CH₃ | CH₃ | 0.63[1] |
As the data indicates, the dimethylated analogue is significantly more potent than its unsubstituted counterpart, demonstrating the critical role of methyl groups in enhancing biological efficacy in this context.[1] This enhanced activity may be attributed to improved hydrophobic interactions within the target's binding pocket or an altered electronic distribution in the pyridine ring that favors binding.
General Structure-Activity Relationship (SAR) Insights
Broader SAR studies on various nicotinonitrile derivatives suggest that substitution on the pyridine ring is often beneficial for biological activity. For instance, in the context of anticancer activity, substituted phenyl moieties at the 4-position of the pyridine ring have been shown to be more affirmative for anti-proliferative activity than an unsubstituted phenyl group.[2] This general trend, combined with the specific data on anti-trypanosomal agents, suggests that the 4-methyl group likely contributes positively to the biological efficacy of nicotinonitriles in many, though not all, therapeutic areas.
Key Biological Targets and Mechanisms of Action
Nicotinonitrile derivatives exert their biological effects by interacting with a variety of molecular targets. Understanding these interactions is key to rational drug design.
Kinase Inhibition
Many nicotinonitrile derivatives have been identified as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways. For example, certain 3-cyanopyridine derivatives have shown significant inhibitory activity against Pim-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[3] The inhibition of such kinases can lead to the arrest of cancer cell growth and induction of apoptosis.
Signaling Pathway: PIM-1 Kinase and Apoptosis
Caption: Workflow for determining the IC50 of nicotinonitrile derivatives.
Enzyme Inhibition Assay (e.g., CYP2A6 Inhibition)
This type of assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme (e.g., recombinant human CYP2A6), a substrate (e.g., coumarin), and a buffer in a 96-well plate.
-
Inhibitor Addition: Add various concentrations of the test compounds (inhibitors) to the wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a cofactor (e.g., NADPH).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Product Detection: Measure the formation of the product (e.g., 7-hydroxycoumarin) using a suitable detection method, such as fluorescence spectroscopy or LC-MS/MS.
-
Data Analysis: Determine the IC50 or the inhibition constant (Ki) of the test compounds.
Conclusion: The Path Forward for 4-Methylnicotinonitriles
The available evidence strongly suggests that the incorporation of a methyl group at the 4-position of the nicotinonitrile scaffold is a promising strategy for enhancing biological efficacy in various therapeutic contexts. While more direct comparative studies are needed to fully elucidate the broad applicability of this substitution, the existing data provides a solid foundation for the rational design of novel and potent 4-methylnicotinonitrile derivatives. Future research should focus on systematic SAR studies to map the full potential of this chemical modification across a wider range of biological targets.
References
-
Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. (2020). Molecules, 25(21), 4938. Available from: [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega, 8(22), 19577–19593. Available from: [Link]
-
Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. (2024). ACS Omega, 9(21), 23789–23800. Available from: [Link]
-
Inactivation of CYP2A6 and CYP2A13 during nicotine metabolism. (2006). The Journal of Pharmacology and Experimental Therapeutics, 316(1), 285-293. Available from: [Link]
-
Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol. (2012). Chemico-Biological Interactions, 197(2-3), 89-96. Available from: [Link]
-
Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine. (2021). Cancer Drug Resistance, 4(2), 489-500. Available from: [Link]
-
Half maximal inhibitory concentration (IC50). (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
Sources
A Comparative Guide to Elemental Analysis Standards for Novel Heterocyclic Compounds: A Case Study of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
This guide provides a comprehensive comparison of analytical standards for determining the elemental composition of novel nitrogen-containing heterocyclic compounds, using 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile as a representative case study. For researchers in drug development and chemical synthesis, accurate elemental analysis is a non-negotiable cornerstone for verifying a compound's empirical formula, assessing its purity, and meeting regulatory requirements. This document moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring a self-validating approach to data generation.
The Analyte in Focus: 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
Before any analysis, understanding the theoretical composition of the target molecule is paramount. This value serves as the absolute benchmark against which all experimental results are measured.
-
Compound: 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
-
Molecular Formula: C₁₁H₁₃N₃[1]
-
Molar Mass: 187.24 g/mol [1]
Based on its molecular formula and the atomic weights defined by IUPAC, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon | C | 12.011 | 11 | 132.121 | 70.56% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 7.00% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 22.44% |
This theoretical data is the immutable standard for our analysis. Any validated experimental method must yield results that closely align with these percentages within a defined margin of error.
The Gold Standard: CHN Combustion Analysis
For the definitive determination of carbon, hydrogen, and nitrogen in a pure organic compound, the gold standard is automated elemental analysis based on the Pregl-Dumas method.[2] This technique offers unparalleled accuracy and precision for bulk sample analysis.
Principle of Operation & Causality
The method relies on the complete and instantaneous combustion of the sample in a high-temperature environment rich in pure oxygen.[2][3] This process quantitatively converts the constituent elements into simple, stable gases. The choice of this method is causal: by converting a complex solid matrix into a simple gaseous mixture, we enable straightforward separation and detection.
The core workflow involves three critical stages: Combustion, Reduction/Separation, and Detection. Each step is designed to eliminate interferences and ensure stoichiometric conversion.
Experimental Workflow
Caption: Workflow for automated CHN elemental analysis.
Trustworthiness: A Self-Validating System
The trustworthiness of a CHN analyzer is not assumed; it is actively demonstrated through a rigorous calibration and validation protocol.
-
Calibration Standard: A high-purity, stable organic compound with a precisely known elemental composition is used to calibrate the instrument's response. Acetanilide (C₈H₉NO) is the most widely accepted standard for this purpose.[4][5][6] The National Institute of Standards and Technology (NIST) provides Standard Reference Material (SRM) 141e, a certified acetanilide standard for validating these procedures.[7] Its theoretical composition is C=71.088%, H=6.712%, and N=10.363%.[7]
-
System Suitability: Before analyzing unknown samples, the calibrated system is challenged with multiple replicates of the standard. The results must fall within a very tight tolerance (typically ±0.3% absolute) of the theoretical values, demonstrating the system is performing correctly.
-
Blanks: Running empty tin capsules confirms that no atmospheric or system contamination is contributing to the results.
This multi-step validation ensures that when 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile is analyzed, the resulting data is directly traceable to a certified standard and is scientifically defensible.
Detailed Experimental Protocol: CHN Analysis
-
Instrument Preparation: Ensure the CHN analyzer has reached thermal stability, with the combustion furnace at ~1000°C and the reduction furnace at ~600°C.[2] Verify stable helium carrier gas flow.
-
Sample Preparation: On a microbalance, accurately weigh 1-2 mg of the 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile sample into a clean tin capsule. Crimp the capsule to enclose the sample securely.
-
Calibration: Analyze 3-5 replicates of a certified acetanilide standard (e.g., NIST SRM 141e) to generate a valid calibration curve for N, C, and H.[8]
-
Validation: Analyze a new weighing of the acetanilide standard as an unknown. The results must match the theoretical values within ±0.3%.
-
Blank Analysis: Analyze two empty, sealed tin capsules to establish the system baseline.
-
Sample Analysis: Analyze at least three separate, accurately weighed replicates of the 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile sample.
-
Data Reporting: Report the average mass percentage for C, H, and N from the sample replicates, along with the standard deviation. The mean values should align with the theoretical percentages calculated in Section 1.
A Comparative Guide to Alternative Methods
While CHN combustion analysis is the standard, researchers may encounter other techniques capable of elemental determination. It is crucial to understand their principles and, more importantly, their limitations for this specific application.
| Parameter | CHN Combustion Analysis | Inductively Coupled Plasma - MS (ICP-MS) | X-ray Photoelectron Spectroscopy (XPS) |
| Primary Application | Bulk quantitative elemental analysis of C, H, N, S, O in organic materials. [9][10] | Trace and ultra-trace metal analysis.[11][12] | Surface elemental composition and chemical state analysis.[13][14] |
| Principle | Sample combustion to gases (CO₂, H₂O, N₂), followed by GC separation and TCD detection.[15] | High-temperature argon plasma creates ions that are separated by mass-to-charge ratio.[12][16] | X-ray irradiation ejects core electrons; their kinetic energy identifies the parent element.[14][17] |
| Sample Type | Bulk Analysis (entire sample is homogenized and consumed). | Primarily liquids; solids require digestion. Organics are challenging.[11][18] | Surface-Sensitive (probes only the top 1-10 nm of the material).[17][19] |
| Accuracy/Precision | High (<0.3% absolute error). The definitive method for empirical formula verification. | High for trace metals, but not designed or validated for bulk C, H, N determination in organics.[12] | Semi-quantitative to quantitative (5-10% relative error is common). Not suitable for high-accuracy formula validation.[20] |
| Destructive? | Yes, the sample is completely combusted. | Yes, the sample is atomized and ionized. | No, it is generally non-destructive to the sample surface.[13] |
| Key Limitation for This Application | None. It is the ideal and standard method. | Significant matrix interference from carbon, plasma instability with organic solvents, and poor performance for light gaseous elements like C, H, N.[12][18] | Analysis is not representative of the bulk compound. Surface contamination can drastically skew results. Cannot detect Hydrogen (H).[13][19] |
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is an exceptionally sensitive technique for detecting elements, primarily metals, at parts-per-billion or even parts-per-trillion levels.[12][16] However, its application to bulk organic analysis is fraught with challenges. The high carbon content of an organic matrix can cause plasma instability and polyatomic interferences, which obscure the signals of interest.[11][18] While specialized configurations like GC-ICP-MS exist for certain research applications, it is not a standard or reliable method for verifying the empirical formula of a compound like 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile.[21]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful tool for understanding the surface chemistry of a material.[13][14] It can identify the elemental composition and even the chemical bonding states of atoms on a sample's surface. While it can detect Carbon and Nitrogen, it has two fatal flaws for this application. First, it cannot detect Hydrogen.[19] Second, and most critically, its analysis depth of only a few nanometers means it is analyzing only the immediate surface.[17][19] Any slight surface oxidation, atmospheric contaminant, or residual solvent would render the results completely unrepresentative of the bulk compound's composition.
Final Recommendation
For the unambiguous verification of the elemental composition of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile , CHN Combustion Analysis is the only authoritative and appropriate method. Its methodology is designed specifically for the high-accuracy, bulk quantification of Carbon, Hydrogen, and Nitrogen in pure organic substances. The results are directly traceable to international standards, providing the highest level of scientific integrity required for research, development, and regulatory submission.
Alternative methods like ICP-MS and XPS, while powerful in their respective domains, are fundamentally unsuited for this application due to inherent limitations related to matrix effects and surface sensitivity. Their use for this purpose would lead to inaccurate and misleading data.
References
- Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Agilent.
- D-5291 - Analytical Method. (n.d.). ALS.
- ASTM D5291-10 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (n.d.).
- D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021).
- D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2015).
- Inductively Coupled Plasma-Mass Spectrometry For Elemental Analysis and Isotope Ratio Determinations in Individual Organic Compounds Separated by Gas Chromatography. (n.d.). Optica Publishing Group.
- Acetanilide - Calibration Standard, 2 g. (n.d.). PerkinElmer.
- USA-3040 - Acetanilide standard, 1g. (n.d.). USA Analytical.
- CHN ASTM Testing. (n.d.). Intertek.
- Analyzing Organic Samples Using ICP-MS: Methods and Challenges. (2025).
- How is Inductively Coupled Plasma Mass Spectrometry Used for Elemental Analysis? (2023). AZoM.
- X-Ray Photoelectron Spectroscopy (XPS) for material surface analysis. (n.d.). Alter Technology.
- X-Ray Photoelectron Spectroscopy (XPS). (n.d.). Lucideon.
- CHN(O)S Elemental Analysis. (n.d.). Measurlabs.
- Certificate of Analysis - Standard Reference Material 141e. (n.d.). National Institute of Standards and Technology (NIST).
- X-ray photoelectron spectroscopy. (n.d.).
- Acetanilide Standard. (n.d.). FUJIFILM Wako Chemicals.
- Techniques X-Ray Photoelectron Spectroscopy (XPS/ESCA). (n.d.). nanoAnalytics.
- Certificate of Analysis - Acetanilide. (2025). Elemental Microanalysis.
- How Does a CHNSO Analyzer Work? (2023). AZoM.
- CHNS Elemental Analysers. (2008). Royal Society of Chemistry.
- Combustion analysis. (n.d.). Wikipedia.
- Introduction to Combustion Analysis. (2022). Chemistry LibreTexts.
- ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. (n.d.). Lucideon.
- Completely understand X-ray photoelectron spectroscopy (XPS). (2024). Universal Lab Blog.
- 2-Methyl-6-(pyrrolidin-1-yl)isonicotinonitrile. (n.d.). ChemScene.
Sources
- 1. chemscene.com [chemscene.com]
- 2. rsc.org [rsc.org]
- 3. azom.com [azom.com]
- 4. shop.perkinelmer.com [shop.perkinelmer.com]
- 5. usaanalytical.com [usaanalytical.com]
- 6. 103-84-4・Acetanilide Standard・013-11721[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 9. CHN ASTM Testing [intertek.com]
- 10. measurlabs.com [measurlabs.com]
- 11. youngin.com [youngin.com]
- 12. azooptics.com [azooptics.com]
- 13. X-Ray Photoelectron Spectroscopy for material surface analysis [semiconductor.altertechnology.com]
- 14. nanoanalytics.com [nanoanalytics.com]
- 15. Combustion analysis - Wikipedia [en.wikipedia.org]
- 16. ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry | Lucideon [lucideon.com]
- 17. Completely understand X-ray photoelectron spectroscopy (XPS) | Universal Lab Blog [universallab.org]
- 18. Analyzing Organic Samples Using ICP-MS: Methods and Challenges [eureka.patsnap.com]
- 19. X-Ray Photoelectron Spectroscopy (XPS) | Lucideon [lucideon.com]
- 20. materialsection.wordpress.com [materialsection.wordpress.com]
- 21. Inductively Coupled Plasma-Mass Spectrometry For Elemental Analysis and Isotope Ratio Determinations in Individual Organic Compounds Separated by Gas Chromatography [opg.optica.org]
Safety Operating Guide
Comprehensive Safety and Disposal Protocol for 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
As drug development and chemical synthesis scale, the safe handling and disposal of complex heterocyclic intermediates become paramount. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile is a specialized nitrogen-containing organic building block. Due to its structural components—a pyridine core, a reactive nitrile group, and a basic pyrrolidine moiety—this compound requires strict, causality-driven disposal protocols to prevent environmental contamination and ensure laboratory safety.
This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and regulatory-compliant disposal of this chemical.
Physicochemical & Regulatory Quantitative Data
To effectively manage waste, we must first define the quantitative parameters of the substance and the regulatory thresholds that govern its disposal.
| Property / Parameter | Value / Classification | Source |
| CAS Registry Number | 1355217-08-1 | [1] |
| Molecular Formula | C11H13N3 | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Primary Structural Hazards | Pyridine ring (recalcitrant), Nitrile (reactive) | [2],[3] |
| "RCRA Empty" Container Limit | ≤ 1 Liter (Liquids) or ≤ 10,000 units (Solids) | [4],[5] |
| Disposal Prohibition | Strict Sewer Ban (0 mg/L down the drain) | [5] |
Mechanistic Hazard Assessment (The "Why")
In laboratory safety, compliance is driven by understanding the chemical causality behind the rules. Do not treat this compound as generic organic waste; its structural features dictate specific handling logic:
-
Pyridine Core Recalcitrance: Pyridine derivatives exhibit high aquatic toxicity and are notoriously recalcitrant to standard biological wastewater treatment[2]. Because they do not readily biodegrade, discharging them into the water supply poses long-term ecological risks. This necessitates complete thermal destruction via incineration[2].
-
Nitrile Reactivity & Incompatibility: The nicotinonitrile moiety is thermodynamically reactive. Mixing organic nitriles with strong oxidizing acids can lead to violent, exothermic decompositions[3]. Furthermore, incomplete combustion or environmental degradation of nitriles can release toxic nitrogen oxides (NOx) and potentially hydrogen cyanide (HCN)[6].
-
Regulatory Sewer Ban: Under the EPA's 40 CFR Part 266 Subpart P, the sewering (drain disposal) of hazardous pharmaceutical wastes and their active intermediates is strictly prohibited across all healthcare and research facilities[5].
Operational Methodologies: Step-by-Step Protocols
Workflow A: Spill Response & Decontamination Protocol
A self-validating spill response ensures that the hazard is contained without introducing secondary risks (e.g., fire or toxic gas generation).
-
Evacuation & Assessment: Immediately isolate the spill area. Verify the absence of strong oxidizing agents in the vicinity, as these can trigger violent reactions with the nitrile group[3].
-
PPE Donning: Equip double-layered nitrile gloves, a chemical-resistant apron, and a particulate respirator (N95 or higher) to prevent inhalation of aerosolized powder.
-
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or damp sand. Crucial Causality: Never use combustible materials like sawdust, as organic nitriles can become reactive under friction or when mixed with organic combustibles[3].
-
Collection: Use non-sparking, anti-static spatulas to scoop the absorbed mixture into a wide-mouth high-density polyethylene (HDPE) container.
-
Chemical Neutralization: Wipe the contaminated surface with a 5% sodium hypochlorite (bleach) solution. The oxidative action of the bleach helps degrade residual pyrrolidine and nitrile residues, mitigating localized toxicity.
-
Final Rinsing: Wash the area thoroughly with deionized water and soap. Collect all rinsate as hazardous liquid waste.
Workflow B: Routine Laboratory Waste Segregation & Packaging
Improper segregation can lead to regulatory fines and dangerous in-drum reactions. Follow this strict routing protocol:
-
Solvent Matrix Classification: Identify the primary solvent used with the compound. If dissolved in dichloromethane (DCM) or chloroform, classify the stream as Halogenated Organic Waste . If dissolved in dimethyl sulfoxide (DMSO) or methanol, classify as Non-Halogenated Organic Waste .
-
Collection & Segregation: Transfer liquid waste into a compatible, vented HDPE carboy. Ensure the carboy does not contain strong acids or oxidizers[3].
-
Container Management (RCRA Empty Rule): Under EPA 40 CFR 266.507(a), source containers (up to 1 liter) are only considered "RCRA empty" when all contents are removed by standard practices (e.g., triple rinsing)[4]. The rinsate must be collected as hazardous waste, not drain-disposed.
-
Labeling: Affix a hazardous waste label detailing the exact composition (e.g., "Contains 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile, 5% in DMSO - TOXIC/REACTIVE").
-
Final Destruction: Transfer the segregated containers to your Environmental Health and Safety (EHS) team. The waste must be routed to an EPA-permitted high-temperature combustor (incinerator) capable of handling nitrogenous organics to ensure complete destruction without atmospheric NOx release[4].
Waste Routing Visualization
To prevent operational errors at the bench, follow this visual decision tree for routing 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile waste streams.
Fig 1: Operational waste routing and disposal decision tree for nicotinonitrile derivatives.
References
- Hairuichem. "4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile_1355217-08-1". Source: hairuichem.com.
- PharmWaste Technologies. "EPA Subpart P Regulations Regulatory Relief - Pharmaceutical Waste Management". Source: pwaste.com.
- US Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P". Source: epa.gov.
- ChemicalBook. "What are the effects of Pyridine on human health and the environment?". Source: chemicalbook.com.
- Santa Cruz Biotechnology. "3-Pentenenitrile SDS / Organic Nitriles". Source: scbt.com.
- Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Cyanide, Draft for Public Comment". Source: cdc.gov.
Sources
- 1. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile_1355217-08-1_杭州海瑞化工有限公司 [hairuichem.com]
- 2. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pwaste.com [pwaste.com]
- 5. epa.gov [epa.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
